2H-Pyran-2-one, 3-acetyl- (9CI)
Description
BenchChem offers high-quality 2H-Pyran-2-one, 3-acetyl- (9CI) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2H-Pyran-2-one, 3-acetyl- (9CI) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
194361-82-5 |
|---|---|
Molecular Formula |
C7H6O3 |
Molecular Weight |
138.122 |
IUPAC Name |
3-acetylpyran-2-one |
InChI |
InChI=1S/C7H6O3/c1-5(8)6-3-2-4-10-7(6)9/h2-4H,1H3 |
InChI Key |
GHDWIOYZXHAFKH-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=COC1=O |
Synonyms |
2H-Pyran-2-one, 3-acetyl- (9CI) |
Origin of Product |
United States |
Foundational & Exploratory
3-acetyl-2H-pyran-2-one chemical properties and structure
An In-Depth Technical Guide to the Chemical Properties and Structure of 3-acetyl-2H-pyran-2-one and Its Derivatives
Introduction
3-acetyl-2H-pyran-2-one is a heterocyclic compound featuring a core 2H-pyran-2-one ring, which is an α,β-unsaturated lactone, substituted with an acetyl group at the 3-position. This scaffold is a key structural component in numerous natural products and synthetic analogues. While detailed experimental data for the unsubstituted parent compound, 3-acetyl-2H-pyran-2-one, is limited in publicly accessible literature, a wealth of information exists for its derivatives, which are of significant interest in medicinal chemistry and organic synthesis. This guide provides a comprehensive overview of the core structure and delves into the well-documented chemical properties, experimental protocols, and biological activities of its key analogues, including Dehydroacetic Acid and 3-Acetylcoumarin.
Chemical Structure and Core Features
The fundamental structure of 3-acetyl-2H-pyran-2-one consists of a six-membered heterocyclic ring containing one oxygen atom, a ketone at the 2-position, a double bond between C4 and C5, and an acetyl group at the C3 position. This arrangement of functional groups—an α,β-unsaturated lactone and a β-dicarbonyl-like system—makes the molecule a versatile synthon for a variety of chemical transformations.
Key reactive sites include:
-
The electrophilic carbon centers of the lactone carbonyl, the acetyl carbonyl, and the C4/C6 positions of the pyran ring.
-
The nucleophilic carbon at the C5 position.
-
The enolizable protons of the acetyl group's methyl moiety.
These features allow 3-acetyl-2H-pyran-2-one derivatives to serve as powerful building blocks for the synthesis of more complex heterocyclic systems.[1]
Physicochemical Properties of Key Derivatives
| Property | 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one (Dehydroacetic acid) | 3-acetyltetrahydro-2H-pyran-2-one | 3-acetyl-2H-1-benzopyran-2-one (3-Acetylcoumarin) |
| CAS Number | 520-45-6[2] | 63872-58-2[3] | 3949-36-8[4] |
| Molecular Formula | C₈H₈O₄[2] | C₇H₁₀O₃[3] | C₁₁H₈O₃[4] |
| Molecular Weight | 168.15 g/mol [5] | 142.15 g/mol [3] | 188.18 g/mol [4] |
| Melting Point | 109 - 111 °C[2] | Not Available | 119 - 122 °C[4] |
| Boiling Point | 270 °C[2] | Not Available | Not Available |
| Appearance | Light yellow crystalline powder[2] | Not Available | Pale yellow solid[6] |
Spectroscopic Data Analysis
The structure of these compounds has been elucidated and confirmed through various spectroscopic techniques. While a complete dataset for the parent compound is unavailable, data from its derivatives provide insight into the expected spectral features.
-
Infrared (IR) Spectroscopy: For 3-acetylcoumarin derivatives, characteristic peaks include strong carbonyl (C=O) stretching frequencies for the lactone (around 1730 cm⁻¹) and the acetyl ketone (around 1680-1690 cm⁻¹).[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR: In derivatives of 3-acetyl-6-bromo-2H-chromen-2-one, the methyl protons of the acetyl group typically appear as a singlet around δ 2.5 ppm. The protons on the pyran or aromatic ring appear in the region characteristic for olefinic or aromatic protons.[7] For 3-acetylcoumarin, the aromatic protons appear between δ 7.4-8.5 ppm.[6]
-
¹³C-NMR: The carbon signals for the lactone and ketone carbonyls are highly deshielded, appearing in the δ 160-200 ppm range. For instance, in 3-acetylcoumarin, the acetyl carbonyl carbon appears around δ 195.8 ppm and the lactone carbonyl at δ 159.5 ppm.[6]
-
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the compound's molecular weight is typically observed. Common fragmentation patterns involve the loss of the acetyl group or other substituents.[7]
Experimental Protocols: Synthesis
The 3-acetyl-2H-pyran-2-one core and its derivatives are valuable intermediates. The following protocol details a common method for the synthesis of 3-acetylcoumarin, a prominent benzofused analogue.
Protocol: Synthesis of 3-acetyl-2H-chromen-2-one (3-Acetylcoumarin) [6]
-
Reactants:
-
Salicylaldehyde (1 equivalent)
-
Ethyl acetoacetate (1 equivalent)
-
Piperidine (catalytic amount)
-
Ethanol (solvent)
-
-
Procedure:
-
Salicylaldehyde and ethyl acetoacetate are combined in a flask and stirred in an ice bath to cool.
-
A catalytic amount of piperidine is added dropwise to the cooled mixture with continuous shaking.
-
The mixture is maintained at a freezing temperature until a yellow solid mass precipitates.
-
The reaction is allowed to proceed to completion as monitored by thin-layer chromatography (TLC).
-
The resulting solid is collected by filtration, washed with cold ethanol, and then recrystallized from ethanol to yield the pure 3-acetyl-2H-chromen-2-one product.
-
Caption: A workflow diagram illustrating the key steps in the synthesis of 3-acetylcoumarin.
Chemical Reactivity and Applications
The 3-acetyl-2H-pyran-2-one scaffold is a versatile building block in organic synthesis.
-
Diels-Alder Reactions: 2H-pyran-2-ones can act as dienes in [4+2] cycloaddition reactions with dienophiles like dialkyl acetylenedicarboxylates, providing a route to variously substituted aromatic compounds.[9]
-
Heterocycle Synthesis: The acetyl group is a key handle for further functionalization. For example, 3-acetylcoumarin and its bromoacetylated derivatives are used as starting materials for synthesizing a wide range of fused heterocyclic systems, including pyrazoles, thiazoles, thiophenes, and pyridines.[7][10][11][12] These reactions often proceed via condensation or multicomponent reactions targeting the reactive acetyl group.
Biological and Pharmacological Significance
Derivatives of 3-acetyl-2H-pyran-2-one have demonstrated a broad spectrum of biological activities, making them attractive scaffolds for drug development.
-
Anticancer Activity: Numerous studies have highlighted the potent cytotoxic effects of 3-acetylcoumarin derivatives against various human cancer cell lines, including breast, liver, colon, and gastric cancers.[7][12] Some analogues have shown efficacy comparable to standard anticancer agents in vitro.[12] The proposed mechanism for some coumarins involves the induction of apoptosis.[4]
-
Antimicrobial Activity: Fused pyrano[2,3-b]pyridine derivatives synthesized from pyran-2-one precursors have exhibited significant antibacterial and antifungal activity against strains like Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans.[13]
-
Other Activities: The broader coumarin and pyran classes of compounds are known for a wide array of pharmacological effects, including anti-inflammatory, antioxidant, antiviral, and neuroprotective properties.[14]
The diverse biological profile of these compounds makes them a subject of ongoing research for the development of new therapeutic agents.
Caption: A workflow for the biological evaluation of novel 3-acetyl-2H-pyran-2-one derivatives.
3-acetyl-2H-pyran-2-one represents an important heterocyclic scaffold. While comprehensive data on the parent molecule is sparse, its derivatives, particularly Dehydroacetic Acid and 3-Acetylcoumarin, are well-characterized and exhibit significant chemical versatility and biological activity. Their utility as synthons for complex heterocycles and their promising anticancer and antimicrobial properties ensure that they will remain a focus of research for scientists in organic synthesis and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. carlroth.com [carlroth.com]
- 3. 2H-Pyran-2-one, 3-acetyltetrahydro- | C7H10O3 | CID 11446390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Acetylcoumarin - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Towards Greener Synthesis of Substituted 3-Aminophthalates Starting from 2H-Pyran-2-ones via Diels–Alder Reaction of Acetylenedicarboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. acgpubs.org [acgpubs.org]
- 12. Uses of 3-(2-Bromoacetyl)-2H-chromen-2-one in the Synthesis of Heterocyclic Compounds Incorporating Coumarin: Synthesis, Characterization and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Biological Activity Evaluation of Some New Fused Pyrano [2,3-b] Pyridine Derivatives [sjsci.journals.ekb.eg]
- 14. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Dehydroacetic Acid (DHA): A Comprehensive Technical Guide on its Synthesis, Discovery, and Core Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dehydroacetic acid (DHA), a pyrone derivative with a rich history spanning over a century, continues to be a molecule of significant interest across various scientific disciplines. Initially recognized for its potent antimicrobial properties, its applications have expanded into the realms of organic synthesis and pharmacology, with emerging research highlighting its potential as an anticancer agent. This technical guide provides an in-depth exploration of the discovery and synthesis of DHA, detailing established experimental protocols and presenting key quantitative data. Furthermore, it delves into the molecular mechanisms underpinning its biological activities, including its role in disrupting microbial integrity and inducing cell cycle arrest and apoptosis in cancer cells. Visualized through detailed diagrams, these pathways offer a clear understanding of DHA's mode of action at a cellular level. This document serves as a comprehensive resource for researchers and professionals seeking to leverage the unique chemical and biological attributes of dehydroacetic acid in their work.
Discovery and Chemical Properties
Dehydroacetic acid (3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one) was first discovered in 1866 by the German chemist Johann Georg Anton Geuther. Its molecular formula is C₈H₈O₄, and it exists as an odorless, white to pale yellow crystalline powder.[1][2] DHA is sparingly soluble in water but shows good solubility in various organic solvents.[2]
| Property | Value | Reference |
| IUPAC Name | 3-acetyl-4-hydroxy-6-methyl-2H-pyran-4-one | [2] |
| CAS Number | 520-45-6 | [3] |
| Molecular Formula | C₈H₈O₄ | [3] |
| Molar Mass | 168.15 g/mol | [3] |
| Melting Point | 109-111 °C | [4] |
| Boiling Point | 270 °C | [2] |
| Appearance | White to pale yellow crystalline powder | [2][4] |
Synthesis of Dehydroacetic Acid
Several methods have been established for the synthesis of dehydroacetic acid, with the most common routes involving the self-condensation of ethyl acetoacetate and the dimerization of diketene.
Synthesis from Ethyl Acetoacetate
This method, a classic in organic synthesis, involves the self-condensation of ethyl acetoacetate in the presence of a base, typically sodium bicarbonate.[5][6]
Experimental Protocol:
-
Apparatus: A 250-mL round-bottom flask equipped with a thermometer and a fractional distillation setup.
-
Reagents:
-
Ethyl acetoacetate: 100 g (0.77 mol)
-
Sodium bicarbonate: 0.5 g
-
-
Procedure:
-
Combine the ethyl acetoacetate and sodium bicarbonate in the round-bottom flask.
-
Heat the mixture to reflux. Ethanol, a byproduct of the condensation reaction, will begin to distill off.
-
Continue heating for approximately 6 hours, maintaining the reaction temperature.[7] The temperature of the reaction mixture will gradually rise.
-
Once the temperature reaches 200°C, stop the heating.
-
The crude dehydroacetic acid will solidify upon cooling.
-
Purify the product by recrystallization from ethanol.
-
-
Yield: This method typically yields around 53% of crude DHA, which can be increased to approximately 80% after purification.[5][7]
Synthesis from Diketene
The base-catalyzed dimerization of diketene is a widely used industrial method for DHA synthesis. Common catalysts for this reaction include organic bases such as imidazole, 1,4-diazabicyclo[2.2.2]octane (DABCO), and pyridine.[2]
Reaction Scheme:
Caption: Base-catalyzed dimerization of diketene to form dehydroacetic acid.
Synthesis from 2,2,6-trimethyl-4H-1,3-dioxin-4-one
A high-yield synthesis of DHA can be achieved through the pyrolysis of 2,2,6-trimethyl-4H-1,3-dioxin-4-one. This method boasts near-quantitative yields.
Experimental Protocol:
-
Apparatus: A reaction flask equipped with a reflux condenser.
-
Reagents:
-
2,2,6-trimethyl-4H-1,3-dioxin-4-one
-
Inert solvent (e.g., xylene)
-
-
Procedure:
-
Dissolve 2,2,6-trimethyl-4H-1,3-dioxin-4-one in an inert solvent.
-
Heat the solution to reflux.
-
The reaction is typically complete within a short period.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify by recrystallization if necessary.
-
-
Yield: This method has been reported to achieve yields of up to 99%.
Biological Activities and Mechanisms of Action
Dehydroacetic acid exhibits a broad spectrum of biological activities, most notably as an antimicrobial and anticancer agent.
Antimicrobial Activity
DHA is effective against a wide range of bacteria and fungi, making it a common preservative in food, cosmetics, and pharmaceutical products.[8] Its primary mechanism of action is believed to be the disruption of microbial cell membranes and the inhibition of key cellular enzymes.[9]
Mechanism of Antimicrobial Action:
Caption: Proposed antimicrobial mechanism of dehydroacetic acid.
Quantitative Data on Antimicrobial Activity:
The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's effectiveness. While specific MIC values for DHA against a wide range of organisms are not extensively compiled in single sources, derivatives of DHA have shown significant activity. For instance, certain enamine derivatives of DHA have demonstrated improved broad-spectrum activity against both E. coli and S. aureus compared to the parent compound.[10]
| Microorganism | Compound | MIC (µg/mL) | Reference |
| Escherichia coli | Dehydroacetic acid derivative 4b (N-Me) | - | [10] |
| Staphylococcus aureus | Dehydroacetic acid derivative 4d (N-Ph) | - | [10] |
Note: Specific MIC values for the derivatives were not provided in the source, but their enhanced activity was highlighted.
Anticancer Activity
Emerging research has focused on the potential of dehydroacetic acid and its derivatives as anticancer agents.[4][11] Studies have shown that DHA can induce cell cycle arrest and apoptosis in various cancer cell lines.
3.2.1. Induction of Cell Cycle Arrest
DHA has been observed to induce cell cycle arrest, particularly at the G2/M checkpoint.[12] This arrest prevents cancer cells from progressing through mitosis and proliferating. The mechanism is thought to involve the modulation of key cell cycle regulatory proteins.
Signaling Pathway for DHA-Induced G2/M Arrest:
Caption: Proposed pathway for DHA-induced G2/M cell cycle arrest.
3.2.2. Induction of Apoptosis
In addition to cell cycle arrest, DHA can trigger programmed cell death, or apoptosis, in cancer cells. This process is often mediated through the intrinsic (mitochondrial) pathway, involving the activation of a cascade of caspase enzymes.
Signaling Pathway for DHA-Induced Apoptosis:
References
- 1. researchgate.net [researchgate.net]
- 2. Dehydroacetic acid - Wikipedia [en.wikipedia.org]
- 3. Dehydroacetic acid synthesis - chemicalbook [chemicalbook.com]
- 4. Dehydroacetic Acid: Properties and Biological Activity_Chemicalbook [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. prepchem.com [prepchem.com]
- 8. Evaluation of antibiofilm properties of dehydroacetic acid (DHA) grafted spiro-oxindolopyrrolidines synthesized via multicomponent 1,3-dipolar cycloaddition reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. Synthesis and antibacterial activities of enamine derivatives of dehydroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Technology for Innovative Entrepreneurs & Businesses | TechLink [techlinkcenter.org]
- 12. Ascorbic acid-dehydroascorbate induces cell cycle arrest at G2/M DNA damage checkpoint during oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic data for 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one, a versatile pyrone derivative also known as dehydroacetic acid (DHA). The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is crucial for the unambiguous identification and characterization of this compound in various research and development settings.
Spectroscopic Data Summary
The spectroscopic data for 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one is summarized in the following tables.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 16.71 | Singlet | 1H | Enolic -OH |
| 5.92 | Singlet | 1H | C5-H |
| 2.68 | Singlet | 3H | -COCH₃ |
| 2.27 | Singlet | 3H | C6-CH₃ |
Solvent: CDCl₃[1]
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 204.91 | C =O (acetyl) |
| 180.84 | C4 |
| 168.89 | C2 |
| 160.77 | C6 |
| 101.13 | C5 |
| 99.59 | C3 |
| 29.63 | -COC H₃ |
| 20.36 | C6-C H₃ |
Solvent: CDCl₃[1]
Infrared (IR) Spectroscopy
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3000-2800 | Broad | O-H stretch (enolic, intramolecular hydrogen bonding) |
| 1720-1700 | Strong | C=O stretch (α,β-unsaturated lactone) |
| 1650-1630 | Strong | C=O stretch (acetyl ketone) |
| 1600-1550 | Medium | C=C stretch (pyran ring) |
| ~1450 | Medium | C-H bend (methyl) |
| ~1360 | Medium | C-H bend (methyl) |
| ~1250 | Strong | C-O stretch (lactone) |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 168 | 100 | [M]⁺ (Molecular Ion) |
| 153 | 63.5 | [M - CH₃]⁺ |
| 125 | 33 | [M - COCH₃]⁺ |
| 85 | 80 | [M - C₄H₃O₂]⁺ |
| 69 | 29.6 | [C₄H₅O]⁺ |
| 43 | 93 | [CH₃CO]⁺ |
Ionization Method: Electron Ionization (EI) at 70 eV[1]
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one is prepared by dissolving approximately 10-20 mg of the solid sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃). The solution is transferred to a 5 mm NMR tube. Both ¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
¹H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
¹³C NMR: The spectrum is acquired using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent peak of CDCl₃ (δ = 77.16 ppm).
Infrared (IR) Spectroscopy
The IR spectrum of the solid 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one can be obtained using the KBr pellet method. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Electron ionization (EI) mass spectrometry is performed using a mass spectrometer with a direct insertion probe or coupled with a gas chromatograph. A small amount of the solid sample is introduced into the ion source. The molecules are then bombarded with a beam of electrons with an energy of 70 eV. The resulting positively charged ions and fragment ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
Visualizations
The following diagrams illustrate the logical workflow of spectroscopic analysis for the characterization of an organic compound.
Caption: Workflow for Spectroscopic Analysis.
References
Physicochemical Properties of 2H-Pyran-2-one Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of 2H-pyran-2-one derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. This document details their key physicochemical parameters, experimental protocols for their synthesis and characterization, and insights into their mechanisms of action.
Introduction to 2H-Pyran-2-one Derivatives
2H-pyran-2-ones, also known as α-pyrones, are six-membered heterocyclic lactones. The core structure consists of a dihydropyran ring with a ketone group at the 2-position. This scaffold is present in numerous natural products and synthetic compounds exhibiting a wide range of biological activities, including antifungal, anti-inflammatory, and anticancer properties. The physicochemical properties of these derivatives are crucial for their absorption, distribution, metabolism, and excretion (ADME) profiles, and ultimately their therapeutic efficacy.
Physicochemical Properties
The substituent groups on the 2H-pyran-2-one ring significantly influence its physicochemical properties such as melting point, boiling point, solubility, and lipophilicity (logP). These parameters are critical for understanding the compound's behavior in biological systems.
Data Presentation
The following tables summarize the available quantitative physicochemical data for 2H-pyran-2-one and several of its derivatives.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | LogP |
| 2H-Pyran-2-one | C₅H₄O₂ | 96.08 | 5 | 206-209 | 0.8[1] | |
| 4,6-Dimethyl-2H-pyran-2-one | C₇H₈O₂ | 124.14 | 48-50[2][3] | 245[4] | 0.185 (est.)[2] | |
| 3,4-Dihydro-6-methyl-2H-pyran-2-one | C₆H₈O₂ | 112.13 | - | 82-83 @ 15 mmHg[5] | 0.9 | |
| 6-Pentyl-2H-pyran-2-one (6PP) | C₁₀H₁₄O₂ | 166.22 | - | 287.6[6] | - | |
| 3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one | C₈H₈O₄ | 168.15 | 112[7] | - | - | |
| 3-Amino-6-phenyl-2H-pyran-2-one | C₁₁H₉NO₂ | 187.19 | 223-225 | - | - | |
| 3-Amino-12-methyl-2-phenyl-2H-benzo[b]pyrazolo[3',4':4,5]pyrano[2,3-e][4][8]diazepin-4(6H)-one | C₂₀H₁₅N₅O₂ | 357.37 | 223–225[9] | - | - |
Experimental Protocols
Detailed methodologies are essential for the synthesis and characterization of 2H-pyran-2-one derivatives and the determination of their physicochemical properties.
Synthesis of 3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one (Dehydroacetic Acid)
This protocol describes a one-pot synthesis of 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one, a common and versatile derivative.[10]
Materials:
-
Ethyl acetoacetate
-
Aryl aldehydes
-
Acetonitrile
-
Chlorosulfonic acid
-
p-Toluenesulfonic acid (catalyst)
-
Ultrasound bath
-
Standard laboratory glassware
-
Rotary evaporator
-
Recrystallization solvents (e.g., ethanol/water)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the aryl aldehyde (1 mmol), 4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), and acetonitrile (5 mL).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid to the mixture.
-
Ultrasound Irradiation: Place the flask in an ultrasound bath at ambient temperature.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 3-[(acetylamino)(aryl)methyl]-4-hydroxy-6-methyl-2H-pyran-2-ones.[8]
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Determination of Octanol-Water Partition Coefficient (LogP)
The Shake Flask method is a classical and widely accepted method for the experimental determination of logP.
Materials:
-
n-Octanol (pre-saturated with water)
-
Water or buffer solution (pre-saturated with n-octanol)
-
Test compound (2H-pyran-2-one derivative)
-
Separatory funnel or centrifuge tubes
-
Shaker or vortex mixer
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation of Phases: Prepare water-saturated n-octanol and n-octanol-saturated water by mixing equal volumes of the two solvents, shaking vigorously, and allowing the layers to separate overnight.
-
Dissolution of Compound: Dissolve a known amount of the test compound in one of the phases (usually the one in which it is more soluble). The concentration should be low enough to ensure that the solubility in neither phase is exceeded.
-
Partitioning: Place a known volume of the solution and a known volume of the other phase into a separatory funnel or centrifuge tube.
-
Equilibration: Shake the mixture for a predetermined time (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases to reach equilibrium.
-
Phase Separation: Allow the two phases to separate completely. If an emulsion forms, centrifugation may be necessary.
-
Concentration Measurement: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical technique.
-
Calculation of LogP: Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Visualizations
Signaling Pathway
The antifungal activity of 6-pentyl-2H-pyran-2-one (6PP) has been linked to the inhibition of the Target of Rapamycin (TOR) signaling pathway in fungi. This pathway is a central regulator of cell growth, proliferation, and metabolism.
Caption: Fungal TOR Signaling Pathway and Inhibition by 6-Pentyl-2H-pyran-2-one.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the synthesis and characterization of 2H-pyran-2-one derivatives.
Caption: General Experimental Workflow for 2H-Pyran-2-one Derivative Synthesis.
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties of 2H-pyran-2-one derivatives, supported by quantitative data, experimental protocols, and visual diagrams. A thorough understanding of these properties is fundamental for the rational design and development of novel therapeutic agents based on the 2H-pyran-2-one scaffold. The presented information serves as a valuable resource for researchers and scientists in the field of medicinal chemistry and drug development.
References
- 1. 2H-Pyran-2-one | C5H4O2 | CID 68154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4,6-Dimethyl-2-pyrone | 675-09-2 [amp.chemicalbook.com]
- 3. 4,6-Dimethyl-2H-pyran-2-one | CAS#:675-09-2 | Chemsrc [chemsrc.com]
- 4. 4,6-dimethyl-2H-pyran-2-one [stenutz.eu]
- 5. echemi.com [echemi.com]
- 6. 6-Amyl-α-pyrone - Wikipedia [en.wikipedia.org]
- 7. 3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one | 771-03-9 | AAA77103 [biosynth.com]
- 8. researchgate.net [researchgate.net]
- 9. An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][1,4]diazepines, and Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Ubiquitous 2H-Pyran-2-one Scaffold: A Technical Guide to its Natural Occurrence, Biological Significance, and Analysis
For Researchers, Scientists, and Drug Development Professionals
The 2H-pyran-2-one moiety, a six-membered heterocyclic lactone, is a privileged scaffold found in a diverse array of natural products. Exhibiting a wide spectrum of biological activities, these compounds have garnered significant attention in the fields of medicinal chemistry and drug discovery. This technical guide provides an in-depth exploration of the natural occurrence of 2H-pyran-2-one scaffolds, detailing their biosynthesis, isolation, and characterization, and summarizing their key biological activities with a focus on quantitative data and experimental methodologies.
Natural Sources and Biosynthesis of 2H-Pyran-2-one Scaffolds
2H-Pyran-2-one derivatives are predominantly biosynthesized by fungi and plants through the polyketide pathway. This pathway involves the sequential condensation of acetyl-CoA and malonyl-CoA units by polyketide synthases (PKSs), large multienzyme complexes that dictate the structure of the resulting polyketide chain.
A prominent example is the biosynthesis of 6-pentyl-α-pyrone (6-PP) , a volatile compound produced by various Trichoderma species. While the complete enzymatic cascade is still under investigation, it is understood to originate from the fatty acid metabolic pool, likely through the β-oxidation of linoleic acid, providing the starter and extender units for the PKS machinery. The polyketide chain then undergoes cyclization and dehydration to form the characteristic α-pyrone ring.
Another significant class of naturally occurring 2H-pyran-2-ones are the pyranonaphthoquinones , which are characterized by a naphtho[2,3-c]pyran-5,10-dione ring system. These metabolites are isolated from a wide range of microorganisms, plants, and insects and are also products of polyketide biosynthesis.
Quantitative Data on Biological Activities
The diverse structures of naturally occurring 2H-pyran-2-ones translate into a broad range of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory effects. The following tables summarize key quantitative data for representative compounds.
Table 1: Antifungal and Antimicrobial Activity of 2H-Pyran-2-one Derivatives
| Compound | Source Organism | Target Organism | Activity (IC₅₀/MIC) | Reference |
| 6-pentyl-α-pyrone | Trichoderma spp. | Fusarium oxysporum | 70% inhibition at 25 mg/L | [1] |
| Talaroderxine C | Polyphilus sieberi | Bacillus subtilis | MIC: 0.52 µg/mL (0.83 µM) | [2] |
| Talaroderxine C | Polyphilus sieberi | Staphylococcus aureus | MIC: 66.6 µg/mL (105.70 µM) | [2] |
| 2H-Pyran-2-one | Lentinus edodes | Fusarium solani | Significant mycelial growth suppression at 1000 ppm | [3] |
Table 2: Cytotoxic Activity of 2H-Pyran-2-one Derivatives against Cancer Cell Lines
| Compound | Source Organism/Origin | Cell Line | Activity (IC₅₀ in µM) | Reference |
| Phialoyxinone B | Phialocephala sp. | HL-60 (Leukemia) | 11.80 | [4] |
| Phialoyxinone B | Phialocephala sp. | SMMC-7721 (Hepatoma) | 15.21 | [4] |
| Phialoyxinone B | Phialocephala sp. | A549 (Lung) | 19.32 | [4] |
| Phialoyxinone B | Phialocephala sp. | MCF-7 (Breast) | 16.54 | [4] |
| Phialoyxinone B | Phialocephala sp. | SW480 (Colon) | 17.88 | [4] |
| Talaroderxine C | Polyphilus sieberi | MCF-7 (Breast) | 0.068 | [2] |
| Synthetic Steroidal 2H-pyran | Synthetic | HeLa (Cervical) | < 19 | [5] |
| Synthetic Steroidal 2H-pyran | Synthetic | Jurkat (Leukemia) | < 19 | [5] |
| Synthetic 2-amino-pyran derivative | Synthetic | MCF-7 (Breast) | 161.4 | [6] |
Table 3: Antioxidant Activity of 2H-Pyran-2-one Derivatives
| Compound | Source Organism/Origin | Assay | Activity (EC₅₀ in µM) | Reference |
| Diketopiperazine derivative (Compound 10) | Aspergillus luchuensis | DPPH scavenging | 60.8 | [7] |
| Diketopiperazine derivatives (Compounds 1-4, 10, 11) | Aspergillus luchuensis | Reducing ability | 8.73 - 176.39 | [7] |
Experimental Protocols
Isolation and Purification of Fungal 2H-Pyran-2-ones
The following is a general workflow for the isolation and purification of 2H-pyran-2-one derivatives from fungal cultures. Specific parameters may need to be optimized depending on the fungal species and the target compound.
Protocol Details:
-
Fungal Culture: The fungus is grown on a suitable solid (e.g., rice or PDA) or liquid medium to encourage the production of secondary metabolites.
-
Extraction: The fungal biomass and/or the culture medium are extracted with an organic solvent such as ethyl acetate. The solvent is then evaporated to yield a crude extract.
-
Fractionation: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the components into fractions of increasing polarity.
-
Purification: Fractions showing the presence of the target compound (monitored by TLC or HPLC) are further purified using preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., acetonitrile-water gradient).
-
Characterization: The structure of the purified compound is elucidated using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC, HSQC) and Mass Spectrometry (MS).
HPLC Analysis
-
Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (often with 0.1% formic acid).
-
Flow Rate: Typically 1 mL/min for analytical scale.
-
Detection: UV detector (2H-pyran-2-ones typically absorb around 230-300 nm) and/or a mass spectrometer.
NMR Spectroscopy
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) are commonly used.
-
¹H NMR: Provides information on the number and types of protons and their connectivity.
-
¹³C NMR: Provides information on the carbon skeleton.
-
2D NMR (COSY, HSQC, HMBC): Used to establish the complete structure by determining correlations between protons and carbons.
Signaling Pathway Modulation
6-Pentyl-α-pyrone and the Auxin Signaling Pathway
The fungal volatile 6-pentyl-α-pyrone (6-PP) has been shown to modulate root morphogenesis in Arabidopsis thaliana by interacting with the auxin signaling pathway.[8][9][10] 6-PP inhibits primary root growth and promotes lateral root formation, effects that are characteristic of auxin activity. Studies have shown that 6-PP affects the expression and localization of PIN auxin-transport proteins and that its effects are dependent on auxin receptors (TIR1/AFB) and transcription factors (ARF7, ARF19).[8]
Pyranonaphthoquinones and the iNOS Signaling Pathway
Certain pyranonaphthoquinones have demonstrated anti-inflammatory activity, in part through the inhibition of the inducible nitric oxide synthase (iNOS) signaling pathway. Overproduction of nitric oxide (NO) by iNOS is a hallmark of inflammation. Some pyranonaphthoquinones can suppress the expression of the iNOS enzyme, thereby reducing the production of NO. This suppression can occur at the level of transcription, for example, by inhibiting the activation of the transcription factor NF-κB, which is a key regulator of iNOS gene expression.
Conclusion
The 2H-pyran-2-one scaffold represents a rich source of bioactive natural products with significant potential for the development of new therapeutic agents. A thorough understanding of their natural occurrence, biosynthesis, and mechanisms of action is crucial for harnessing their full potential. This technical guide provides a foundational overview for researchers and professionals in the field, highlighting the importance of this versatile chemical entity in drug discovery and development. Further research into the detailed biosynthetic pathways and the elucidation of the molecular targets of these compounds will undoubtedly pave the way for novel therapeutic strategies.
References
- 1. Frontiers | Uncovering the multifaceted properties of 6-pentyl-alpha-pyrone for control of plant pathogens [frontiersin.org]
- 2. Bioactive Naphtho-α-Pyranones from Two Endophytic Fungi of the Genus Polyphilus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Improvement of Targeted Fungi Secondary Metabolite Production Using a Systematic Experimental Design and Chemometrics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diketopiperazines and 2H-pyran-2-ones with antioxidant activity from the rice fermented with Aspergillus luchuensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The volatile 6-pentyl-2H-pyran-2-one from Trichoderma atroviride regulates Arabidopsis thaliana root morphogenesis via auxin signaling and ETHYLENE INSENSITIVE 2 functioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
The Dual Reactivity of Pyran-2-ones: A Technical Guide to Electrophilic Sites and Synthetic Versatility
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyran-2-one derivatives, heterocyclic scaffolds widely distributed in natural products, represent a cornerstone in synthetic and medicinal chemistry.[1][2][3][4][5][6][7] Their unique electronic structure, a hybrid of a conjugated diene and an α,β-unsaturated lactone, imparts a dual reactivity, allowing them to react with both electrophiles and nucleophiles. This guide provides an in-depth analysis of the reactivity and electrophilic sites of pyran-2-one derivatives, offering insights into their reaction mechanisms, synthetic applications, and relevance in drug discovery. Detailed experimental protocols for key transformations and data-rich tables are provided to support further research and development.
Electronic Structure and Sites of Reactivity
The chemistry of the 2H-pyran-2-one ring is complex, exhibiting characteristics of both aliphatic and aromatic systems.[1] The ring contains five sp²-hybridized carbon atoms and a lactone functionality. The conjugation of the carbonyl group with the C=C double bonds enhances the chemical reactivity, creating distinct electrophilic and nucleophilic centers.[8][9]
Electrophilic Sites: The pyran-2-one ring is susceptible to nucleophilic attack at three primary electrophilic centers: the C2, C4, and C6 positions.[1][2][3][10] This vulnerability is due to the electron-withdrawing effect of the carbonyl group and the extended conjugation, which delocalizes positive charge to these positions, as illustrated by its resonance forms.
Nucleophilic Sites: Conversely, the pyran-2-one ring demonstrates aromatic-like behavior in its reactions with electrophiles.[1] Electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, selectively occur at the electron-rich C3 and C5 positions.[1]
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. revues.imist.ma [revues.imist.ma]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The value of pyrans as anticancer scaffolds in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05441F [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. quod.lib.umich.edu [quod.lib.umich.edu]
In-depth Technical Guide: Biological Activity Screening of Novel Pyran-Fused Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies and data interpretation involved in the biological activity screening of novel pyran-fused analogues. These heterocyclic compounds have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This document details key experimental protocols, presents quantitative data for a range of analogues, and visualizes critical cellular pathways and experimental workflows to facilitate further research and development in this promising area.
Introduction to Pyran-Fused Analogues
The pyran ring is a core structural motif found in numerous natural products and synthetic compounds exhibiting a wide spectrum of biological activities. The fusion of the pyran ring with other heterocyclic systems gives rise to a diverse library of analogues with unique three-dimensional structures, enabling them to interact with a variety of biological targets. The exploration of these novel scaffolds is a vibrant area of drug discovery, with a primary focus on developing potent and selective therapeutic agents.
Data Presentation: Biological Activities of Novel Pyran-Fused Analogues
The following tables summarize the in vitro biological activities of various novel pyran-fused analogues, providing a comparative analysis of their potency against different cell lines and targets.
Table 1: Anticancer Activity of Pyran-Fused Analogues (IC50 in µM)
| Compound ID | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) | Reference |
| 6e | 12.46 ± 2.72 | - | - | [1] |
| 8a | 8.24 ± 0.19 | - | - | |
| 8b | 4.22 ± 0.81 | - | - | |
| 8c | - | - | 7.58 ± 1.01 | [1] |
| 14b | - | 0.23 ± 0.12 | - | [1] |
| Compound 27 | High | - | - | [2] |
| Compound 28 | - | 2.53 | - | [2] |
| Compound 29 | High (MDA-MB-231) | - | - | [2] |
| 3',6-dichloroflavanone (66) | - | - | - | [2] |
| 2,4-diarylpyrano[3,2-c]chromen-5(4H)-one (77) | - | - | 1.4 | [2] |
Table 2: Anti-inflammatory Activity of Pyran-Fused Analogues
| Compound ID | Target | IC50 (µM) | Reference |
| PYZ16 | COX-II | 0.52 | |
| PYZ19 | COX-II | 5.01 | |
| PYZ20 | COX-II | 0.33 | |
| PYZ24 | COX-II | 35.7 (ED50 µmol/kg) | |
| PYZ25 | COX-II | 38.7 (ED50 µmol/kg) | |
| Compound 33 | COX-2 | 7.59 | |
| Compound 34 | COX-2 | 0.140 |
Table 3: Antimicrobial and Antiviral Activities of Pyran-Fused Analogues
| Compound ID | Activity | Organism/Virus | MIC/EC50 (µM) | Reference |
| Compound 8 | Antiviral | Coxsackie Virus B5 | 0.15 | |
| Compound 22 | Antiviral | SARS-CoV-2 Mpro | 2.01 (IC50) | |
| Compound 27 | Antiviral | SARS-CoV-2 Mpro | 1.83 (IC50) | |
| Compound 31 | Antiviral | SARS-CoV-2 Mpro | 4.60 (IC50) | |
| Spiro-4H-pyran derivatives | Antibacterial | S. aureus | Various |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly employed in the biological activity screening of novel pyran-fused analogues.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Novel pyran-fused analogues (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyran-fused analogues in the growth medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Apoptosis Detection: Flow Cytometry with Annexin V/DAPI Staining
Flow cytometry is a powerful technique to quantify apoptosis by detecting the externalization of phosphatidylserine (PS) on the cell membrane using Annexin V and assessing membrane integrity with a DNA-binding dye like DAPI.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
DAPI (4',6-diamidino-2-phenylindole) solution
-
Binding Buffer
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the pyran-fused analogues at their IC₅₀ concentrations for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and DAPI solution to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. DAPI-negative/Annexin V-negative cells are viable, DAPI-negative/Annexin V-positive cells are in early apoptosis, and DAPI-positive/Annexin V-positive cells are in late apoptosis or necrosis.
Analysis of Apoptotic Proteins: Western Blotting
Western blotting is used to detect and quantify the expression levels of specific proteins, such as the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2, to elucidate the mechanism of apoptosis induction.
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated and untreated cells with RIPA buffer. Quantify the protein concentration using the BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.
Mandatory Visualizations
The following diagrams, generated using the Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the screening of novel pyran-fused analogues.
Caption: General experimental workflow for anticancer screening of pyran-fused analogues.
Caption: Proposed intrinsic apoptosis pathway induced by pyran-fused analogues.
Caption: Logical flow of interpreting experimental results in anticancer screening.
References
3-Acetylcoumarin Derivatives: Versatile Building Blocks for Heterocyclic Synthesis and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Coumarins, a class of benzopyran-2-one compounds, are privileged scaffolds in medicinal chemistry and organic synthesis, renowned for their broad spectrum of biological activities. Among the various substituted coumarins, 3-acetylcoumarin stands out as a particularly versatile and valuable building block. Its unique structural features, including a reactive acetyl group and an electrophilic pyrone ring, provide multiple reaction sites for the construction of a diverse array of heterocyclic systems. This technical guide provides a comprehensive overview of the synthesis, reactivity, and application of 3-acetylcoumarin derivatives as key intermediates in the synthesis of complex organic molecules with significant therapeutic potential.
Synthesis of 3-Acetylcoumarin: The Knoevenagel Condensation
The most common and efficient method for the synthesis of 3-acetylcoumarin is the Knoevenagel condensation of salicylaldehyde with ethyl acetoacetate. This reaction is typically catalyzed by a weak base, such as piperidine or morpholine, and can be performed under solvent-free conditions or in a solvent like ethanol.
Experimental Protocol: Synthesis of 3-Acetylcoumarin[1][2]
Materials:
-
Salicylaldehyde
-
Ethyl acetoacetate
-
Piperidine (or Morpholine)
-
Ethanol (optional)
Procedure:
-
In a round-bottom flask, combine salicylaldehyde (1 equivalent) and ethyl acetoacetate (1 equivalent).
-
Add a catalytic amount of piperidine (e.g., 10 mol%).
-
The reaction mixture can be gently warmed (e.g., to 78°C in ethanol) or stirred at room temperature.[1] The reaction can also be carried out under solvent-free conditions.[2]
-
Stir the mixture for the appropriate time (e.g., 30 minutes to a few hours) until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product, 3-acetylcoumarin, often crystallizes directly from the reaction mixture.
-
The solid product is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried.
-
Recrystallization from a suitable solvent, such as methanol, can be performed for further purification.
This method is known for its high yields, often exceeding 85-90%, and the production of a relatively clean product.[2][1]
Reactivity and Applications in Heterocyclic Synthesis
The rich chemistry of 3-acetylcoumarin stems from its multiple reactive sites, making it a valuable synthon for the construction of various heterocyclic rings. The acetyl group's α-protons are acidic and can be functionalized, while the carbonyl group can undergo condensation reactions. The C4 position of the coumarin ring is an electrophilic Michael acceptor, and the pyrone ring itself can be cleaved and rearranged.
Synthesis of Pyrazole Derivatives
3-Acetylcoumarin serves as a key precursor for the synthesis of pyrazole-containing coumarins, which are known for their diverse biological activities. The general strategy involves the reaction of 3-acetylcoumarin with hydrazine derivatives.
Experimental Protocol: Synthesis of Pyrazolin-3-yl Coumarin Derivatives[3]
Materials:
-
3-Acetylcoumarin
-
Aryl aldehyde
-
Hydrazine hydrate or Phenyl hydrazine hydrochloride
-
Morpholinium glycolate (catalyst)
Procedure:
-
A one-pot, multi-component reaction is performed by mixing 3-acetylcoumarin (1 equivalent), an appropriate aryl aldehyde (1 equivalent), and hydrazine hydrate or phenyl hydrazine hydrochloride (1 equivalent).
-
A catalytic amount of morpholinium glycolate is added.
-
The reaction is carried out under solvent-free conditions.
-
The mixture is stirred at an appropriate temperature and for a sufficient time to complete the reaction, as monitored by TLC.
-
The initial step involves a Claisen-Schmidt condensation to form an in-situ cinnamoyl coumarin intermediate.[3]
-
This intermediate then undergoes cyclization with the hydrazine to form the pyrazoline ring.
-
The resulting product is then isolated and purified.
Yields for this reaction are often high, with electron-withdrawing groups on the aromatic aldehyde generally leading to faster reactions and higher yields (80-92%).[3]
Synthesis of Thiazole Derivatives
The acetyl group of 3-acetylcoumarin can be halogenated to form a 3-(bromoacetyl)coumarin intermediate, which is a versatile precursor for the synthesis of various heterocycles, including thiazoles.
Experimental Protocol: Synthesis of 3-(2-Amino-4-thiazolyl)coumarins[4]
Materials:
-
3-Acetylcoumarin
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (radical initiator)
-
Thiourea
-
Solvent (e.g., carbon tetrachloride)
Procedure:
-
To a solution of 3-acetylcoumarin in a suitable solvent, NBS and a catalytic amount of benzoyl peroxide are added.
-
The mixture is refluxed to initiate the radical bromination of the acetyl group, forming 3-(bromoacetyl)coumarin in situ.
-
Thiourea is then added to the reaction mixture.
-
The mixture is further refluxed to facilitate the Hantzsch thiazole synthesis, where the α-haloketone reacts with the thiourea to form the aminothiazole ring.
-
After the reaction is complete, the solvent is removed, and the residue is worked up to isolate the 3-(2-amino-4-thiazolyl)coumarin product.
This method provides a facile, single-step synthesis of these valuable derivatives.[4]
Synthesis of Pyridine Derivatives
3-Acetylcoumarin can also be utilized in multi-component reactions to construct highly substituted pyridine rings.
Experimental Protocol: Synthesis of Coumarin-Incorporated Pyridine-3-carbonitriles[5][6]
Materials:
-
3-Acetylcoumarin
-
Substituted benzaldehyde
-
Malononitrile
-
Ammonium acetate
-
Ethanolic KOH
-
Glacial acetic acid
Procedure:
-
Synthesis of Coumarinyl Chalcones: 3-Acetylcoumarin is condensed with a substituted benzaldehyde in the presence of ethanolic KOH to form the corresponding coumarinyl chalcone intermediate.
-
Synthesis of Pyridine-3-carbonitrile: The coumarinyl chalcone is then refluxed with malononitrile and ammonium acetate in glacial acetic acid.[5]
-
This one-pot, four-component reaction proceeds through an initial Knoevenagel condensation, followed by a Michael addition and subsequent cyclization and aromatization to yield the final pyridine-3-carbonitrile derivative.[5]
-
The product precipitates from the reaction mixture and is isolated by filtration and can be recrystallized from a suitable solvent like dioxane.[5]
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the synthesis of 3-acetylcoumarin and some of its heterocyclic derivatives as reported in the literature.
Table 1: Synthesis of 3-Acetylcoumarin via Knoevenagel Condensation
| Salicylaldehyde (mmol) | Ethyl Acetoacetate (mmol) | Catalyst (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 10 | 10 | Piperidine (10) | Ethanol | 78 | - | 85 | [1] |
| 50.0 | 50.1 | Morpholine (catalytic) | None | Gentle warming | - | 96 | [2] |
| - | - | Cellulosic Sulfonic Acid | None | - | - | 88 | [6] |
Table 2: Synthesis of Pyrazolin-3-yl Coumarin Derivatives [3]
| Aryl Aldehyde Substituent | Reaction Time | Yield (%) |
| 4-Cl | - | 92 |
| 4-F | - | 91 |
| 4-NO₂ | - | 90 |
| 3-NO₂ | - | 80 |
Table 3: Synthesis of Pyrimidine Derivatives from 3-Acetyl Coumarin [7]
| Aromatic Aldehyde | Urea (mmol) | Time (h) | Yield (%) | Melting Point (°C) |
| Benzaldehyde | 4 | 10 | 64 | 193-195 |
| 4-Methoxybenzaldehyde | 4 | 10 | 59 | 117-119 |
| 4-Chlorobenzaldehyde | 4 | 12 | 65 | 210-212 |
| 4-Bromobenzaldehyde | 4 | 12 | 62 | 237-239 |
Biological Significance and Signaling Pathways
Derivatives synthesized from 3-acetylcoumarin often exhibit a wide range of biological activities, including antimicrobial, antioxidant, and anticancer properties.[8][9] The anticancer effects of some coumarin derivatives have been linked to their ability to modulate key cellular signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell growth, proliferation, and survival.[9][10][11]
The PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is a critical intracellular cascade that is often dysregulated in cancer.[12][13] Activation of this pathway, typically initiated by growth factors binding to receptor tyrosine kinases, leads to the phosphorylation and activation of Akt. Activated Akt then phosphorylates a multitude of downstream targets, promoting cell survival by inhibiting apoptosis and stimulating cell proliferation and growth.[12][14] Certain coumarin derivatives have been shown to inhibit this pathway, leading to the induction of apoptosis in cancer cells.[9][10][11]
Caption: PI3K/Akt signaling pathway and points of inhibition by 3-acetylcoumarin derivatives.
Experimental Workflows
The synthesis of complex heterocyclic molecules from 3-acetylcoumarin often involves multi-step reaction sequences. A generalized workflow for the synthesis and biological evaluation of novel coumarin derivatives is depicted below.
Caption: General workflow for synthesis and evaluation of 3-acetylcoumarin derivatives.
Conclusion
3-Acetylcoumarin and its derivatives represent a cornerstone in the field of heterocyclic synthesis. The ease of their preparation, coupled with the versatile reactivity of the coumarin core and the acetyl substituent, provides access to a vast chemical space of novel heterocyclic compounds. The significant biological activities exhibited by many of these derivatives, particularly in the realm of anticancer and antimicrobial research, underscore the importance of 3-acetylcoumarin as a privileged starting material in drug discovery and development. This guide has provided an overview of the key synthetic methodologies, quantitative data, and biological context to aid researchers in harnessing the full potential of these remarkable building blocks.
References
- 1. jetir.org [jetir.org]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 5. preprints.org [preprints.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer mechanism of coumarin-based derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 13. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 14. creative-diagnostics.com [creative-diagnostics.com]
The Versatility of Dehydroacetic Acid: A Technical Guide to Heterocycle Synthesis
For Researchers, Scientists, and Drug Development Professionals
Dehydroacetic acid (DHA), a pyrone derivative, has emerged as a highly versatile and valuable starting material in organic synthesis.[1][2] Its unique structural features, including multiple reactive sites, make it an ideal precursor for the synthesis of a wide array of heterocyclic compounds, many of which are of significant interest in medicinal chemistry and materials science.[1][3] This technical guide provides an in-depth review of the applications of dehydroacetic acid in the synthesis of key heterocycles, including pyrans, pyrazoles, and pyridines. Detailed experimental protocols for seminal reactions are provided, alongside quantitative data and visual representations of reaction pathways to facilitate understanding and replication in a research setting.
Synthesis of 3-Cinnamoyl-4-hydroxy-2-pyrone Derivatives via Knoevenagel Condensation
The Knoevenagel condensation of dehydroacetic acid with various aromatic and heteroaromatic aldehydes is a foundational reaction, yielding 3-cinnamoyl-4-hydroxy-2-pyrone derivatives. These compounds serve as crucial intermediates for the synthesis of further heterocyclic systems.[4][5] Microwave-assisted, solvent-free conditions have proven to be highly efficient for this transformation, offering significant improvements in reaction times and yields compared to conventional heating methods.[4][5]
General Reaction Scheme: Knoevenagel Condensation
Caption: Knoevenagel condensation of dehydroacetic acid with an aldehyde.
Quantitative Data: Microwave-Assisted Knoevenagel Condensation
The following table summarizes the reaction outcomes for the microwave-assisted condensation of dehydroacetic acid with various aldehydes under solvent-free conditions.
| Entry | Aldehyde (Ar-CHO) | Reaction Time (min) | Yield (%) |
| 1 | Benzaldehyde | 4 | 90 |
| 2 | 4-Chlorobenzaldehyde | 5 | 92 |
| 3 | 4-Methoxybenzaldehyde | 6 | 88 |
| 4 | 2-Nitrobenzaldehyde | 8 | 85 |
| 5 | Thiophene-2-carboxaldehyde | 7 | 82 |
| 6 | Pyridine-4-carboxaldehyde | 10 | 75 |
Data compiled from studies demonstrating high efficiency of microwave-assisted synthesis.[4][5]
Detailed Experimental Protocol: Microwave-Assisted Synthesis of 3-(3-(4-chlorophenyl)acryloyl)-4-hydroxy-6-methyl-2H-pyran-2-one
-
Reactant Preparation: In a 10 mL microwave process vial, combine dehydroacetic acid (1.68 g, 10 mmol) and 4-chlorobenzaldehyde (1.40 g, 10 mmol).
-
Catalyst Addition: Add 3-4 drops of a catalyst mixture of pyridine and piperidine (1:1 v/v).
-
Microwave Irradiation: Seal the vial and place it in a scientific microwave reactor. Irradiate the mixture at 160 W for 5 minutes.
-
Work-up and Purification: After cooling, the solidified product is washed with cold water and then recrystallized from ethanol to yield the pure 3-cinnamoyl derivative as a yellow solid.[4]
Multicomponent Synthesis of 4H-Pyran Derivatives
Dehydroacetic acid can act as the 1,3-dicarbonyl component in one-pot, three-component reactions to generate highly functionalized 4H-pyran derivatives. These reactions are prized for their atom economy and the complexity they build in a single synthetic operation. A common approach involves the reaction of an aromatic aldehyde, malononitrile, and dehydroacetic acid, often catalyzed by a base.
Logical Workflow: Multicomponent 4H-Pyran Synthesis
Caption: Mechanistic pathway for the three-component synthesis of 4H-pyrans.
Quantitative Data: Synthesis of 2-Amino-4-aryl-7-hydroxy-5-methyl-8-acetyl-4H-chromen-3-carbonitriles
| Entry | Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | 4-Chlorobenzaldehyde | Piperidine | Ethanol | 4 | 92 |
| 2 | 4-Nitrobenzaldehyde | Piperidine | Ethanol | 5 | 88 |
| 3 | Benzaldehyde | Piperidine | Ethanol | 4 | 95 |
| 4 | 4-Methylbenzaldehyde | Piperidine | Ethanol | 6 | 90 |
| 5 | 3-Methoxybenzaldehyde | Piperidine | Ethanol | 5 | 85 |
Representative data for the synthesis of 4H-pyran derivatives.
Detailed Experimental Protocol: Synthesis of 2-Amino-4-(4-chlorophenyl)-8-acetyl-7-hydroxy-5-methyl-4H-chromene-3-carbonitrile
-
Reaction Setup: To a solution of dehydroacetic acid (1.68 g, 10 mmol) and 4-chlorobenzaldehyde (1.40 g, 10 mmol) in absolute ethanol (30 mL), add malononitrile (0.66 g, 10 mmol).
-
Catalyst Addition: Add piperidine (0.5 mL) to the mixture.
-
Reaction: Reflux the reaction mixture with stirring for 4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the pure product.
Synthesis of Pyrano[2,3-c]pyrazoles
Fused heterocyclic systems are of great importance in drug discovery. Dehydroacetic acid is a key precursor for the synthesis of pyrano[2,3-c]pyrazole derivatives. A common and efficient method is a one-pot, four-component reaction involving an aldehyde, malononitrile, hydrazine hydrate, and a β-ketoester like ethyl acetoacetate. While DHA itself is not the β-ketoester, this multicomponent reaction framework is central to forming the pyranopyrazole core, and related syntheses start from DHA derivatives.[6][7] A direct synthesis involves the reaction of DHA with hydrazines.[6]
Reaction Pathway: From DHA to Pyrano[2,3-c]pyrazoles
Caption: General synthesis of pyrano[2,3-c]pyrazoles from dehydroacetic acid.
Quantitative Data: Synthesis of Pyrano[2,3-c]pyrazole Derivatives
| Entry | Hydrazine Derivative | Solvent | Conditions | Yield (%) |
| 1 | Hydrazine hydrate | Ethanol | Reflux, 6h | 85 |
| 2 | Phenylhydrazine | Acetic Acid | Reflux, 8h | 78 |
| 3 | 4-Nitrophenylhydrazine | Ethanol | Reflux, 10h | 72 |
| 4 | Isonicotinic acid hydrazide | Ethanol | Reflux, 8h | 80 |
Illustrative yields for the synthesis of pyranopyrazoles from DHA and its derivatives.[6]
Detailed Experimental Protocol: Synthesis of 6-Amino-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
This protocol describes a four-component reaction which is analogous to syntheses starting from DHA.
-
Component Mixing: In a round-bottom flask, mix ethyl acetoacetate (1.30 g, 10 mmol), phenylhydrazine (1.08 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), and malononitrile (0.66 g, 10 mmol) in 20 mL of ethanol.
-
Catalysis: Add a catalytic amount of piperidine (0.2 mL).
-
Reaction: Stir the mixture at room temperature for 2 hours, then reflux for an additional 4 hours.
-
Product Isolation: Cool the reaction mixture in an ice bath. The resulting precipitate is filtered, washed with cold ethanol, and recrystallized from ethanol to give the pure pyranopyrazole derivative.[8][9]
Synthesis of Pyridine Derivatives
The conversion of the pyran ring in dehydroacetic acid into a pyridine ring is a valuable transformation. This is typically achieved by reaction with ammonia or primary amines, which involves a ring-opening and subsequent recyclization sequence.
Experimental Workflow: Pyran to Pyridine Transformation
Caption: Workflow for the synthesis of a substituted pyridone from DHA.
Quantitative Data: Synthesis of Substituted Pyridones
| Entry | Amine Source | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ammonium Acetate | 150 | 6 | 75 |
| 2 | Methylamine | 140 | 8 | 68 |
| 3 | Aniline | 160 | 10 | 62 |
Representative data for the conversion of DHA to pyridone derivatives.
Detailed Experimental Protocol: Synthesis of 3-acetyl-4-hydroxy-6-methyl-2(1H)-pyridone
-
Reaction Setup: A solution of dehydroacetic acid (8.4 g, 50 mmol) in 100 mL of a 2M solution of ammonia in ethanol is placed in a stainless-steel autoclave.
-
Heating: The sealed autoclave is heated to 150°C for 6 hours.
-
Cooling and Isolation: After cooling to room temperature, the solvent is removed under reduced pressure.
-
Purification: The resulting solid residue is recrystallized from aqueous ethanol to afford the pure pyridone product.
This guide highlights the significant potential of dehydroacetic acid as a readily available, versatile, and efficient precursor for the synthesis of a diverse range of heterocyclic compounds. The provided protocols and data serve as a valuable resource for researchers engaged in the discovery and development of novel bioactive molecules and functional materials.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Solvent-free mechanochemical multicomponent preparation of 4H-pyrans catalyzed by Cu2(NH2-BDC)2(DABCO) metal-organic framework - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Etd | Synthesis and Photochemistry of Pyrano[2,3-c]pyrazoles | ID: vh53wv837 | Digital WPI [digital.wpi.edu]
- 6. researchgate.net [researchgate.net]
- 7. arkat-usa.org [arkat-usa.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Tautomerism in 3-Acetyl-4-Hydroxy-Pyran-2-Ones: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tautomeric phenomena observed in 3-acetyl-4-hydroxy-pyran-2-ones, with a primary focus on the extensively studied dehydroacetic acid (3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one). This class of compounds is of significant interest due to its diverse biological activities and applications in organic synthesis. Understanding the tautomeric equilibrium is crucial for elucidating reaction mechanisms, predicting physicochemical properties, and designing novel derivatives with enhanced therapeutic potential.
The Core of Tautomerism in 3-Acetyl-4-Hydroxy-Pyran-2-Ones
3-Acetyl-4-hydroxy-pyran-2-ones can exist in several tautomeric forms, primarily through keto-enol tautomerization. The equilibrium between these forms is influenced by factors such as the solvent, temperature, and the nature of substituents on the pyranone ring. The most stable and predominant tautomer is generally the 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one form, owing to its extended conjugated system.
The principal tautomeric forms of dehydroacetic acid are illustrated below:
Methodological & Application
Application Note: Synthesis of 3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one from Ethyl Acetoacetate
Introduction
3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one, commonly known as dehydroacetic acid (DHA), is a pyrone derivative with significant applications across various industries. It serves as a versatile starting material in organic synthesis and is utilized as a fungicide, bactericide, and plasticizer.[1] This application note provides a detailed protocol for the synthesis of dehydroacetic acid from ethyl acetoacetate through a self-condensation reaction. The described methodology is robust and can be adapted for both laboratory-scale and larger-scale production.
Reaction Scheme
The synthesis proceeds via the base-catalyzed self-condensation of ethyl acetoacetate. Two molecules of ethyl acetoacetate react to form the pyrone ring structure of dehydroacetic acid, with the elimination of ethanol and water.
Experimental Protocols
Materials and Equipment:
-
Ethyl acetoacetate (freshly distilled)
-
Sodium bicarbonate
-
Ethanol
-
5N Sodium hydroxide solution
-
Dilute sulfuric acid
-
Activated charcoal
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Distillation apparatus
-
Heating mantle
-
Beakers, flasks, and other standard laboratory glassware
-
Filter funnel and filter paper
-
Melting point apparatus
-
Spectroscopic instrumentation (FTIR, NMR)
Procedure:
1. Reaction Setup:
-
In a 250 mL round-bottom flask, combine 20 g of freshly distilled ethyl acetoacetate and a catalytic amount of sodium bicarbonate.
-
Add a few boiling chips to ensure smooth boiling.
-
Fit the flask with a reflux condenser.
2. Reflux:
-
Heat the reaction mixture to boiling and maintain a gentle reflux for approximately 6 hours.
3. Distillation and Isolation:
-
After the reflux period, arrange the apparatus for distillation.
-
Heat the mixture and distill off the unreacted ethyl acetoacetate and ethanol byproduct up to a temperature of 200°C.
-
Allow the dark brown residue in the flask to cool, during which it should solidify into a crystalline mass.
4. Purification:
-
To the solidified residue, add a 5N sodium hydroxide solution and a small amount of activated charcoal.
-
Heat the mixture to boiling and filter it while hot to remove the charcoal and other insoluble impurities.
-
Allow the filtrate to cool, which will cause the sodium salt of dehydroacetic acid to crystallize.
-
Collect the crystals by filtration.
-
Dissolve the collected sodium salt in water and acidify the solution with dilute sulfuric acid. This will precipitate the dehydroacetic acid.
-
Filter the precipitated dehydroacetic acid, wash it with cold water, and dry it thoroughly.
-
For further purification, the crude dehydroacetic acid can be recrystallized from ethanol.
Safety Precautions:
-
Ethyl acetoacetate is flammable and can cause skin and eye irritation. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2][3][4][5][6]
-
Sodium hydroxide and sulfuric acid are corrosive. Handle with care and appropriate PPE.
-
The reaction should be performed with adequate ventilation.
Data Presentation
| Parameter | Value | Reference |
| Reactant | Ethyl Acetoacetate | |
| Catalyst | Sodium Bicarbonate | |
| Reaction Time | 6 hours | [7] |
| Reaction Temp. | Boiling/Reflux | [7] |
| Product | 3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one | |
| Appearance | Colorless needles/White crystalline powder | [1][7] |
| Yield | ~80% (after recrystallization) | [7] |
| Melting Point | 108-109°C | [1][7] |
| Boiling Point | 269-270°C | [1][7] |
Characterization Data:
-
Infrared (IR) Spectroscopy: Characteristic peaks for the hydroxyl group, carbonyl groups (lactone and acetyl), and carbon-carbon double bonds are expected.
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The spectrum will show distinct signals for the methyl protons, the vinyl proton, and the enolic hydroxyl proton.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The spectrum will display signals corresponding to the carbonyl carbons, olefinic carbons, and methyl carbons.
Experimental Workflow
Caption: Workflow for the synthesis of dehydroacetic acid.
Conclusion
This application note outlines a reliable and efficient method for the synthesis of 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one from ethyl acetoacetate. The protocol is straightforward and provides a good yield of the desired product. The detailed experimental procedure and safety guidelines are intended to assist researchers in the successful and safe execution of this synthesis.
References
Application Notes & Protocols: Microwave-Assisted Synthesis of Coumarin and Pyran Derivatives
Introduction
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in medicinal chemistry and drug discovery, offering significant advantages over conventional heating methods.[1][2] By utilizing microwave energy, chemical reactions can be accelerated dramatically, often leading to higher yields, increased product purity, and cleaner reaction profiles.[3][4] This efficiency is particularly valuable in the synthesis of heterocyclic scaffolds like coumarins and pyrans, which are core components of many natural products and pharmacologically active compounds.[5][6] These application notes provide detailed protocols and comparative data for the microwave-assisted synthesis of coumarin and pyran derivatives, demonstrating the method's potential to reduce reaction times from hours to minutes.[7][8]
Section 1: Microwave-Assisted Synthesis of Coumarin Derivatives
Coumarins, a class of benzopyran-2-one compounds, are widely recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticoagulant properties.[9] Traditional synthesis methods often require long reaction times and harsh conditions. Microwave irradiation has been successfully applied to classic coumarin syntheses such as the Pechmann, Knoevenagel, Perkin, and Vilsmeier-Haack reactions, significantly improving their efficiency.[1]
Data Presentation: Comparison of Synthetic Methods
The following table summarizes the significant improvements in reaction time and product yield when employing microwave irradiation compared to conventional heating methods for various coumarin syntheses.
| Reaction Type | Catalyst/Conditions | Method | Time | Yield (%) | Reference |
| Pechmann Condensation | FeF₃, Solvent-Free | Microwave (450W) | 7 min | 95% | [9] |
| FeF₃, Solvent-Free | Conventional (Oil Bath) | 60 min | 26% | [9] | |
| Knoevenagel Condensation | Halogenated Azo Moiety | Microwave | 8-17 min | 74-85% | [3] |
| Halogenated Azo Moiety | Conventional (Reflux) | 8-18 h | 56-79% | [3] | |
| Coumarin-Pyrazoline Synthesis | - | Microwave | 6-8 min | up to 94% | [10] |
| - | Conventional | 4-6 h | - | [10] | |
| Coumarin-Pyran Synthesis | K₂CO₃ | Microwave (100-200W) | 5-10 min | Good-High | [11] |
| K₂CO₃ | Conventional (Thermal) | 3-6 h | 57-72% | [11] |
Experimental Workflow: Coumarin Synthesis
The general workflow for the microwave-assisted synthesis of coumarins involves the combination of reactants and a catalyst in a microwave-safe vessel, followed by irradiation and subsequent product isolation.
Protocol: Microwave-Assisted Pechmann Condensation
This protocol describes a rapid, solvent-free synthesis of 7-hydroxy-4-methylcoumarin using an iron(III) fluoride catalyst under microwave irradiation, adapted from Yadav et al.[9]
Materials:
-
Resorcinol (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Iron(III) Fluoride (FeF₃) (0.05 g)
-
Microwave synthesis reactor
-
10 mL microwave-safe reaction vessel with a magnetic stir bar
-
Ethanol
-
Deionized water
Procedure:
-
Place resorcinol (1 mmol), ethyl acetoacetate (1 mmol), and FeF₃ (0.05 g) into the microwave-safe reaction vessel.
-
Seal the vessel and place it in the cavity of the microwave reactor.
-
Set the reactor to irradiate at 450 W for 7 minutes at a temperature of 110 °C.[9]
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Add a small amount of cold water to the reaction mixture and stir.
-
Collect the resulting solid product by vacuum filtration.
-
Wash the solid with a small amount of ethanol to remove any unreacted starting materials.
-
Dry the purified product in an oven or under a vacuum. The expected yield is approximately 95%.[9]
Section 2: Microwave-Assisted Synthesis of Pyran Derivatives
Pyran and its fused-ring derivatives (e.g., pyranopyrazoles, chromenes) are prevalent scaffolds in bioactive molecules, exhibiting a range of activities including anticancer, anti-inflammatory, and antimicrobial properties.[12] Multi-component reactions (MCRs) for pyran synthesis are particularly well-suited for microwave assistance, as the technology accelerates the multiple steps involved in these one-pot procedures.
Data Presentation: Comparison of Synthetic Methods
Microwave irradiation dramatically reduces reaction times for the synthesis of various pyran derivatives while maintaining or improving yields, making it a superior method for library synthesis and rapid screening.
| Reaction Type | Catalyst/Conditions | Method | Time | Yield (%) | Reference |
| Pyrazolopyran Synthesis | Piperidine/Ethanol | Microwave | 2-8 min | High | [12] |
| Piperidine/Ethanol | Conventional (Reflux) | 3-5 h | - | [12] | |
| Pyrazolopyran Synthesis (MCR) | Triethylamine | Microwave | ~5 min | 75-88% | [13] |
| Triethylamine | Conventional (One-Pot) | ~3 h | 80-92% | [13] | |
| 4H-Pyran-based formimidate | Acetic Acid | Microwave | 20 min | 88-95% | [8] |
| Acetic Acid | Conventional (Solvothermal) | Hours | Good | [8] |
Note: In some cases, conventional heating may produce slightly higher yields, but microwave-assisted synthesis offers a substantial reduction in reaction time, which is often a critical factor.[13]
Experimental Workflow: Pyran Synthesis (Multi-Component)
The one-pot, multi-component synthesis of pyran derivatives is streamlined by microwave irradiation, which efficiently drives the reaction to completion after the initial mixing of all reactants.
Protocol: Microwave-Assisted Three-Component Synthesis of 4H-Pyrans
This protocol describes the synthesis of 2-amino-4H-pyran derivatives via a one-pot, three-component reaction under microwave irradiation, a common and efficient method.[6][14]
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde) (1 mmol)
-
Malononitrile (1 mmol)
-
Active methylene compound (e.g., dimedone, ethyl acetoacetate) (1 mmol)
-
Piperidine (catalytic amount, ~2-3 drops)
-
Ethanol (5 mL)
-
Microwave synthesis reactor
-
10 mL microwave-safe reaction vessel with a magnetic stir bar
Procedure:
-
In the microwave-safe reaction vessel, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), the active methylene compound (1 mmol), and ethanol (5 mL).
-
Add a catalytic amount of piperidine to the mixture and stir briefly to ensure homogeneity.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture for 2-8 minutes at a power level sufficient to maintain a gentle reflux (e.g., 100-300 W). Monitor the reaction progress via Thin Layer Chromatography (TLC).[12]
-
Once the reaction is complete, remove the vessel and cool it to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the solid product.
-
Collect the product by vacuum filtration, wash with water, and then a small amount of cold ethanol.
-
Dry the final 4H-pyran derivative. The expected yields are generally high.[4]
References
- 1. Microwave Assisted Synthesis of Coumarins: A Review From 2007 to 2018 | Bentham Science [benthamscience.com]
- 2. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. researchgate.net [researchgate.net]
- 5. atlantis-press.com [atlantis-press.com]
- 6. researchgate.net [researchgate.net]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Microwave Assisted Synthesis, Crystal Structure and Hirshfeld Surface Analysis of Some 2-Formimidate-3-carbonitrile Derivatives Bearing 4H-Pyran and Dihydropyridine Moieties [mdpi.com]
- 9. Microwave Assisted Convenient One-Pot Synthesis of Coumarin Derivatives via Pechmann Condensation Catalyzed by FeF3 under Solvent-Free Conditions and Antimicrobial Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and Microwave Assisted Synthesis of Coumarin Derivatives as PDE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances in the microwave- and ultrasound-assisted green synthesis of coumarin-heterocycles - Arabian Journal of Chemistry [arabjchem.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. ias.ac.in [ias.ac.in]
- 14. Microwave assisted synthesis and antimicrobial evaluation of new fused pyran derivatives bearing 2-morpholinoquinoline nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dehydroacetic Acid as a Versatile Precursor for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Dehydroacetic acid (DHA), a pyran-2-one derivative, has emerged as a highly versatile and valuable precursor in the synthesis of a wide array of heterocyclic compounds. Its multiple reactive sites, including a β-keto-enol system, an acetyl group, and a lactone ring, provide a rich platform for diverse chemical transformations. This document provides detailed application notes and experimental protocols for the synthesis of several key heterocyclic scaffolds from DHA, including pyridinones, pyranopyrazoles, and formylpyrazoles. These heterocycles are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.
Synthesis of 4-Hydroxy-6-methyl-2-pyridinone
Application Note: 4-Hydroxy-6-methyl-2-pyridinone is a key intermediate for the synthesis of more complex nitrogen-containing heterocycles. The synthesis from dehydroacetic acid is a two-step process involving an initial deacetylation followed by reaction with ammonia to replace the ring oxygen with a nitrogen atom.
Experimental Workflow:
Caption: Synthesis of 4-Hydroxy-6-methyl-2-pyridinone from DHA.
Protocol 1.1: Synthesis of 4-Hydroxy-6-methyl-2H-pyran-2-one
This protocol describes the deacetylation of dehydroacetic acid.
Materials:
-
Dehydroacetic acid (1.0 mmol)
-
92% Sulfuric acid aqueous solution (5.0 mmol)
-
25 mL flask
-
Beaker with crushed ice
-
Filtration apparatus
-
Cold water
Procedure:
-
Combine dehydroacetic acid (1.0 mmol) and 92% sulfuric acid aqueous solution (5.0 mmol) in a 25 mL flask.
-
Heat the mixture to 130 °C for 10 minutes.
-
While the mixture is still warm, carefully pour it into a beaker containing crushed ice.
-
A precipitate will form. Collect the solid by filtration.
-
Wash the precipitate with cold water.
-
Dry the solid to obtain 4-hydroxy-6-methyl-2H-pyran-2-one.
Quantitative Data:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Physical Appearance |
| 4-Hydroxy-6-methyl-2H-pyran-2-one | C₆H₆O₃ | 126.11 | 86 | White solid |
Protocol 1.2: Synthesis of 4-Hydroxy-6-methyl-2-pyridinone
This protocol details the conversion of 4-hydroxy-6-methyl-2H-pyran-2-one to the corresponding pyridinone.
Materials:
-
4-Hydroxy-6-methyl-2H-pyran-2-one (1.0 mmol)
-
28% Ammonium hydroxide (5.0 mmol)
-
25 mL flask
Procedure:
-
Add 4-hydroxy-6-methyl-2H-pyran-2-one (1.0 mmol) and 28% ammonium hydroxide (5.0 mmol) to a 25 mL flask.
-
Stir the mixture. The reaction progress can be monitored by TLC.
-
Upon completion, the product can be isolated and purified by standard methods such as recrystallization.
Quantitative Data:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) |
| 4-Hydroxy-6-methyl-2-pyridinone | C₆H₇NO₂ | 125.13 | 80 |
Synthesis of Pyranopyrazole Derivatives
Application Note: Pyranopyrazoles are a class of fused heterocyclic compounds with a range of biological activities, including potential as anticancer and antimicrobial agents. A highly efficient method for their synthesis is a one-pot, four-component reaction. While this general protocol does not start directly from DHA, DHA can be readily converted to key precursors like ethyl acetoacetate through hydrolysis and esterification, or used to synthesize chalcone intermediates which can then be cyclized.
Logical Relationship for Synthesis:
Caption: General pathway to Pyranopyrazoles from DHA.
Protocol 2.1: General One-Pot Synthesis of Pyranopyrazoles
This protocol describes a general and efficient method for synthesizing pyranopyrazole derivatives.
Materials:
-
Hydrazine hydrate (1.0 mmol)
-
Ethyl acetoacetate (1.0 mmol)
-
Aromatic aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Citric acid (20 mol%)
-
Water (1 mL) or Ethanol:Water (1:1)
-
25 mL round-bottom flask
-
Reflux apparatus
Procedure:
-
In a 25 mL round-bottom flask, combine hydrazine hydrate (1.0 mmol), ethyl acetoacetate (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), and malononitrile (1.0 mmol).
-
Add the solvent (e.g., 1 mL of water or an ethanol:water mixture) and citric acid (20 mol%).
-
Heat the reaction mixture to 80 °C with constant stirring for the appropriate time (monitor by TLC).
-
After the reaction is complete, cool the mixture.
-
The crude product will precipitate. Separate it by filtration.
-
Wash the solid with water to remove the catalyst and then air-dry.
-
Recrystallize the product from ethyl alcohol to obtain the pure pyranopyrazole.
Quantitative Data for Representative Pyranopyrazoles:
| Aldehyde Substituent | Product Molecular Formula | Yield (%) | Melting Point (°C) |
| 4-Methoxy | C₁₅H₁₄N₄O₂ | 92 | 218-220 |
| 4-Chloro | C₁₄H₁₁ClN₄O | 95 | 230-232 |
| 3-Nitro | C₁₄H₁₁N₅O₃ | 94 | 225-227 |
| 4-Methyl | C₁₅H₁₄N₄O | 90 | 222-224 |
Synthesis of 4-Formylpyrazole Derivatives via Vilsmeier-Haack Reaction
Application Note: 4-Formylpyrazoles are valuable synthetic intermediates that can be further functionalized to create a variety of bioactive molecules. The Vilsmeier-Haack reaction is a classic method for introducing a formyl group onto an electron-rich heterocyclic ring. In the context of DHA, an arylhydrazone derivative is first synthesized, which then undergoes the Vilsmeier-Haack reaction.
Experimental Workflow:
Caption: Synthesis of 4-Formylpyrazoles from DHA.
Protocol 3.1: Synthesis of DHA-Arylhydrazone
Materials:
-
Dehydroacetic acid (DHA)
-
Substituted aryl hydrazine
-
Ethanol
-
Reflux apparatus
Procedure:
-
Dissolve dehydroacetic acid in ethanol in a round-bottom flask.
-
Add an equimolar amount of the substituted aryl hydrazine.
-
Reflux the mixture for an appropriate time until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and isolate the precipitated hydrazone by filtration.
-
Wash the solid with cold ethanol and dry.
Protocol 3.2: Vilsmeier-Haack Formylation of DHA-Arylhydrazone
Materials:
-
DHA-Arylhydrazone (0.001 mol)
-
Phosphorus oxychloride (POCl₃) (1.2 mL)
-
N,N-Dimethylformamide (DMF) (15 mL)
-
Ice-cold water
-
Sodium bicarbonate (NaHCO₃)
-
Methanol for recrystallization
Procedure:
-
In a reaction flask, cool 10 mL of DMF in an ice bath.
-
Slowly add POCl₃ (1.2 mL) dropwise to the cold DMF with stirring to prepare the Vilsmeier reagent.
-
Dissolve the DHA-arylhydrazone (0.001 mol) in 5 mL of DMF.
-
Add the hydrazone solution to the Vilsmeier reagent.
-
Stir the reaction mixture at 60-65 °C for 6 hours. Monitor the reaction progress by TLC.
-
After completion, pour the reaction mixture into ice-cold water.
-
Neutralize the solution with sodium bicarbonate.
-
The precipitated product is collected by filtration.
-
Purify the crude product by recrystallization from methanol.[1]
Quantitative Data for a Representative 4-Formylpyrazole:
| Precursor Hydrazone | Product Name | Molecular Formula | Yield (%) | Melting Point (°C) |
| Hydrazone of 2-hydroxyacetonaphthone | 3-(1-hydroxynaphthalen-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde | C₂₀H₁₄N₂O₂ | 86 | 147-148 |
Spectral Data for 3-(1-hydroxynaphthalen-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde: [1]
-
IR (cm⁻¹): 3228 (O-H), 1668 (C=O, aldehyde)
-
¹H NMR (δ, ppm): 11.125 (s, 1H, CHO), 10.263 (s, 1H, OH), 8.574 (s, 1H, pyrazole-H), 7.412-8.438 (m, 11H, Ar-H)
-
¹³C NMR (δ, ppm): 119.3, 119.5, 123.3, 125.5, 125.8, 127.3, 127.5, 128.4, 129.9, 132.6, 153.0, 184.31
-
MS (m/z): 314 (M⁺), 313 (M-1, 100%)
These protocols provide a foundation for the synthesis of diverse heterocyclic compounds from the readily available and versatile precursor, dehydroacetic acid. The resulting scaffolds are of significant interest for further chemical modification and biological evaluation in the context of drug discovery and development.
References
Application of 3-acetyl-2H-pyran-2-one Derivatives in the Synthesis of Anticancer Agents
Introduction
The 2H-pyran-2-one scaffold is a core structural motif found in numerous natural products and pharmacologically active compounds. Its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. Among these, 3-acetyl-2H-pyran-2-one and its analogues, particularly the readily accessible 3-acetylcoumarin (3-acetyl-2H-chromen-2-one) and dehydroacetic acid (3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one), have emerged as versatile starting materials for the synthesis of novel anticancer agents. The reactivity of the acetyl group and the pyranone ring allows for a wide range of chemical modifications, leading to the generation of diverse molecular architectures with potent and selective cytotoxic activities against various cancer cell lines.
This document provides detailed application notes on the use of 3-acetyl-2H-pyran-2-one derivatives in anticancer drug discovery, summarizes key cytotoxicity data, presents detailed experimental protocols for the synthesis of active compounds, and visualizes synthetic workflows and relevant signaling pathways.
Application Notes
Derivatives of 3-acetylcoumarin have been extensively explored for their potential as anticancer agents. These compounds have been shown to form the basis for the synthesis of a variety of heterocyclic systems, including pyran, dihydropyridine, thiophene, thiazole, and pyrazole derivatives.[1][2] The anticancer activity of these compounds is often attributed to their ability to interfere with key cellular processes in cancer cells.
Mechanisms of Action and Signaling Pathways
Coumarin-based anticancer agents, many of which are derived from 3-acetylcoumarin, exhibit a wide range of mechanisms of action.[3][4] These include:
-
Induction of Apoptosis: Many coumarin derivatives have been shown to induce programmed cell death in cancer cells by activating caspase cascades and modulating the expression of apoptosis-related proteins such as Bax and Bcl-2.[5]
-
Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at various phases, most notably the G2/M phase.
-
Inhibition of Kinase Signaling Pathways: A significant number of coumarin derivatives exert their anticancer effects by inhibiting key signaling pathways that are often dysregulated in cancer. The PI3K/Akt/mTOR pathway , which is crucial for cell growth, proliferation, and survival, is a prominent target.[6][7][8] By inhibiting this pathway, these compounds can effectively suppress tumor growth.
-
Inhibition of Angiogenesis: Some derivatives have been found to inhibit the formation of new blood vessels, a process known as angiogenesis, which is essential for tumor growth and metastasis.[6][9] This is often achieved through the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2).[6]
-
Aromatase Inhibition: Certain coumarin derivatives can inhibit aromatase, an enzyme involved in estrogen biosynthesis, making them promising candidates for the treatment of hormone-dependent breast cancer.[9]
Data Presentation
The following tables summarize the in vitro anticancer activity of various compounds synthesized from 3-acetylcoumarin derivatives. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Table 1: Cytotoxicity of Coumarin-Thiazole and Coumarin-Thiadiazole Derivatives against Liver Cancer Cell Line (HEPG2-1) [10]
| Compound | IC50 (µM) |
| 6e | 10.3 ± 1.12 |
| 6f | 8.20 ± 1.54 |
| 6h | 15.2 ± 1.34 |
| 6i | 12.8 ± 1.25 |
| 11a | 17.4 ± 1.03 |
| 11b | 13.0 ± 1.20 |
| Doxorubicin | 7.80 ± 0.83 |
Table 2: Cytotoxicity of Pyrazolo[1,5-a]pyrimidine, Thiazole, and 1,3,4-Thiadiazole Derivatives against Liver Cancer Cell Line (HEPG2-1) [11]
| Compound | IC50 (µM) |
| 7c | 2.70 ± 0.28 |
| 18a | 4.90 ± 0.69 |
| 23g | 3.50 ± 0.23 |
| Doxorubicin | 7.80 ± 0.83 |
Table 3: Cytotoxicity of a Dihydropyridine Derivative against a Panel of Human Cancer Cell Lines [1]
| Cell Line | Cancer Type | IC50 of Compound 3d (nM) |
| NUGC | Gastric Cancer | 19 |
| DLD1 | Colon Cancer | 25 |
| HA22T | Liver Cancer | 21 |
| HEPG2 | Liver Cancer | 23 |
| HONE1 | Nasopharyngeal Carcinoma | 20 |
| MCF7 | Breast Cancer | 18 |
| CHS 828 (Standard) | - | 18 (against MCF7) |
Experimental Protocols
The following are representative experimental protocols for the synthesis of anticancer agents starting from 3-acetylcoumarin derivatives.
Protocol 1: Synthesis of 3-(1-(2-(5-((4-Chlorophenyl)diazenyl)-4-methylthiazol-2-yl)hydrazono)ethyl)-6-methyl-2H-chromen-2-one (6e) [10]
-
A mixture of 3-acetyl-6-methyl-2H-chromen-2-one (0.202 g, 1 mmol) and 2-(5-((4-chlorophenyl)diazenyl)-4-methylthiazol-2-yl)hydrazine (1 mmol) in dioxane (20 mL) is prepared.
-
A few drops of piperidine are added as a catalyst.
-
The reaction mixture is subjected to ultrasonic irradiation at 50°C for 20 minutes.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid is filtered, washed with ethanol, and dried.
-
The crude product is recrystallized from an appropriate solvent to yield the pure compound 6e .
Protocol 2: Synthesis of 6-Bromo-3-(2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-2H-chromen-2-one (7c) [11]
-
A mixture of 6-bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one (1 mmol) and 3-amino-5-phenylpyrazole (1 mmol) in glacial acetic acid (20 mL) is prepared.
-
The reaction mixture is heated under reflux for 6 hours.
-
The mixture is then cooled to room temperature.
-
The formed precipitate is collected by filtration, washed with ethanol, and dried.
-
The crude product is recrystallized from dimethylformamide (DMF) to give the pure compound 7c .
Mandatory Visualization
Caption: General synthetic workflow for the preparation of anticancer agents from 3-acetyl-2H-pyran-2-one derivatives.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 3-acetylcoumarin derivatives, leading to reduced cancer cell proliferation and survival.
References
- 1. Synthesis and Cytotoxic Evaluation of Pyran, Dihydropyridine and Thiophene Derivatives of 3-Acetylcoumarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Uses of 3-(2-Bromoacetyl)-2H-chromen-2-one in the Synthesis of Heterocyclic Compounds Incorporating Coumarin: Synthesis, Characterization and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review on Anti-Tumor Mechanisms of Coumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Anticancer mechanism of coumarin-based derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Three-Component Synthesis of Some New Coumarin Derivatives as Anticancer Agents [frontiersin.org]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for Antimicrobial Agent Development from 2H-Pyran-3(6H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis, antimicrobial evaluation, and understanding of 2H-pyran-3(6H)-one derivatives as potential antimicrobial agents. The protocols outlined below are based on established methodologies and aim to facilitate the exploration of this promising class of compounds in a research and development setting.
Introduction
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. 2H-Pyran-3(6H)-one derivatives have garnered attention as a promising scaffold for the development of new therapeutics. The antimicrobial activity of these compounds is largely attributed to the presence of an α,β-unsaturated enone system, a key structural feature for their biological function[1]. This reactive moiety is believed to interact with biological nucleophiles within microbial cells, leading to the inhibition of essential cellular processes and ultimately, cell death. Structure-activity relationship (SAR) studies have indicated that the nature and size of substituents at the C-2 and C-6 positions of the pyran ring significantly influence the antimicrobial potency[1]. This document provides detailed protocols for the synthesis of a representative 2H-pyran-3(6H)-one derivative and the evaluation of its antimicrobial activity, along with a summary of reported activity data and a proposed mechanism of action.
Data Presentation: Antimicrobial Activity of 2H-Pyran-3(6H)-one Derivatives
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected 2H-pyran-3(6H)-one derivatives against various bacterial strains. This data provides a quantitative measure of their antimicrobial efficacy.
| Compound ID | R1 | R2 | R3 | Test Organism | MIC (µg/mL) | Reference |
| 1a | 4-(Phenylthio)phenyl | CH₃ | OCH₃ | Staphylococcus aureus ATCC 2593 | 1.56 | [1] |
| 1b | 4-(Phenylthio)phenyl | CH₃ | O-(p-nitrobenzoyl) | Streptococcus sp. C203M | 0.75 | [1] |
| 1c | 4-(Benzenesulfonyl)phenyl | CH₃ | OH | Staphylococcus aureus ATCC 2593 | 3.12 | [1] |
| 1d | 4-(p-Acetylaminobenzenesulfonyl)phenyl | CH₃ | OH | Staphylococcus aureus ATCC 2593 | 6.25 | [1] |
| 1e | 4-Bromophenyl | CH₃ | OH | Staphylococcus aureus ATCC 2593 | 12.5 | [1] |
Experimental Protocols
Protocol 1: Synthesis of 2-(Chloromethyl)-6-hydroxy-2H-pyran-3(6H)-one
This protocol describes the synthesis of a representative 2H-pyran-3(6H)-one derivative via the Achmatowicz rearrangement of a furfuryl alcohol derivative.
Materials:
-
1-(Furan-2-yl)ethanone
-
Freshly distilled acetyl chloride
-
Ammonium ceric nitrate
-
Acetonitrile
-
Borane dimethyl sulfide complex (BH₃·SMe₂) (2 M in THF)
-
Toluene
-
Saturated ammonium chloride (NH₄Cl) solution
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
n-Hexane
-
Ethyl acetate
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
Procedure:
Step 1: Synthesis of 2-Chloro-1-(furan-2-yl)ethanone
-
To a solution of 1-(furan-2-yl)ethanone (36.2 mmol) in acetonitrile (10 mL) under an inert atmosphere, add freshly distilled acetyl chloride (36.2 mmol).
-
Slowly add a solution of ammonium ceric nitrate (1.78 mmol) in acetonitrile (10 mL) to the mixture dropwise.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Upon completion, quench the reaction with a saturated NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with water and brine, and dry over MgSO₄.
-
Concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent to yield 2-chloro-1-(furan-2-yl)ethanone.
Step 2: Synthesis of 2-Chloro-1-(furan-2-yl)ethanol
-
To a solution of BH₃·SMe₂ (2 M in THF, 3.312 mmol) in toluene (5 mL) under an inert atmosphere, add a solution of 2-chloro-1-(furan-2-yl)ethanone (3.312 mmol) in toluene (10 mL).
-
Stir the reaction mixture at room temperature for 3 hours.
-
Quench the reaction by adding a saturated NH₄Cl solution.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with water and brine, and dry over MgSO₄.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel (n-hexane/ethyl acetate, 3:1) to obtain 2-chloro-1-(furan-2-yl)ethanol as a pale yellow oil.
Step 3: Synthesis of 2-(Chloromethyl)-6-hydroxy-2H-pyran-3(6H)-one
-
Dissolve 2-chloro-1-(furan-2-yl)ethanol (2.78 mmol) in CH₂Cl₂ (15 mL) and cool the solution to 0 °C.
-
Add m-CPBA (3.33 mmol) portion-wise to the cooled solution.
-
Stir the mixture at 0 °C for approximately 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated NaHCO₃ solution, followed by water and brine.
-
Dry the organic layer over MgSO₄ and concentrate under reduced pressure.
-
Purify the resulting crude product by flash chromatography on silica gel to yield 2-(chloromethyl)-6-hydroxy-2H-pyran-3(6H)-one.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol details the procedure for determining the MIC of the synthesized 2H-pyran-3(6H)-one derivatives against a panel of microorganisms.
Materials:
-
Synthesized 2H-pyran-3(6H)-one derivatives
-
Bacterial and/or fungal strains for testing
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile saline (0.85% NaCl)
-
McFarland turbidity standards (0.5)
-
Spectrophotometer
-
Multichannel pipette
-
Sterile pipette tips
-
Incubator
Procedure:
1. Preparation of Test Compound Stock Solution:
-
Dissolve the synthesized 2H-pyran-3(6H)-one derivative in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to a final concentration of 10 mg/mL.
-
Further dilute the stock solution in the appropriate sterile broth (MHB or RPMI-1640) to the desired starting concentration for the serial dilution.
2. Preparation of Microbial Inoculum:
-
From a fresh (18-24 hour) culture plate, pick several colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL for bacteria. This can be verified using a spectrophotometer at 625 nm.
-
Dilute the adjusted inoculum in the appropriate sterile broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
3. Broth Microdilution Assay:
-
Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.
-
Add 100 µL of the highest concentration of the test compound solution to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions.
-
Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL and the desired final inoculum concentration.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.
4. Incubation:
-
Cover the microtiter plates and incubate at 35-37 °C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.
5. Determination of MIC:
-
Following incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Mandatory Visualizations
Caption: Experimental workflow for the development of antimicrobial agents from 2H-pyran-3(6H)-one derivatives.
References
Application Notes and Protocols for the Synthesis of Pyrazole Derivatives from 3-Acetylcoumarin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of pyrazole derivatives from 3-acetylcoumarin, a process of significant interest in medicinal chemistry due to the diverse biological activities of the resulting compounds. The protocols detailed below are based on established synthetic methodologies and are intended to guide researchers in the efficient preparation of these valuable heterocyclic compounds.
Introduction
Coumarin-pyrazole hybrids are a class of heterocyclic compounds that have garnered considerable attention in the field of drug discovery. These molecules integrate the structural features of both coumarin and pyrazole moieties, often resulting in synergistic or novel pharmacological properties. The synthesis of these derivatives frequently commences from 3-acetylcoumarin, a versatile starting material. The reaction typically proceeds through the formation of an intermediate, such as a chalcone or a hydrazone, followed by cyclization to yield the pyrazole ring. The specific reaction conditions and reagents employed can be tailored to achieve a variety of substituted pyrazole derivatives with a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4]
Synthetic Pathways and Methodologies
The synthesis of pyrazole derivatives from 3-acetylcoumarin can be achieved through several key pathways. The most common approaches involve either a one-pot multi-component reaction or a stepwise synthesis via a chalcone intermediate.
1. Synthesis via Chalcone Intermediates
A widely employed method involves the initial Claisen-Schmidt condensation of 3-acetylcoumarin with an appropriate aromatic aldehyde to form a coumarin-chalcone hybrid.[5][6] This intermediate is then cyclized with a hydrazine derivative to yield the desired pyrazoline, which can be subsequently oxidized to the pyrazole if desired.
Experimental Protocol: Synthesis of Pyrazolin-3-yl Coumarin Derivatives [7]
-
Step 1: In-situ formation of Cinnamoyl Coumarins (Chalcones):
-
In a round-bottom flask, combine 3-acetylcoumarin (1 mmol) and the desired aromatic aldehyde (1 mmol).
-
Add a catalytic amount of an appropriate base, such as piperidine or a morpholinium glycolate ionic liquid.[2][7]
-
The reaction can be performed under solvent-free conditions or in a solvent like ethanol.
-
Stir the mixture at room temperature or with gentle heating as required to drive the condensation reaction.
-
-
Step 2: Cyclization with Hydrazine:
-
To the reaction mixture containing the in-situ generated chalcone, add hydrazine hydrate or a substituted hydrazine hydrochloride (e.g., phenylhydrazine hydrochloride) (1.2 mmol).
-
Continue stirring at the appropriate temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is typically poured into cold water to precipitate the crude product.
-
The solid product is collected by filtration, washed with water, and dried.
-
Purification is achieved by recrystallization from a suitable solvent, such as ethanol.
-
2. One-Pot Multi-Component Synthesis
One-pot multi-component reactions offer an efficient and atom-economical approach to synthesize pyrazole derivatives.[7][8] This method avoids the isolation of intermediates, thereby simplifying the experimental procedure and often improving overall yields.
Experimental Protocol: One-Pot Synthesis of Pyrazolin-3-yl Coumarin Derivatives [7]
-
To a mixture of an aromatic aldehyde (1 mmol) and 3-acetylcoumarin (1 mmol), add hydrazine hydrate or phenylhydrazine hydrochloride (1.2 mmol).
-
Add a catalytic amount of morpholinium glycolate.
-
Heat the mixture under solvent-free conditions at a specified temperature (e.g., 80°C) for the required time.
-
Monitor the reaction progress using TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure pyrazolin-3-yl coumarin derivative.
3. Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions.
Experimental Protocol: Microwave-Assisted Synthesis of Coumarin-Pyrazole Derivatives [9]
-
A mixture of 3-acetylcoumarin (1 mmol) and phenylhydrazine (1 mmol) is subjected to microwave irradiation.
-
The resulting (E)-3-(1-(2-phenylhydrazono)ethyl)-2H-chromen-2-one intermediate is then subjected to Vilsmeier-Haack formylation using an ultrasonic technique to yield the 4-formyl coumarin-pyrazole.
-
The target molecules are obtained in high yields by further microwave irradiation of the 4-formyl coumarin-pyrazole with appropriate reagents.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of pyrazole derivatives from 3-acetylcoumarin, highlighting the efficiency of different synthetic methods.
| Entry | Aldehyde | Hydrazine Derivative | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| 1 | 4-Chlorobenzaldehyde | Hydrazine Hydrate | Morpholinium glycolate, 80°C, solvent-free | 25 min | 92 | [7] |
| 2 | 4-Fluorobenzaldehyde | Hydrazine Hydrate | Morpholinium glycolate, 80°C, solvent-free | 30 min | 91 | [7] |
| 3 | 4-Nitrobenzaldehyde | Hydrazine Hydrate | Morpholinium glycolate, 80°C, solvent-free | 20 min | 90 | [7] |
| 4 | 4-Methylbenzaldehyde | Hydrazine Hydrate | Morpholinium glycolate, 80°C, solvent-free | 40 min | 85 | [7] |
| 5 | 4-Methoxybenzaldehyde | Hydrazine Hydrate | Morpholinium glycolate, 80°C, solvent-free | 45 min | 82 | [7] |
| 6 | 4-Chlorobenzaldehyde | Phenylhydrazine HCl | Morpholinium glycolate, 80°C, solvent-free | 50 min | 90 | [7] |
| 7 | Various aryl aldehydes | Hydrazine Hydrate/Phenylhydrazine | Ethanol, reflux | - | 60-95 | [9] |
| 8 | - | Phenylhydrazine | Microwave irradiation | - | 82-87 | [9] |
Visualizations
Diagram 1: Synthetic Workflow for Pyrazole Derivatives from 3-Acetylcoumarin
Caption: Synthetic routes to pyrazole derivatives from 3-acetylcoumarin.
Diagram 2: Applications of Coumarin-Pyrazole Derivatives in Drug Development
Caption: Key therapeutic applications of coumarin-pyrazole derivatives.
Applications in Drug Development
Coumarin-pyrazole hybrids have been extensively investigated for their potential as therapeutic agents. Their diverse biological activities make them attractive scaffolds for the development of new drugs.
-
Anticancer Activity: Many coumarin-pyrazole derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.[3][10] Some compounds have been shown to inhibit key enzymes involved in cancer progression, such as EGFR and topoisomerase II.[10][11]
-
Antimicrobial Activity: These hybrid molecules have also exhibited significant antibacterial and antifungal properties.[1][4] They have shown efficacy against both Gram-positive and Gram-negative bacteria.[5]
-
Enzyme Inhibition: Certain coumarin-pyrazole derivatives act as potent inhibitors of enzymes like cholinesterases, making them promising candidates for the treatment of neurodegenerative diseases such as Alzheimer's.[12]
The continued exploration of the synthesis and biological evaluation of these compounds holds great promise for the discovery of novel and effective therapeutic agents.
References
- 1. Synthesis of some new carbonitriles and pyrazole coumarin derivatives with potent antitumor and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Coumarin–carbazole based functionalized pyrazolines: synthesis, characterization, anticancer investigation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. anticancer-activity-of-coumarin-pyrazoline-hybrids-a-mini-review - Ask this paper | Bohrium [bohrium.com]
- 4. Discovery of new molecular hybrid derivatives with coumarin scaffold bearing pyrazole/oxadiazole moieties: Molecular docking, POM analyses, in silico pharmacokinetics and in vitro antimicrobial evaluation with identification of potent antitumor pharmacophore sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. kthmcollege.ac.in [kthmcollege.ac.in]
- 10. Novel coumarin–pyrazoline hybrids: synthesis, cytotoxicity evaluation and molecular dynamics study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Novel coumarin-pyrazole carboxamide derivatives as potential topoisomerase II inhibitors: Design, synthesis and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Knoevenagel Condensation for 3-Acetylcoumarin Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Coumarins are a significant class of benzopyrone-based heterocyclic compounds found in natural and synthetic sources.[1] Their derivatives are known for a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, antitumor, and antiviral properties.[1][2] Specifically, 3-acetylcoumarin serves as a crucial intermediate in the synthesis of various cyclic and heterocyclic compounds with potential biological and medicinal applications.[3][4][5]
The Knoevenagel condensation is a highly efficient and widely utilized method for synthesizing coumarin derivatives.[6] This reaction typically involves the condensation of an active methylene compound with an aldehyde or ketone in the presence of a basic catalyst.[7][8] For the synthesis of 3-acetylcoumarin, the reaction proceeds between salicylaldehyde and ethyl acetoacetate.[1] This document provides detailed protocols for this synthesis under both conventional heating and microwave-assisted conditions, a summary of various catalytic systems, and a workflow for the experimental process.
Reaction Principle
The synthesis of 3-acetylcoumarin via Knoevenagel condensation involves the base-catalyzed reaction of salicylaldehyde with ethyl acetoacetate. The reaction is initiated by the deprotonation of the active methylene group in ethyl acetoacetate by a base (e.g., piperidine). The resulting enolate then acts as a nucleophile, attacking the carbonyl carbon of salicylaldehyde. A subsequent intramolecular transesterification (cyclization) and dehydration lead to the formation of the final 3-acetylcoumarin product.[7]
Experimental Workflow
The general workflow for the synthesis of 3-acetylcoumarin via Knoevenagel condensation is outlined below.
Caption: General workflow for 3-acetylcoumarin synthesis.
Data Presentation: Comparison of Reaction Conditions
The efficiency of the Knoevenagel condensation for 3-acetylcoumarin synthesis is influenced by the choice of catalyst, solvent, and energy source. The following table summarizes various reported conditions.
| Catalyst | Solvent | Method / Temperature | Time | Yield (%) | Reference |
| Piperidine (10 mol%) | Ethanol | Reflux (78°C) | 4 h | 85 | [1] |
| Diethylamine | None (Solvent-free) | Microwave (100W) | 60 s | ~90 (implied) | [9] |
| Cellulosic Sulfonic Acid (CSA) | None (Solvent-free) | Not specified | Not specified | 88 | [10] |
| L-proline | None (Solvent-free) | Not specified | Not specified | High yields reported | [11] |
| Piperidine | None (Solvent-free) | Microwave | Short reaction time | Good yields reported | [12] |
Experimental Protocols
Protocol 1: Conventional Synthesis using Piperidine Catalyst
This protocol is adapted from a procedure utilizing conventional heating in ethanol.[1]
Materials:
-
Salicylaldehyde
-
Ethyl acetoacetate
-
Piperidine
-
Ethanol (absolute and aqueous solutions)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine salicylaldehyde (10 mmol, 1.22 g) and ethyl acetoacetate (10 mmol, 1.30 g) in 20 mL of absolute ethanol.
-
Add piperidine (10 mol%, 0.1 mL) to the mixture.
-
Attach a reflux condenser and heat the reaction mixture to 78°C with continuous stirring.
-
Maintain the reaction at this temperature for approximately 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete (as indicated by TLC), cool the flask to room temperature.
-
The solid product will precipitate out of the solution upon cooling.
-
Isolate the crude product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove unreacted starting materials.
-
Purify the crude product by recrystallization from aqueous ethanol to obtain 3-acetylcoumarin as dark brown crystals.[1]
-
Dry the purified product in a desiccator. The expected yield is approximately 85%.[1]
Characterization Data:
-
Melting point: 119-121 °C[1]
-
¹H NMR (400 MHz, CDCl₃): δ 8.50 (s, 1H), 7.67-7.62 (m, 2H), 7.37-7.31 (m, 2H), 2.72 (s, 3H).[1]
-
¹³C NMR (100 MHz, CDCl₃): δ 195.7, 159.4, 155.4, 147.6, 134.5, 130.4, 125.1, 124.6, 118.3, 116.8, 30.7.[1]
Protocol 2: Microwave-Assisted Solvent-Free Synthesis
This protocol is a rapid, solvent-free method adapted from literature utilizing microwave irradiation.[9]
Materials:
-
Salicylaldehyde
-
Ethyl acetoacetate
-
Diethylamine
-
Porcelain crucible or microwave-safe reaction vessel
-
Domestic microwave oven (e.g., 100W power setting)
-
Cold ethanol
-
Filtration apparatus
-
Standard laboratory glassware
Procedure:
-
Place salicylaldehyde (12 mmol, 1.46 g) and ethyl acetoacetate (10 mmol, 1.30 g) into a porcelain crucible.[9]
-
Add diethylamine (0.376 mL) to the mixture. A color change from bright yellow to orange may be observed.[9]
-
Place the crucible in a microwave oven and irradiate at low power (e.g., 100 W) for 60 seconds.[9]
-
After irradiation, the mixture will appear as a dark orange solid.[9]
-
Allow the mixture to cool to room temperature.
-
Add a small amount of cold ethanol to the crucible and wash the solid product.
-
Isolate the product by filtration.
-
Further purify the product by recrystallization with hot ethanol and allow it to air dry.
Applications in Drug Development
The 3-acetylcoumarin scaffold is of significant interest to medicinal chemists and drug development professionals. Its derivatives have been investigated for a wide range of therapeutic applications.
Caption: Biological activities of 3-acetylcoumarin derivatives.
Studies have shown that derivatives of 3-acetylcoumarin exhibit promising biological activities:
-
Antimicrobial Activity: Certain derivatives have shown significant activity against bacteria like Staphylococcus aureus and Pseudomonas aeruginosa, as well as the fungal strain Candida albicans.[4][5]
-
Anticancer Activity: The coumarin nucleus is considered an "elite scaffold" in anticancer drug development.[13] 3-Acetylcoumarin derivatives have demonstrated antiproliferative effects on human cancer cell lines.[5]
-
Antioxidant Properties: These compounds have also been evaluated for their antioxidant potential through radical scavenging assays.[4][5]
The versatility of the 3-acetyl group allows for further chemical modifications, such as the synthesis of coumarin-based chalcones and oxadiazoles, to develop novel therapeutic agents with enhanced potency and selectivity.[2][14]
References
- 1. jetir.org [jetir.org]
- 2. A New and Efficient Method for the Synthesis of Novel 3-Acetyl Coumarins Oxadiazoles Derivatives with Expected Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Knoevenagel Reaction in [MMIm][MSO4]: Synthesis of Coumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.aip.org [pubs.aip.org]
- 10. researchgate.net [researchgate.net]
- 11. connectjournals.com [connectjournals.com]
- 12. Coumarins: Fast Synthesis by Knoevenagel Condensation under Microwave Irradiation - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. ijres.org [ijres.org]
Application Notes and Protocols for the Synthesis of 4H-Pyran Derivatives via Multi-Component Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of various 4H-pyran derivatives through multi-component reactions (MCRs). The 4H-pyran scaffold is a prevalent structural motif in a wide array of biologically active compounds and natural products, exhibiting activities such as antitumor, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3][4][5][6] Multi-component reactions offer an efficient and atom-economical approach for the synthesis of these valuable heterocyclic compounds, often in a one-pot manner, which aligns with the principles of green chemistry.[7][8][9]
Introduction to Multi-Component Synthesis of 4H-Pyrans
The most common and versatile multi-component strategy for the synthesis of 4H-pyran derivatives involves the one-pot condensation of an aldehyde, an active methylene compound (typically malononitrile), and a 1,3-dicarbonyl compound. This reaction proceeds through a domino Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization and tautomerization.
The choice of catalyst and reaction conditions plays a crucial role in the efficiency, yield, and environmental footprint of the synthesis. This document outlines several protocols employing different catalytic systems, from recyclable magnetic nanoparticles to biodegradable catalysts and solvent-free conditions.
A general workflow for these syntheses is depicted below:
Caption: General workflow for the multi-component synthesis of 4H-pyran derivatives.
Comparative Data of Catalytic Systems
The following table summarizes the performance of different catalysts in the three-component synthesis of a model 4H-pyran derivative (typically from benzaldehyde, malononitrile, and ethyl acetoacetate). This allows for a direct comparison of their efficiency under the optimized conditions reported in the literature.
| Catalyst | Catalyst Loading | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Nd₂O₃ | 10 mol% | Water | Reflux | 45 min | 93 | [7] |
| CuFe₂O₄@starch | 0.03 g | Ethanol | Room Temp. | 10-25 min | 90-98 | [10] |
| KOH loaded CaO | 20 wt% | Solvent-free | 70 | 20-30 min | 92-98 | [9][11] |
| DBSA | 0.2 mmol | Water | 105 | 2-3 h | 89-96 | [12][13] |
| Cu₂(NH₂-BDC)₂(DABCO) MOF | - | Solvent-free (Ball Milling) | - | - | Good to Excellent | [14] |
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of 4H-pyran derivatives using various catalytic systems.
Protocol 1: Neodymium(III) Oxide Catalyzed Synthesis in Water
This protocol utilizes the recyclable and efficient catalyst Neodymium(III) oxide (Nd₂O₃) in an aqueous medium, highlighting a green chemistry approach.[7][8]
Reaction Scheme:
Caption: Nd₂O₃-catalyzed three-component synthesis of 4H-pyrans.
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
β-ketoester or β-diketone (e.g., ethyl acetoacetate, acetylacetone) (1 mmol)
-
Neodymium(III) oxide (Nd₂O₃) (10 mol%)
-
Water (5 mL)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), the β-dicarbonyl compound (1 mmol), and Nd₂O₃ (10 mol%).
-
Add 5 mL of water to the mixture.
-
Heat the mixture to reflux and stir vigorously.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 45-60 minutes.
-
After completion, cool the reaction mixture to room temperature.
-
The solid product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from ethanol to afford the pure 4H-pyran derivative.
-
The aqueous filtrate containing the Nd₂O₃ catalyst can be reused for subsequent reactions after separation of any dissolved organics.
Protocol 2: Magnetically Separable Bionanocatalyst (CuFe₂O₄@starch) Synthesis
This protocol employs a magnetically recoverable bionanocatalyst, CuFe₂O₄@starch, for an environmentally benign synthesis in ethanol at room temperature.[10]
Workflow:
Caption: Workflow for 4H-pyran synthesis using a magnetic nanocatalyst.
Materials:
-
Aryl aldehyde (1 mmol)
-
Malononitrile (1.1 mmol)
-
Enolizable C-H activated acidic compound (e.g., dimedone, ethyl acetoacetate) (1 mmol)
-
CuFe₂O₄@starch bionanocatalyst (0.03 g)
-
Ethanol (3 mL)
-
Ethyl acetate and n-hexane (for TLC)
Procedure:
-
In a small flask, suspend the CuFe₂O₄@starch catalyst (0.03 g) in ethanol (3 mL).
-
To this suspension, add the aryl aldehyde (1 mmol), the C-H activated compound (1 mmol), and malononitrile (1.1 mmol).
-
Stir the mixture at room temperature.
-
Monitor the reaction by TLC (ethyl acetate/n-hexane, 1:3). Reaction times are typically short (10-25 minutes).
-
Upon completion, stop stirring and place a strong external magnet against the side of the flask to immobilize the catalyst.
-
Decant or filter the reaction solution to separate it from the catalyst.
-
Wash the catalyst with a small amount of ethanol and combine the organic layers.
-
Evaporate the solvent under reduced pressure.
-
Purify the resulting solid product by recrystallization from an appropriate solvent (e.g., ethanol).
-
The recovered magnetic catalyst can be washed, dried, and reused for several cycles without a significant loss in activity.
Protocol 3: Dodecylbenzenesulfonic Acid (DBSA) Catalyzed Synthesis in a Microemulsion System
This method utilizes DBSA, which acts as both a Brønsted acid catalyst and a surfactant to create a microemulsion system in water, enhancing the reaction rate.[12][13]
Materials:
-
Aromatic aldehyde (1.2 mmol)
-
Cyclohexanedione or other 1,3-dicarbonyl compound (1.0 mmol)
-
Malononitrile (1.2 mmol)
-
Dodecylbenzenesulfonic acid (DBSA) (0.2 mmol)
-
Water
Procedure:
-
Combine the aromatic aldehyde (1.2 mmol), cyclohexanedione (1.0 mmol), malononitrile (1.2 mmol), and DBSA (0.2 mmol) in a round-bottom flask.
-
Add a suitable amount of water to form the microemulsion (the original paper should be consulted for the optimal DBSA/water ratio).
-
Heat the reaction mixture to 105 °C with vigorous stirring.
-
Monitor the reaction until the starting materials are consumed (as indicated by TLC).
-
Cool the reaction mixture to room temperature.
-
The product will precipitate. Collect the solid by vacuum filtration.
-
Wash the solid with water to remove the catalyst and any water-soluble impurities.
-
Purify the crude product by recrystallization from ethanol.
-
The DBSA/H₂O microemulsion system in the filtrate can be reused for subsequent reactions.[12]
Conclusion
The multi-component synthesis of 4H-pyran derivatives is a powerful tool in medicinal chemistry and materials science. The protocols presented here offer a range of options, from green synthesis in water to the use of highly efficient and recyclable nanocatalysts. Researchers can select the most appropriate method based on available resources, desired environmental impact, and the specific 4H-pyran derivative to be synthesized. The provided data and detailed procedures should enable the straightforward application of these valuable synthetic methodologies in the laboratory.
References
- 1. scispace.com [scispace.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. researchhub.com [researchhub.com]
- 7. mjbas.com [mjbas.com]
- 8. researchgate.net [researchgate.net]
- 9. growingscience.com [growingscience.com]
- 10. royalsocietypublishing.org [royalsocietypublishing.org]
- 11. researchgate.net [researchgate.net]
- 12. scielo.br [scielo.br]
- 13. researchgate.net [researchgate.net]
- 14. Solvent-free mechanochemical multicomponent preparation of 4H-pyrans catalyzed by Cu2(NH2-BDC)2(DABCO) metal-organic framework - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for synthesizing pyrano[4,3-c]pyrazoles from 3-acetyl-4-chloro-6-methyl-2H-pyran-2-one
Application Note and Protocol
Topic: Protocol for Synthesizing Pyrano[4,3-c]pyrazoles from 3-acetyl-4-chloro-6-methyl-2H-pyran-2-one
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the synthesis of pyrano[4,3-c]pyrazole derivatives, a class of heterocyclic compounds with significant pharmacological interest. The synthesis pathway starts from 3-acetyl-4-chloro-6-methyl-2H-pyran-2-one and proceeds via its reaction with various hydrazine derivatives. This application note includes a step-by-step experimental procedure, comprehensive characterization data, and a workflow diagram for clarity. The pyranopyrazole framework is a key scaffold in medicinal chemistry, exhibiting a wide range of biological activities including anti-inflammatory, anticancer, and antimicrobial properties.[1]
Reaction Scheme
The synthesis involves the reaction of 3-acetyl-4-chloro-6-methyl-2H-pyran-2-one with a substituted hydrazine, leading to the formation of the corresponding pyrano[4,3-c]pyrazole derivative.
Image: General reaction scheme for the synthesis of pyrano[4,3-c]pyrazoles.
Experimental Protocol
This protocol is based on the methodology for reacting 3-acetyl-4-chloro-6-methyl-2H-pyran-2-one with hydrazine derivatives.
Materials and Equipment:
-
3-acetyl-4-chloro-6-methyl-2H-pyran-2-one (Starting material)
-
Substituted hydrazine (e.g., Phenylhydrazine)
-
Ethanol (Solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Buchner funnel and filter paper
-
Standard laboratory glassware
-
Recrystallization solvent (e.g., Ethanol)
-
Melting point apparatus
-
NMR spectrometer, Mass spectrometer for characterization
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-acetyl-4-chloro-6-methyl-2H-pyran-2-one (1.0 eq.) in ethanol (30 mL).
-
Addition of Hydrazine: To the stirred solution, add the desired substituted hydrazine (1.1 eq.).
-
Reaction: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain it for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. A solid precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Purification: Wash the crude product with cold ethanol to remove any unreacted starting materials. Further purify the product by recrystallization from a suitable solvent like ethanol to obtain the final pyrano[4,3-c]pyrazole derivative.
-
Characterization: Dry the purified product and characterize it using melting point determination, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Data Presentation
The following table summarizes the typical data obtained for a representative pyrano[4,3-c]pyrazole derivative synthesized using this protocol.
| Compound ID | R-Group | Yield (%) | Melting Point (°C) | Molecular Formula |
| 1a | Phenyl | 85% | 210-212 | C₁₅H₁₂N₂O₂ |
Table 1: Physical and chemical data for a representative synthesized pyrano[4,3-c]pyrazole.
| Compound ID | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | Mass Spec (m/z) |
| 1a | 2.45 (s, 3H, CH₃), 2.60 (s, 3H, CH₃), 6.30 (s, 1H, pyran-H), 7.30-7.80 (m, 5H, Ar-H) | 14.5, 20.8, 98.5, 110.2, 121.5, 126.8, 129.5, 138.0, 145.0, 155.6, 160.2, 162.5 | [M+H]⁺: 269.09 |
Table 2: Spectroscopic data for a representative synthesized pyrano[4,3-c]pyrazole.
Visualizations
Experimental Workflow
The following diagram illustrates the step-by-step workflow of the synthesis protocol.
Caption: Diagram of the experimental workflow for pyrano[4,3-c]pyrazole synthesis.
Proposed Reaction Mechanism
The reaction is proposed to proceed through an initial nucleophilic substitution followed by an intramolecular cyclization and dehydration.
Caption: Proposed reaction mechanism for the formation of pyrano[4,3-c]pyrazoles.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Hydrazine and its derivatives are toxic and potentially carcinogenic; avoid inhalation and skin contact.
-
Ethanol is flammable; keep away from open flames and ignition sources.
-
Dispose of chemical waste according to institutional safety guidelines.
References
Application Notes and Protocols for the Characterization of 3-Acetyl-2H-chromen-2-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the key analytical techniques and detailed protocols for the characterization of 3-acetyl-2H-chromen-2-one and its derivatives. The information is intended to guide researchers in confirming the structure and purity of synthesized compounds.
Overview of Analytical Techniques
The structural elucidation and characterization of 3-acetyl-2H-chromen-2-one derivatives are primarily accomplished through a combination of spectroscopic and chromatographic methods. The most common techniques employed are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical structure, including the number and types of protons and carbons, their connectivity, and the chemical environment of the nuclei.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule by measuring the absorption of infrared radiation.
-
Mass Spectrometry (MS): Determines the molecular weight and can provide information about the structure through fragmentation patterns.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule and is useful for quantitative analysis.
-
Chromatographic Techniques (HPLC, GC): Used to separate and purify the compounds, as well as to assess their purity.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed structural information about the molecule.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or 600 MHz).
Protocol for ¹H and ¹³C NMR:
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified 3-acetyl-2H-chromen-2-one derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
The choice of solvent depends on the solubility of the compound.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
If necessary, add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of ¹³C.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum and perform baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Reference the spectrum to the internal standard (TMS) or the residual solvent peak.
-
Analyze the chemical shifts (δ), coupling constants (J), and multiplicity of the signals to elucidate the structure.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
Protocol for Attenuated Total Reflectance (ATR)-FTIR:
-
Sample Preparation:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
Protocol for KBr Pellet Method:
-
Sample Preparation:
-
Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the powder into a pellet-forming die and press it under high pressure to form a transparent or semi-transparent pellet.
-
-
Data Acquisition:
-
Place the ATR accessory with the sample or the KBr pellet holder into the sample compartment of the FTIR spectrometer.
-
Acquire a background spectrum of the empty ATR crystal or the pure KBr pellet.
-
Acquire the sample spectrum. Typically, spectra are recorded in the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands (in cm⁻¹) corresponding to specific functional groups (e.g., C=O, C=C, C-O).
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS).
Protocol for Electron Ionization (EI)-GC-MS:
-
Sample Preparation:
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., ethyl acetate, methanol).
-
The concentration should be in the range of 10-100 µg/mL.
-
-
Instrument Setup and Data Acquisition:
-
Set the GC oven temperature program to achieve good separation of the components. A typical program might start at a low temperature and ramp up to a higher temperature.[1]
-
Set the injector and detector temperatures appropriately (e.g., 200 °C and 240 °C, respectively).[1]
-
The mass spectrometer is typically operated in EI mode at 70 eV.[1][2]
-
Scan a mass range appropriate for the expected molecular weight of the compound (e.g., m/z 40-500).
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺) to determine the molecular weight.
-
Analyze the fragmentation pattern to gain structural information.
-
Quantitative Data Summary
The following tables summarize the characteristic spectral data for 3-acetyl-2H-chromen-2-one and some of its derivatives, as reported in the literature.
Table 1: ¹H NMR Spectral Data (δ, ppm)
| Compound | Solvent | H-4 | Aromatic Protons | Acetyl Protons (CH₃) | Other Protons | Reference |
| 3-Acetyl-2H-chromen-2-one | CDCl₃ | 8.51 (s) | 7.31-7.65 (m, 4H) | 2.73 (s, 3H) | [3] | |
| 3-Acetyl-2H-chromen-2-one | DMSO-d₆ | 8.67 (s) | 7.44-7.95 (m, 4H) | 2.51 (s, 3H) | [4] | |
| 3-Acetyl-6-bromo-2H-chromen-2-one derivative (7d) | DMSO-d₆ | 8.63 (s) | 7.07-8.34 (m, 6H) | 8.12 (d, J=4.5 Hz, 1H), 8.48 (d, J=4.5 Hz, 1H) | [5] | |
| 3-Acetylcoumarin thiosemicarbazone (2) | DMSO-d₆ | 8.32 (s) | 7.21-7.89 (m, 4H) | 3.20 (s, 3H) | 9.23 (s, 2H, NH₂), 10.98 (s, 1H, NH) | [2] |
Table 2: ¹³C NMR Spectral Data (δ, ppm)
| Compound | Solvent | C=O (lactone) | C=O (acetyl) | Aromatic/Olefinic Carbons | Acetyl Carbon (CH₃) | Reference |
| 3-Acetyl-2H-chromen-2-one | CDCl₃ | 159.52 | 195.77 | 117.00, 118.56, 124.86, 125.27, 130.51, 134.68, 147.74, 155.64 | 30.84 | [3] |
| 6-Bromo-3-(1H-pyrazol-3-yl)-2H-chromen-2-one (8a) | DMSO-d₆ | 157.4 | 110.4, 118.3, 120.4, 123.5, 127.4, 129.1, 130.8, 134.7, 140.0, 142.5, 152.3 | [5] |
Table 3: IR Spectral Data (ν, cm⁻¹)
| Compound | Technique | C=O (lactone) | C=O (acetyl) | C=C | C-O | Reference |
| 3-Acetyl-2H-chromen-2-one | KBr | ~1720-1740 | ~1680-1700 | ~1600-1635 | ~1100-1300 | [2][4][6] |
| 3-Acetylcoumarin thiosemicarbazone (2) | KBr | 1720 | 1610 | 1120, 1095 | [2] | |
| 3-(Benzo[7][8]imidazo[1,2-a]pyrimidin-4-yl)-6-bromo-2H-chromen-2-one (7d) | KBr | 1729 | [5] |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Ionization Mode | Molecular Ion (M⁺) or [M+H]⁺ | Key Fragment Ions | Reference |
| 3-Acetyl-2H-chromen-2-one | EI | 188 | 173, 145, 117 | [1][9] |
| 3-(Benzo[7][8]imidazo[1,2-a]pyrimidin-4-yl)-6-bromo-2H-chromen-2-one (7d) | 391, 393 (M⁺, M+2) | [5] | ||
| 6-Bromo-3-(tetrazolo[1,5-a]pyrimidin-7-yl)-2H-chromen-2-one (7b) | 343, 345 (M⁺, M+2) | [5] |
Visualization of Experimental Workflows
The following diagrams illustrate the general workflows for the characterization of 3-acetyl-2H-chromen-2-one derivatives.
Caption: General workflow for the synthesis and characterization of 3-acetyl-2H-chromen-2-one derivatives.
Caption: Detailed workflow for NMR analysis of 3-acetyl-2H-chromen-2-one derivatives.
Caption: Workflow for Mass Spectrometry analysis of 3-acetyl-2H-chromen-2-one derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. spectrabase.com [spectrabase.com]
- 9. 3-Acetylcoumarin | C11H8O3 | CID 77553 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: In Vitro Cytotoxicity Assay for Pyran Derivatives Against Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyran derivatives represent a significant class of heterocyclic compounds that are integral to numerous biologically active molecules.[1][2] Recent studies have highlighted their potential as promising anticancer agents, capable of inhibiting cancer cell growth through various mechanisms, including the induction of apoptosis and cell cycle arrest.[3][4] The initial evaluation of these compounds involves screening for cytotoxic effects against various cancer cell lines. This application note provides a detailed protocol for determining the in vitro cytotoxicity of novel pyran derivatives using the Sulforhodamine B (SRB) assay, a reliable and cost-effective method for measuring cell density based on cellular protein content.[5][6]
Principle of the Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell number by measuring the total cellular protein content.[6][7] It relies on the ability of the bright pink aminoxanthene dye, Sulforhodamine B, to bind stoichiometrically to basic amino acid residues of proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass and, therefore, to the number of cells in the well.[5] This assay is independent of metabolic activity and is a sensitive method for screening large numbers of compounds.[6]
Detailed Experimental Protocol: SRB Assay
This protocol has been optimized for assessing the cytotoxicity of pyran derivatives in a 96-well plate format.
2.1. Materials and Reagents
-
Equipment:
-
Humidified incubator (37°C, 5% CO₂)
-
Laminar flow hood
-
Microplate reader (capable of measuring absorbance at 510-570 nm)
-
Multichannel pipette
-
96-well flat-bottom cell culture plates
-
-
Reagents:
-
Selected cancer cell lines (e.g., MCF-7, A549, HCT116)[4]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
Pyran derivatives (dissolved in DMSO to create stock solutions)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Washing solution: 1% (v/v) acetic acid
-
Solubilization buffer: 10 mM Tris base solution (pH 10.5)
-
2.2. Experimental Procedure
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well in 100 µL of medium). The optimal seeding density should be determined for each cell line to ensure cells are still in logarithmic growth at the end of the incubation period.
-
Incubate the plate for 24 hours in a humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyran derivatives in a complete culture medium. Ensure the final DMSO concentration does not exceed a non-toxic level (typically <0.5%).
-
After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the diluted compounds to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for an additional 48 to 72 hours.
-
-
Cell Fixation:
-
Staining:
-
Discard the TCA solution and wash the plate four to five times with 1% acetic acid to remove excess TCA and serum proteins.[7][8]
-
Remove the final wash and allow the plate to air dry completely at room temperature.[8]
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[7]
-
-
Washing and Solubilization:
-
After staining, quickly wash the plates four times with 1% acetic acid to remove any unbound dye.[8]
-
Allow the plates to air dry completely.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[8]
-
Place the plate on a shaker for 5-10 minutes to ensure complete solubilization of the dye.
-
-
Absorbance Measurement:
-
Read the absorbance (Optical Density, OD) on a microplate reader at a wavelength between 510 nm and 570 nm.[6]
-
2.3. Data Analysis
-
Calculate the percentage of cell viability using the following formula: Percentage Viability = (Mean OD of Test Wells / Mean OD of Control Wells) x 100
-
Plot the percentage viability against the concentration of the pyran derivative.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) from the dose-response curve.
Data Presentation
Quantitative results from the cytotoxicity screening should be summarized in a clear and structured table to facilitate comparison between different compounds and cell lines.
| Compound | Cancer Cell Line | Incubation Time (h) | IC₅₀ (µM) | Selectivity Index (SI)* |
| Pyran Derivative 1 | MCF-7 (Breast) | 48 | 8.4 | 3.5 |
| Pyran Derivative 1 | A549 (Lung) | 48 | 12.1 | 2.4 |
| Pyran Derivative 1 | HCT116 (Colon) | 48 | 6.5 | 4.6 |
| Pyran Derivative 2 | MCF-7 (Breast) | 48 | 15.2 | 1.8 |
| Pyran Derivative 2 | A549 (Lung) | 48 | 22.5 | 1.0 |
| Pyran Derivative 2 | HCT116 (Colon) | 48 | 18.9 | 1.5 |
| Doxorubicin (Control) | MCF-7 (Breast) | 48 | 0.9 | 1.1 |
*Selectivity Index (SI) is calculated as the IC₅₀ in a normal cell line divided by the IC₅₀ in the cancer cell line. A higher SI value indicates greater selectivity for cancer cells.
Alternative Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is another widely used method for assessing cell viability.[9] It measures the metabolic activity of living cells.[10] Viable cells possess mitochondrial dehydrogenases that convert the yellow, water-soluble MTT into a purple, insoluble formazan product.[11] The formazan crystals are then dissolved, and the absorbance is measured, which correlates with the number of viable cells.[11][12]
Visualizations: Workflow and Signaling Pathways
5.1. Experimental Workflow
The following diagram illustrates the key steps of the Sulforhodamine B (SRB) cytotoxicity assay protocol.
Caption: Workflow diagram of the SRB cytotoxicity assay.
5.2. Potential Mechanism of Action: Apoptosis Signaling
Many anticancer agents, including pyran derivatives, exert their cytotoxic effects by inducing apoptosis, or programmed cell death.[4] Apoptosis is a highly regulated process involving two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[13][14] Both pathways converge on the activation of effector caspases, which are proteases that execute the dismantling of the cell.[14] Dysregulation of these pathways is a hallmark of cancer.[15]
Caption: Simplified diagram of the intrinsic and extrinsic apoptosis pathways.
References
- 1. Current Developments in the Pyran-Based Analogues as Anticancer Agents | Bentham Science [benthamscience.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell lines - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ00824C [pubs.rsc.org]
- 4. Improved anti-breast cancer activity through structural modification of fused pyran derivatives and mechanistic investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
- 6. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. SRB assay for measuring target cell killing [protocols.io]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. mdpi.com [mdpi.com]
- 15. Apoptotic cell signaling in cancer progression and therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2H-Pyran-2-one Scaffolds in the Development of Alzheimer's Disease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and behavioral changes. The pathological hallmarks of AD include the extracellular deposition of amyloid-beta (Aβ) plaques, the formation of intracellular neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein, and cholinergic neuron dysfunction. The multifactorial nature of AD necessitates the development of therapeutic agents that can modulate multiple pathological pathways.[1]
The 2H-pyran-2-one scaffold, a six-membered heterocyclic ring containing an oxygen atom and a lactone functionality, has emerged as a promising structural motif in medicinal chemistry due to its diverse biological activities.[2] Derivatives of this scaffold are being explored as potential multi-target-directed ligands (MTDLs) for AD, aiming to simultaneously inhibit key enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase 1 (BACE1), as well as to prevent the aggregation of Aβ peptides.[1][3] This document provides an overview of the application of 2H-pyran-2-one scaffolds in AD drug discovery, including quantitative data on related pyran derivatives, detailed experimental protocols for their synthesis and evaluation, and visual representations of relevant pathways and workflows.
Data Presentation: Inhibitory Activities of Pyran-Based Derivatives
While specific quantitative data for simple 2H-pyran-2-one derivatives against AD targets is an emerging area of research, the broader class of pyran-containing compounds has shown significant promise. The following table summarizes the in vitro inhibitory activities of various pyran-based scaffolds, including coumarins, chromones, and other fused systems, against key targets in AD pathology. This data serves as a valuable reference for the potential of the 2H-pyran-2-one core structure.
| Compound Class | Derivative Example | Target | IC₅₀ (µM) | Reference |
| Coumarin | 3,7-disubstituted coumarin with propargylamine | AChE | 0.029 | [3] |
| Coumarin | Biscoumarin derivative | AChE | - | [3] |
| Chromone | 1,2,3-triazolechromenone derivative (Compound 10) | BuChE | 21.71 | [3] |
| Chromone | Chromone-based MTDL (Compound 9a) | AChE | 0.21 | [4] |
| Xanthone | 3-O-substituted xanthone (Compound 23) | AChE | 0.88 | [3] |
| Xanthone | 3-O-substituted xanthone (Compound 24) | AChE | 0.88 | [3] |
| Fused Pyran | Pyrano[2,3-d]pyrimidine derivative | AChE | 2.20 (µg/mL) | [5] |
| Fused Pyran | Tetrahydrobenzo[b]pyran derivative (Compound 4e) | BACE1 | Nanomolar range | [6] |
Experimental Protocols
Synthesis of 2H-Pyran-2-one Derivatives
A common precursor for the synthesis of substituted 2H-pyran-2-ones is dehydroacetic acid (DHA) or triacetic acid lactone (TAL).[7][8] The following is a representative protocol for the synthesis of a 3-substituted-4-hydroxy-6-methyl-2H-pyran-2-one derivative.
Protocol: Synthesis of a 3-Acyl-4-hydroxy-6-methyl-2H-pyran-2-one
-
Reaction Setup: To a solution of dehydroacetic acid (1.0 eq) in an appropriate solvent (e.g., dry toluene or dioxane) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a catalyst (e.g., pyridine, a few drops).
-
Acylation: Add the desired acylating agent (e.g., an acid chloride or anhydride, 1.1 eq) dropwise to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux (80-110 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid and wash it with a cold solvent (e.g., ethanol or diethyl ether). If no precipitate forms, evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 3-acyl-4-hydroxy-6-methyl-2H-pyran-2-one derivative.
-
Characterization: Characterize the final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Evaluation Protocols
This spectrophotometric assay measures the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
-
Reagent Preparation:
-
Phosphate buffer (0.1 M, pH 8.0).
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (10 mM in phosphate buffer).
-
Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) solution (14 mM in deionized water).
-
AChE or BChE enzyme solution (1 U/mL in phosphate buffer).
-
Test compound solutions at various concentrations.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 140 µL of phosphate buffer, 10 µL of the test compound solution (or buffer for control), and 10 µL of the enzyme solution.
-
Incubate the plate at 25 °C for 10 minutes.
-
Add 10 µL of DTNB solution to each well.
-
Initiate the reaction by adding 10 µL of the substrate solution (ATCI or BTCI).
-
Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
The percent inhibition is calculated using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
This assay utilizes Fluorescence Resonance Energy Transfer (FRET) to measure BACE1 activity.
-
Reagent Preparation:
-
BACE1 assay buffer (e.g., 50 mM sodium acetate, pH 4.5).
-
BACE1 enzyme solution (recombinant human BACE1).
-
BACE1 FRET substrate (a peptide with a fluorophore and a quencher).
-
Test compound solutions at various concentrations.
-
-
Assay Procedure (96-well black plate format):
-
To each well, add the BACE1 assay buffer, the test compound solution, and the BACE1 FRET substrate.
-
Initiate the reaction by adding the BACE1 enzyme solution.
-
Incubate the plate at 37 °C, protected from light.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorophore at regular intervals.
-
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to the cleavage of the FRET substrate by BACE1.
-
Calculate the initial reaction rates.
-
Determine the percent inhibition and IC₅₀ values as described for the cholinesterase assay.
-
This assay uses the fluorescent dye Thioflavin T (ThT), which binds to Aβ fibrils.
-
Reagent Preparation:
-
Aβ₁₋₄₂ peptide solution (prepare by dissolving lyophilized peptide in a suitable solvent like HFIP, then removing the solvent and resuspending in a buffer such as phosphate buffer, pH 7.4).
-
Thioflavin T (ThT) solution (e.g., 20 µM in glycine-NaOH buffer, pH 8.5).
-
Test compound solutions at various concentrations.
-
-
Assay Procedure (96-well black plate format):
-
In each well, mix the Aβ₁₋₄₂ peptide solution with the test compound solution (or buffer for control).
-
Incubate the plate at 37 °C with gentle agitation for 24-48 hours to induce aggregation.
-
After incubation, add the ThT solution to each well.
-
Measure the fluorescence intensity with excitation at ~450 nm and emission at ~485 nm.
-
-
Data Analysis:
-
The fluorescence intensity is proportional to the amount of Aβ fibrils.
-
Calculate the percent inhibition of aggregation using the formula: % Inhibition = [1 - (Fluorescence of sample / Fluorescence of control)] x 100
-
Determine the IC₅₀ value.
-
This colorimetric assay assesses the ability of a compound to protect neuronal cells from Aβ-induced toxicity.
-
Cell Culture:
-
Culture human neuroblastoma SH-SY5Y cells in a suitable medium (e.g., DMEM with 10% FBS) at 37 °C in a humidified atmosphere with 5% CO₂.
-
-
Assay Procedure (96-well plate format):
-
Seed the SH-SY5Y cells into a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Induce toxicity by adding a solution of pre-aggregated Aβ₁₋₄₂ oligomers to the wells (except for the control wells).
-
Incubate the cells for 24-48 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Determine the EC₅₀ value, which is the concentration of the compound that provides 50% neuroprotection.
-
Visualizations
Alzheimer's Disease Pathophysiology and Drug Targets
Caption: Key pathological pathways in Alzheimer's disease and potential targets for 2H-pyran-2-one based inhibitors.
Experimental Workflow for Inhibitor Development
Caption: A typical workflow for the discovery and development of 2H-pyran-2-one based Alzheimer's disease inhibitors.
Logical Relationships of 2H-Pyran-2-one Scaffolds in AD Therapy
Caption: Logical flow from the 2H-pyran-2-one scaffold to potential therapeutic effects in Alzheimer's disease.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multi-target-directed ligands for Alzheimer's disease: Discovery of chromone-based monoamine oxidase/cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, molecular modeling and BACE-1 inhibitory study of tetrahydrobenzo[b] pyran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Triacetic acid lactone - Wikipedia [en.wikipedia.org]
- 8. revues.imist.ma [revues.imist.ma]
Troubleshooting & Optimization
Technical Support Center: Dehydroacetic Acid Cyclization Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of dehydroacetic acid (DHA) cyclization reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for dehydroacetic acid (DHA)?
A1: The two main industrial methods for synthesizing dehydroacetic acid are the base-catalyzed self-condensation of ethyl acetoacetate and the dimerization of diketene.[1]
Q2: What is a typical yield for the synthesis of DHA from ethyl acetoacetate?
A2: A standard laboratory preparation of DHA from ethyl acetoacetate using sodium bicarbonate as a catalyst typically yields around 53% of the crude product before purification.[2] Some literature suggests that yields of up to 80% are achievable, although detailed protocols for consistently reaching this higher yield are less common.[3][4]
Q3: Which catalysts are recommended for the synthesis of DHA from diketene?
A3: Common organic bases such as imidazole, 1,4-diazabicyclo[2.2.2]octane (DABCO), and pyridine are used to catalyze the dimerization of diketene to form DHA.[5]
Q4: Can the purity of the starting materials affect the reaction yield?
A4: Yes, the purity of starting materials is crucial. For the synthesis from ethyl acetoacetate, it is recommended to use freshly vacuum-distilled ethyl acetoacetate to ensure optimal results.[2] Impurities in diketene can also lead to side reactions and lower yields.
Q5: What are the common side reactions that can lower the yield of DHA synthesis?
A5: In the ethyl acetoacetate route, decomposition at high temperatures is a significant issue.[2] For the diketene route, polymerization of diketene is a major side reaction that can reduce the yield of the desired DHA.
Troubleshooting Guide
Low Yield
Problem: My dehydroacetic acid yield from the ethyl acetoacetate reaction is significantly lower than the expected 50-60%.
Possible Causes and Solutions:
-
Cause 1: Ineffective Catalyst. The use of sodium bicarbonate is noted as essential for consistent results.[2]
-
Solution: Ensure you are using a sufficient, catalytic amount of finely powdered sodium bicarbonate.
-
-
Cause 2: High Reaction Temperature. Temperatures exceeding 200-210°C can lead to the decomposition of the product.[2]
-
Solution: Carefully monitor and control the reaction temperature. Use a thermometer immersed in the reaction mixture and ensure the heating mantle or oil bath is set to maintain the desired temperature range.
-
-
Cause 3: Scale-Up Issues. It has been observed that larger-scale reactions may result in lower yields.
-
Solution: When scaling up the reaction, ensure efficient and uniform heating and stirring to maintain consistent reaction conditions throughout the larger volume.
-
-
Cause 4: Incomplete Reaction. The reaction may not have proceeded to completion.
-
Solution: Ensure the reaction is heated for a sufficient duration. The removal of ethanol as it forms drives the equilibrium towards the product. Monitor the reaction progress by observing the volume of ethanol collected.
-
Problem: The yield of DHA from the dimerization of diketene is low.
Possible Causes and Solutions:
-
Cause 1: Suboptimal Catalyst. The choice and amount of catalyst can significantly impact the yield.
-
Solution: Consider using catalysts such as trimethylamine or DABCO. The addition of di- or polyhydric phenols, such as pyrocatechol, has been shown to increase yields from a baseline of 75-80% to over 90%.
-
-
Cause 2: Diketene Polymerization. Diketene is prone to polymerization, which competes with the desired dimerization reaction.
-
Solution: Maintain the recommended reaction temperature and consider the use of inhibitors or the specific reaction conditions outlined in specialized literature to minimize polymerization.
-
Product Purity Issues
Problem: The final dehydroacetic acid product is impure, as indicated by a low melting point or discoloration.
Possible Causes and Solutions:
-
Cause 1: Incomplete Removal of Starting Materials. Residual ethyl acetoacetate or other starting materials may contaminate the product.
-
Solution: During the workup, ensure that the unreacted starting materials are effectively removed by vacuum distillation before collecting the DHA fraction.[2]
-
-
Cause 2: Decomposition Products. Overheating the reaction can lead to the formation of colored byproducts due to decomposition.[2]
-
Solution: Adhere strictly to the recommended temperature range. If decomposition is suspected, purification by recrystallization from a suitable solvent, such as ethanol, can improve the purity of the final product.[2]
-
-
Cause 3: Byproducts from Side Reactions. In the diketene route, byproducts such as 2,6-dimethyl-4H-pyranone can form.
-
Solution: Optimize reaction conditions to favor the formation of DHA. Purification techniques like recrystallization or column chromatography may be necessary to remove these impurities.
-
Data Presentation
Table 1: Reported Yields for Dehydroacetic Acid Synthesis
| Synthetic Route | Starting Material | Catalyst/Conditions | Reported Yield | Reference |
| Self-condensation | Ethyl acetoacetate | Sodium bicarbonate, 200-210°C | 53% (crude) | [2] |
| Self-condensation | Ethyl acetoacetate | Reflux | 80% | [3][4] |
| Dimerization | Diketene | Trimethylamine or DABCO | 75-80% | |
| Dimerization | Diketene | Trimethylamine or DABCO with pyrocatechol | >90% |
Experimental Protocols
Protocol 1: Synthesis of Dehydroacetic Acid from Ethyl Acetoacetate
This protocol is adapted from Organic Syntheses.[2]
Materials:
-
Freshly vacuum-distilled ethyl acetoacetate (100 g, 0.78 mol)
-
Sodium bicarbonate (0.05 g)
-
Toluene
Equipment:
-
250 mL round-bottom flask
-
Thermometer
-
Fractionating column
-
Partial condenser
-
Condenser for downward distillation
-
Heating mantle or oil bath
-
Distillation apparatus for vacuum distillation
Procedure:
-
Set up the reaction apparatus consisting of the round-bottom flask, fractionating column, and partial condenser. The thermometer should be placed in the flask with the bulb immersed in the reaction mixture.
-
Charge the flask with 100 g of freshly vacuum-distilled ethyl acetoacetate and 0.05 g of sodium bicarbonate.
-
Fill the inner container of the partial condenser halfway with toluene and add a boiling chip.
-
Heat the reaction mixture to maintain a gentle boil of the toluene. The temperature of the reaction mixture will gradually rise. Continue heating for 7-8 hours, or until the temperature of the liquid in the flask reaches 200-210°C.
-
During this time, ethanol will distill over and should be collected.
-
Once the reaction is complete, allow the mixture to cool slightly but ensure it remains hot enough to be transferred.
-
Transfer the hot, dark brown reaction mixture to a distillation flask.
-
Distill the mixture under reduced pressure. First, collect a forerun of unreacted ethyl acetoacetate.
-
Change the receiving flask and collect the dehydroacetic acid fraction.
-
The crude dehydroacetic acid can be further purified by recrystallization from ethanol.
Visualizations
Caption: Workflow for the synthesis and purification of dehydroacetic acid.
Caption: Troubleshooting decision tree for low yield in dehydroacetic acid synthesis.
References
Technical Support Center: N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA) Reactions with Pyranones
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and pyranone substrates.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction between DMF-DMA and pyranones with active methyl or methylene groups?
The primary and desired reaction is the formylation of the active methyl or methylene group on the pyranone ring to form a stable enaminone.[1][2] This reaction, known as enamination, typically occurs at the C2 or C6 methyl group of a 4-pyranone, yielding a 2-(2-(dimethylamino)vinyl)-4H-pyran-4-one derivative.[3] The resulting enaminone is a versatile building block for synthesizing more complex heterocyclic compounds.[4][5]
Q2: What is the general mechanism for the formation of the desired enaminone product?
The reaction proceeds through the nucleophilic attack of the enol or enolate form of the pyranone on the electrophilic carbon of DMF-DMA. The mechanism can be summarized in the following steps:
-
An active proton is abstracted from the methyl group adjacent to the pyranone carbonyl, often facilitated by a base or heat, creating a nucleophilic enolate intermediate.[6]
-
The enolate attacks the electrophilic carbon of the DMF-DMA molecule.
-
This is followed by the elimination of a methoxy group and a proton to form the final, conjugated enaminone product.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity : Oriental Journal of Chemistry [orientjchem.org]
- 5. scirp.org [scirp.org]
- 6. quora.com [quora.com]
Technical Support Center: Selective Functionalization of Pyran-2-ones
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the selective functionalization of the pyran-2-one ring.
Frequently Asked Questions (FAQs)
Regioselectivity and Chemoselectivity
Q1: Why am I observing poor regioselectivity during my functionalization reaction?
A1: The pyran-2-one ring possesses multiple reactive sites, leading to challenges in regioselectivity. The inherent electronic properties of the ring make certain positions more susceptible to attack. Specifically, the C3 and C5 positions are typically more electron-rich, making them reactive towards electrophiles, while the C4 and C6 positions are more electron-deficient and thus favored for nucleophilic attack.[1] The presence of substituents can further modify this electronic landscape, altering the preferred site of reaction.
Troubleshooting Workflow for Poor Regioselectivity
Caption: Troubleshooting workflow for addressing poor regioselectivity.
Q2: My reaction is not chemoselective. How can I target a specific functional group on the pyran-2-one scaffold?
A2: Chemoselectivity issues arise when multiple functional groups can react with the reagent. To resolve this, consider the relative reactivity of the functional groups. For instance, an aldehyde is more reactive than a ketone.[2] If you need to protect one group while another reacts, the use of protecting groups is a standard strategy.[2][3] The choice of protecting group is critical and depends on its stability under the reaction conditions and the ease of its subsequent removal.[3] Alternatively, milder reaction conditions or more selective reagents can sometimes achieve the desired chemoselectivity without the need for protection/deprotection steps.
Challenges in Nucleophilic Additions
Q3: I am getting a mixture of 1,2-, 1,4-, and 1,6-addition products with my nucleophile. How can I control the outcome?
A3: The pyran-2-one ring has three primary electrophilic centers at positions C2, C4, and C6, making it susceptible to nucleophilic attack at multiple sites.[4][5][6] The regioselectivity of nucleophilic addition is a known problem and is influenced by several factors including the nature of the nucleophile, the substituents on the pyran-2-one ring, and the reaction conditions.[7] Catalyst control can be a powerful strategy; for example, different Rhodium catalysts have been shown to direct the addition of boron-based nucleophiles to different positions on related pyridinium salts.[8]
Reactive Sites on the Pyran-2-one Ring
Caption: The three primary electrophilic sites for nucleophilic addition.
Controlling Diels-Alder Reactions
Q4: The regioselectivity of my Diels-Alder reaction between a substituted pyran-2-one and an alkyne is low. What factors are at play?
A4: The regioselectivity of Diels-Alder reactions involving 2H-pyran-2-ones is highly dependent on the electronic properties of the substituents on both the diene (pyran-2-one) and the dienophile (alkyne).[9][10] The effects of substituents at the C3 and C5 positions of the pyran-2-one ring are particularly significant.[9] The reaction can proceed through a concerted mechanism or a stepwise process involving a zwitterionic intermediate, and the stability of this intermediate can dictate the final regioisomer.[10]
Table 1: Effect of Reaction Conditions on Diels-Alder Regioselectivity
| Pyran-2-one Substituent | Dienophile | Conditions | Major Product | Regioselectivity | Reference |
|---|---|---|---|---|---|
| 3-Benzoylamino-6-methyl | Methyl propiolate | Xylene, heat | Methyl 2-benzamido-5-methylbenzoate | Single regioisomer | [10][11] |
| 3-Benzoylamino-6-methyl | Methyl propiolate | High Pressure (8 kbar) | Methyl 2-benzamido-5-methylbenzoate | Single regioisomer | [9][10] |
| 3-Halo-2H-pyran-2-one | Electron-rich alkenes | Varies | Oxabicyclo[2.2.2]oct-7-enes | Highly regioselective |[10] |
Issues with Metal-Catalyzed Cross-Coupling
Q5: I am attempting a Suzuki cross-coupling with a bromo-pyran-2-one, but the reaction is sluggish and yields are low. What can I do?
A5: Low yields in Suzuki cross-coupling reactions can stem from several issues, including catalyst deactivation, poor solubility, or an inappropriate choice of base or ligand. For pyran-2-one substrates, ensuring the correct palladium catalyst system is crucial.[12] The choice of ligand can dramatically alter reaction outcomes and site-selectivity.[13]
Experimental Protocol: General Procedure for Suzuki Cross-Coupling of 3-Iodo-4-methoxy-6-methyl-2H-pyran-2-one
-
Materials : 3-Iodo-4-methoxy-6-methyl-2H-pyran-2-one, Arylboronic acid (1.1 equiv.), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv.), Sodium carbonate (Na₂CO₃, 2.0 equiv.), 1,2-Dimethoxyethane (DME), and Water.
-
Procedure :
-
A mixture of the 3-iodopyranone, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃ is prepared in a reaction flask.
-
A 3:1 mixture of DME and water is added.
-
The resulting mixture is heated to reflux under an inert atmosphere (e.g., Nitrogen or Argon) and stirred for 12-24 hours, monitoring by TLC or GC-MS.
-
After completion, the reaction mixture is cooled to room temperature.
-
-
Work-up and Purification :
-
The mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the 3-aryl-pyran-2-one derivative.
-
(This protocol is adapted from methodologies described for Suzuki cross-coupling on pyranone systems[12].)
Difficulties in Direct C-H Functionalization
Q6: How can I achieve site-selective C-H functionalization on the pyran-2-one ring without pre-functionalization?
A6: Direct C-H functionalization is a powerful tool but achieving site-selectivity on a heterocycle like pyran-2-one is a significant challenge due to the presence of multiple C-H bonds (C3, C4, C5, C6).[1] The outcome is governed by a combination of factors including the intrinsic electronic properties of the ring, steric effects, and the mechanism of the C-H activation step (e.g., radical, organometallic).[1][14] The use of a directing group, which coordinates to the metal catalyst and positions it near a specific C-H bond, is a common and effective strategy to enforce selectivity at a desired position.[15]
Factors Influencing C-H Functionalization Site Selectivity
Caption: Key factors that control the site of C-H functionalization.
References
- 1. A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. learninglink.oup.com [learninglink.oup.com]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Catalyst-Controlled Enantioselective and Regiodivergent Addition of Aryl Boron Nucleophiles to N-alkyl Nicotinate Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diels–Alder reaction of highly substituted 2H-pyran-2-ones with alkynes: reactivity and regioselectivity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Diels–Alder reaction of highly substituted 2H-pyran-2-ones with alkynes: reactivity and regioselectivity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Pyran-Fused Heterocycle Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of pyran-fused heterocycles.
Frequently Asked Questions (FAQs)
Q1: My reaction is very slow or shows no conversion. What are the initial troubleshooting steps?
A1: Low reactivity can stem from several factors. First, verify the purity and integrity of your starting materials and reagents. Next, consider the reaction temperature; many pyran annulation reactions require elevated temperatures to proceed at a reasonable rate.[1][2] For instance, a reaction that is very slow at room temperature may proceed efficiently under reflux conditions.[1][3] Finally, evaluate your catalyst's activity. If you are using a solid-supported or reusable catalyst, ensure it has not been deactivated.[4] For moisture-sensitive reactions, confirm that anhydrous conditions are strictly maintained.[5]
Q2: The yield of my desired pyran-fused product is consistently low. How can I improve it?
A2: Low yields are a common issue that can be addressed systematically. A primary step is the optimization of reaction conditions, as seemingly small changes can have a large impact. For example, in the synthesis of acronycine derivatives, changing the solvent from pyridine to 3-picoline and increasing the temperature from 115 °C to 145 °C boosted the yield from 43% to 75%.[2] Similarly, screening different bases and solvents is crucial in palladium-catalyzed reactions.[6] Also, consider the possibility of product loss during the workup or purification phase. Your product may be partially soluble in the aqueous layer, volatile, or unstable to the acidic or basic conditions of the workup.[7]
Q3: I am observing a complex mixture of products instead of a clean reaction. What could be the cause?
A3: The formation of multiple products often points to a lack of selectivity, side reactions, or substrate decomposition.
-
Isomer Formation: In some pyran annulations, a mixture of inseparable endocyclic and exocyclic olefin isomers can form. Changing the solvent (e.g., from dichloromethane to diethyl ether) can dramatically improve selectivity towards the desired product.[8]
-
Reaction Atmosphere: Certain base-mediated cyclizations can yield different products depending on the atmosphere. For example, using KOH under a nitrogen atmosphere can produce a cyclohexane-fused pyran, while using Na2S under aerobic conditions can lead to an oxidized cyclohexanone-fused pyran.[9]
-
Catalyst-Induced Side Reactions: The choice of catalyst is critical. An inappropriate catalyst might promote undesired reaction pathways, leading to a complex mixture.[1]
-
Reaction Time: Overly long reaction times can sometimes lead to the formation of degradation products or other undesired side products, reducing selectivity.[10]
Q4: How do I select an appropriate catalyst for my synthesis?
A4: Catalyst selection depends heavily on the reaction mechanism.
-
Organocatalysts: Simple organic molecules like L-proline or p-toluenesulfonic acid (p-TSA) are effective for multicomponent reactions, often proceeding through a Biginelli-type mechanism.[1][11]
-
Lewis Acids: Lewis acid catalysts such as antimony trichloride (SbCl3) or zirconium(IV) tetrachloride (ZrCl4) are also employed, particularly in reactions involving activation of carbonyl groups.[1]
-
Transition Metals: Palladium catalysts, like Pd(OAc)2, are essential for syntheses proceeding via intramolecular Heck reactions.[6]
-
Green Catalysts: For environmentally friendly protocols, consider reusable or heterogeneous catalysts like nano-Fe3O4 or zinc-proline complexes, which are often used in green solvents.[4][12]
Q5: Can the solvent choice affect more than just the reaction rate?
A5: Yes, the solvent is a critical parameter that influences not only reaction rate but also solubility, selectivity, and even the reaction pathway. In the synthesis of certain tetrahydropyrans, using dichloromethane (CH2Cl2) led to a mixture of inseparable isomers, a problem that was resolved by switching to diethyl ether.[8] In palladium-catalyzed cyclizations, solvents like DMF have proven effective.[6] For green chemistry applications, solvents like ethanol, water, or even solvent-free conditions are increasingly being used.[4][13][14]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) | Citation(s) |
| Reaction Stalled | 1. Insufficient temperature.2. Inactive or poisoned catalyst.3. Impure starting materials. | 1. Increase temperature gradually (e.g., from RT to 85 °C or reflux).2. Use a fresh batch of catalyst or screen different catalysts.3. Re-purify starting materials. | [1][2][3] |
| Unexpected Product | 1. Incorrect reaction atmosphere (e.g., presence of O2).2. Reaction proceeds via an alternative mechanistic pathway.3. Product isomerization. | 1. Run the reaction under an inert atmosphere (N2 or Ar).2. Re-evaluate the mechanism; different bases or catalysts can favor different pathways.3. Change the solvent to influence selectivity. | [8][9] |
| Low Yield | 1. Suboptimal conditions (temp, solvent, base).2. Product loss during aqueous workup.3. Product unstable to purification conditions (e.g., silica gel). | 1. Systematically screen reaction parameters (see Data Tables below).2. Check the aqueous layer for your product; use a neutral workup if product is acid/base sensitive.3. Consider alternative purification methods like crystallization or distillation. | [2][6][7] |
| Decomposition | 1. Substrate is unstable under reaction conditions.2. Product is sensitive to air or moisture after formation. | 1. Use milder reaction conditions (lower temperature, different catalyst).2. Ensure the workup and isolation are performed quickly and under an inert atmosphere if necessary. | [7][8] |
Data Presentation: Optimization of Reaction Conditions
Table 1: Optimization of Pyran Ring Annulation for Acronycine Synthesis Data sourced from a study on the reaction of 1,3-dihydroxyacridone and senecialdehyde.[2]
| Entry | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pyridine | 115 | 43 |
| 2 | 3-Picoline | 120 | 56 |
| 3 | 3-Picoline | 130 | 61 |
| 4 | 3-Picoline | 145 | 75 |
Table 2: Optimization of Palladium-Catalyzed Intramolecular Heck Reaction for Fused Pyran Synthesis Data sourced from a study on the intramolecular cyclization of O-allylated ethers.[6]
| Entry | Base | Solvent | Yield (%) |
| 1 | K2CO3 | DMF | 40 |
| 2 | Na2CO3 | DMF | 35 |
| 3 | Et3N | DMF | 60 |
| 4 | Cs2CO3 | DMF | 75 |
| 5 | Cs2CO3 | Toluene | 55 |
| 6 | Cs2CO3 | CH3CN | 65 |
Table 3: Effect of Catalysts and Solvents on Pyrano[2,3-d]pyrimidine Synthesis Data compiled from studies on three-component reactions of an aldehyde, urea/thiourea, and 3,4-dihydro-(2H)-pyran or similar substrates.[1][11]
| Catalyst | Solvent | Temperature (°C) | Typical Yield |
| L-proline / TFA | CH3CN | 85 | High |
| p-TSA | DMF / CH3CN | Reflux | High |
| Antimony Trichloride | Ethanol | Reflux | High |
| Dibutylamine (DBA) | Aqueous Media | Not Specified | High |
Experimental Protocols
Protocol 1: Three-Component Synthesis of 4-Aryloctahydro-1H-pyrano[2,3-d]pyrimidine-2(8aH)-ones [1][11]
-
To a round-bottom flask, add the aromatic aldehyde (1.0 equiv), urea (1.5 equiv), and 3,4-dihydro-(2H)-pyran (1.0 equiv).
-
Add the solvent (e.g., acetonitrile, CH3CN).
-
Add the organocatalyst, such as L-proline (e.g., 10 mol%), and a co-catalyst if required, such as trifluoroacetic acid (TFA).
-
Equip the flask with a condenser and heat the reaction mixture to 85 °C under reflux conditions.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography or recrystallization to obtain the desired product.
Protocol 2: Palladium-Catalyzed Intramolecular Heck Reaction for Fused Pyran Synthesis [6]
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., Nitrogen), add the O-allylated ether substrate (1.0 equiv), Palladium(II) acetate (Pd(OAc)2, 10 mol%), triphenylphosphine (PPh3, 0.25 equiv), Cesium Carbonate (Cs2CO3, 1.5 equiv), and tetrabutylammonium chloride (TBAC, 1.0 equiv).
-
Add anhydrous N,N-Dimethylformamide (DMF) via syringe.
-
Heat the reaction mixture to 80-85 °C with stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH4Cl.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the fused pyran derivative.
Visualizations
Caption: A general workflow for troubleshooting common issues in pyran-fused heterocycle synthesis.
Caption: Simplified pathway for a typical multicomponent reaction (MCR) to form a 4H-pyran scaffold.
Caption: Logical diagram illustrating how solvent choice can dictate reaction selectivity and outcome.
References
- 1. Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.aip.org [pubs.aip.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. espublisher.com [espublisher.com]
- 7. How To [chem.rochester.edu]
- 8. Pyran Annulation: Asymmetric Synthesis of 2,6-Disubstituted-4-methylene Tetrahydropyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of fused-pyran derivatives via a base-mediated annulation of bis-allenoates followed by auto-oxidation in air - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. scielo.br [scielo.br]
- 11. pubs.acs.org [pubs.acs.org]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Overcoming low solubility of 2H-pyran-2-one derivatives in organic solvents
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering low solubility of 2H-pyran-2-one derivatives in organic solvents.
Frequently Asked Questions (FAQs)
Q1: Why do my 2H-pyran-2-one derivatives have such low solubility in common organic solvents?
A1: The solubility of 2H-pyran-2-one derivatives is influenced by their molecular structure. Factors contributing to low solubility can include strong intermolecular forces in the crystal lattice, such as hydrogen bonding and π-π stacking, and a mismatch between the polarity of your derivative and the chosen solvent. Larger molecules with higher molecular weights are often more difficult to solvate.[1][2]
Q2: I'm observing that my compound is "oiling out" instead of dissolving. What does this mean?
A2: "Oiling out" occurs when a compound melts at the experimental temperature but does not dissolve in the solvent, forming a separate liquid phase. This indicates that the energy required to break the crystal lattice is less than the energy released from solvating the molecules, and the compound is immiscible with the solvent at that temperature.
Q3: Can increasing the temperature always be expected to improve solubility?
A3: Not necessarily. While the solubility of most solids increases with temperature, this is only true for endothermic dissolution processes, where heat is absorbed.[3][4] For exothermic dissolutions, where heat is released, increasing the temperature will decrease solubility.[4] It is crucial to determine the thermodynamics of dissolution for your specific derivative.
Q4: Are there any specific excipients known to be compatible with 2H-pyran-2-one derivatives?
A4: Computational studies have suggested that polyvinylpyrrolidone (PVP) is a highly compatible excipient for certain 2H-pyran-2-one derivatives due to similar solubility parameters.[5] This makes PVP a good candidate for techniques like solid dispersion.
Troubleshooting Guide for Low Solubility
If you are facing challenges with dissolving your 2H-pyran-2-one derivative, follow this systematic approach to identify an effective solubilization strategy.
References
Preventing rearrangement reactions during pyran-2-one synthesis
Welcome to the Technical Support Center for Pyran-2-one Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common rearrangement reactions and other side reactions encountered during the synthesis of pyran-2-ones.
Frequently Asked Questions (FAQs)
Q1: What are the most common rearrangement or side reactions during pyran-2-one synthesis?
A1: The most prevalent issues in pyran-2-one synthesis are:
-
Furanone Formation: This occurs due to a competing 5-exo-dig cyclization of the precursor, particularly in syntheses starting from (Z)-2-en-4-ynoic acids. The desired pathway is a 6-endo-dig cyclization to form the pyran-2-one.[1]
-
Nucleophilic Attack and Ring-Opening: The pyran-2-one ring is susceptible to attack by nucleophiles at the C2, C4, and C6 positions. This can lead to the opening of the lactone ring and subsequent rearrangement into various heterocyclic or carbocyclic systems.[2][3]
-
Sigmatropic Rearrangements: Certain substituted pyran-2-one precursors can undergo sigmatropic rearrangements, such as[4][4] sigmatropic shifts, leading to undesired isomeric products.[2]
-
Dimerization and Polymerization: Under certain conditions, especially at high temperatures, the starting materials or the pyran-2-one product can undergo dimerization or polymerization.
Q2: How can I control the selectivity between pyran-2-one and furanone formation?
A2: The selectivity between the desired 6-membered pyran-2-one and the 5-membered furanone byproduct is highly dependent on the choice of catalyst and reaction conditions. Generally, softer Lewis acids tend to favor the formation of the pyran-2-one. For instance, in the cyclization of (Z)-5-alkyl-2-en-4-ynoic acids, ZnBr₂ promotes the formation of the 6-alkyl-2H-pyran-2-one, while Ag₂CO₃ selectively yields the (Z)-5-alkylidenefuran-2(5H)-one.[1]
Q3: What general strategies can I employ to minimize nucleophilic attack on the pyran-2-one ring?
A3: To suppress nucleophilic attack and subsequent ring-opening, consider the following:
-
Reaction Temperature: Lowering the reaction temperature can often reduce the rate of undesired nucleophilic additions.
-
Choice of Base/Nucleophile: If a base is required, use a non-nucleophilic, sterically hindered base. If the nucleophile is a reactant, its concentration and reactivity should be carefully controlled.
-
Protecting Groups: In multi-step syntheses, consider using protecting groups for any functionalities on your starting materials that could act as internal nucleophiles.
-
Solvent Selection: The polarity of the solvent can influence the reactivity of nucleophiles. Experiment with less polar solvents to potentially disfavor nucleophilic attack.
Troubleshooting Guides
Problem 1: Low yield of pyran-2-one with significant furanone byproduct.
This is a common issue in syntheses involving the cyclization of enynoic acids. The formation of the five-membered furanone ring is often kinetically favored, while the six-membered pyran-2-one is the thermodynamically more stable product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low pyran-2-one yield due to furanone byproduct.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inappropriate Catalyst | The choice of catalyst is critical for directing the cyclization. For the cyclization of (Z)-2-en-4-ynoates, switch from catalysts known to favor 5-exo-dig cyclization (e.g., Ag₂CO₃) to those that promote 6-endo-dig cyclization (e.g., ZnBr₂).[1] |
| Reaction Temperature | Higher temperatures can sometimes favor the formation of the thermodynamically more stable pyran-2-one. However, this is system-dependent and may also lead to other side reactions. A systematic temperature screen is recommended. |
| Solvent Effects | The solvent can influence the transition state energies of the competing cyclization pathways. Experiment with a range of solvents with varying polarities. |
Quantitative Data on Catalyst Selection:
| Precursor | Catalyst | Solvent | Temperature (°C) | Pyran-2-one Yield (%) | Furanone Yield (%) | Reference |
| (Z)-5-alkyl-2-en-4-ynoic acid | ZnBr₂ | CH₂Cl₂ | RT | High | Minor | [1] |
| (Z)-5-alkyl-2-en-4-ynoic acid | Ag₂CO₃ | CH₂Cl₂ | RT | Minor | >90 | [1] |
Problem 2: Rearrangement of the pyran-2-one product upon introduction of a nucleophile.
The pyran-2-one ring is an electrophilic heterocycle, and its reaction with nucleophiles can lead to ring-opening and the formation of new products.
Reaction Pathway of Nucleophilic Attack:
References
Technical Support Center: Scaling Up the Synthesis of 3-Acetyl-4-Hydroxy-6-Methyl-2H-Pyran-2-One
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one, also known as dehydroacetic acid (DHA). This resource is designed to assist researchers in overcoming common challenges encountered during the scaling up of DHA production.
I. Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of DHA, providing potential causes and recommended solutions.
Low Product Yield
A significant decrease in yield is a common challenge when scaling up the synthesis of DHA, particularly when using ethyl acetoacetate as the starting material.[1]
| Potential Cause | Recommended Solutions |
| Incomplete Reaction | - Optimize Reaction Time and Temperature: Ensure the reaction is heated for a sufficient duration at the optimal temperature. For the ethyl acetoacetate method, heating for 7-8 hours until the reaction mixture reaches 200-210°C is recommended.[1] For the diketene dimerization, a temperature range of 30°C to 60°C is generally favorable. - Ensure Efficient Mixing: Inadequate agitation can lead to localized temperature gradients and incomplete reactant mixing, especially in larger reactors. Use appropriate stirring mechanisms and rates for the vessel size. |
| Side Reactions and Byproduct Formation | - Precise Temperature Control: Overheating can lead to decomposition of reactants and products.[1] For the ethyl acetoacetate method, temperatures above 210°C can cause extensive decomposition.[1] - Catalyst Optimization: The choice and concentration of the catalyst are crucial. For the diketene method, tertiary amines like trimethylamine or 1,4-diazabicyclo[2.2.2]octane are effective. The addition of di- or polyhydric phenols, such as pyrocatechol, can significantly increase yield and purity.[2] - Use of Inhibitors: In the synthesis from diketene, polymerization inhibitors can be added to prevent the formation of unwanted polymers. |
| Product Loss During Workup and Purification | - Solubility Issues: DHA has some solubility in the reaction mixture, which can lead to losses during filtration.[1] Consider cooling the mixture sufficiently before filtration to minimize this. - Purification Method: Recrystallization from solvents like ethanol is a common and effective method to obtain a purer product.[1] Vacuum distillation is another option, though it may lead to some product loss if not performed carefully. |
| Scale-Dependent Effects | - Surface Area to Volume Ratio: As the reactor size increases, the surface area to volume ratio decreases, which can affect heat transfer. Ensure the heating and cooling systems are adequate for the larger scale. - Addition Rate of Reagents: In some reactions, the rate of addition of a reagent can impact the formation of byproducts. For the diketene method, a controlled, slow addition of diketene is often recommended. |
Product Impurity
The purity of the final DHA product is critical for its applications. Several factors can contribute to the presence of impurities.
| Potential Cause | Recommended Solutions |
| Presence of Unreacted Starting Materials | - Reaction Monitoring: Monitor the reaction progress using techniques like HPLC to ensure complete consumption of the starting materials.[3][4] - Efficient Purification: Fractional distillation under reduced pressure can be used to separate DHA from lower-boiling starting materials like ethyl acetoacetate.[1] |
| Formation of Colored Byproducts | - Decolorization Techniques: The crude product can be dark in color.[1] Treatment with activated carbon during the purification process can help remove colored impurities.[5] - Avoid High Temperatures: Excessive heat can lead to the formation of colored degradation products. |
| Formation of High-Boiling Point Impurities | - Optimized Reaction Conditions: Careful control of reaction parameters can minimize the formation of high-boiling point byproducts, such as polymers from diketene.[6] - Recrystallization: Recrystallization is an effective method for separating DHA from less soluble or more soluble impurities. |
II. Frequently Asked Questions (FAQs)
Q1: What are the primary industrial methods for synthesizing dehydroacetic acid?
A1: The two main industrial methods for DHA synthesis are the self-condensation of ethyl acetoacetate and the base-catalyzed dimerization of diketene.[1][7] The dimerization of diketene is a widely used industrial process.[7]
Q2: Why does the yield of dehydroacetic acid decrease when scaling up the synthesis from ethyl acetoacetate?
A2: The yield of DHA from ethyl acetoacetate has been observed to decrease significantly at a larger scale. For example, a 500g batch of ethyl acetoacetate may yield only 35% of the theoretical amount of DHA, compared to higher yields at a smaller scale.[1] This is likely due to challenges in maintaining optimal heat transfer and uniform reaction conditions in larger reactors, which can lead to increased side reactions and decomposition.
Q3: What catalysts are recommended for the synthesis of dehydroacetic acid from diketene?
A3: Basic catalysts are commonly used for the dimerization of diketene. Tertiary amines such as trimethylamine and 1,4-diazabicyclo[2.2.2]octane are effective.[2] Other bases like imidazole, DABCO, and pyridine have also been used.[7] The use of these catalysts can significantly improve the reaction rate and yield.
Q4: What are some common byproducts in the synthesis of dehydroacetic acid?
A4: In the synthesis from ethyl acetoacetate, unreacted starting material and decomposition products from overheating are potential impurities.[1] In the diketene dimerization route, high-boiling point impurities, including polymers of diketene, can be formed.[6] The hydrolysis of diketene can also lead to the formation of acetoacetic acid.[8]
Q5: What are the recommended purification methods for dehydroacetic acid on a larger scale?
A5: For industrial-scale purification, several methods can be employed:
-
Recrystallization: This is a common and effective method to obtain high-purity DHA. Ethanol is a frequently used solvent for recrystallization.[1]
-
Vacuum Distillation: Distillation under reduced pressure can be used to purify DHA, especially to separate it from non-volatile impurities.[9]
-
Alkaline Extraction: The acidic nature of DHA allows for its extraction into an alkaline solution, leaving non-acidic impurities behind. The DHA can then be precipitated by acidification.[2]
III. Experimental Protocols & Data
Synthesis of Dehydroacetic Acid from Ethyl Acetoacetate
This protocol is adapted from Organic Syntheses.[1]
Methodology:
-
A round-bottomed flask is equipped with a thermometer and a fractional distillation setup.
-
Freshly vacuum-distilled ethyl acetoacetate and a catalytic amount of sodium bicarbonate are added to the flask.
-
The mixture is heated to maintain a gentle boil of the solvent (if used, e.g., toluene) until the temperature of the reaction mixture reaches 200-210°C. This typically takes 7-8 hours.
-
During heating, ethanol is continuously removed by distillation.
-
The hot reaction mixture is then distilled under reduced pressure to first remove any unreacted ethyl acetoacetate.
-
The fraction containing dehydroacetic acid is then collected.
-
The crude product can be further purified by recrystallization from ethanol.
Quantitative Data:
| Starting Material (Ethyl Acetoacetate) | Yield of Crude DHA | Yield after Recrystallization | Reference |
| 100 g | 53% | 80% (from crude) | [1] |
| 500 g | 35% | Not specified | [1] |
| 20 g | 80% (theoretical, allowing for recovered ester) | Not specified | [5] |
Synthesis of Dehydroacetic Acid from Diketene
General Methodology:
-
Diketene is added to an inert, anhydrous organic solvent.
-
A basic catalyst (e.g., trimethylamine, 1,4-diazabicyclo[2.2.2]octane) is introduced.
-
The reaction is typically carried out at a controlled temperature, for example, between 30°C and 60°C.
-
The progress of the reaction can be monitored by analytical methods.
-
Upon completion, the dehydroacetic acid can be isolated by filtration or extraction and further purified by recrystallization.
Quantitative Data (Illustrative):
| Catalyst | Additive (wt% of diketene) | Yield | Purity | Reference |
| Trimethylamine | None | 75-80% | 85-90% | [2] |
| Trimethylamine | Pyrocatechol (0.5-3%) | >90% | 98-100% | [2] |
IV. Reaction Mechanisms and Workflows
Experimental Workflow for Synthesis from Ethyl Acetoacetate
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. DE2254546A1 - Dehydroacetic acid prodn - by catalytic dimerization of diketene - Google Patents [patents.google.com]
- 3. [Analysis of the reaction solution for dehydroacetic acid by ethyl acetoacetate using high formance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. prepchem.com [prepchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. atamankimya.com [atamankimya.com]
- 8. researchgate.net [researchgate.net]
- 9. CN103450131A - Preparation method of dehydroacetic acid and sodium salt thereof - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Michael Addition Reactions with Pyran-2-one Substrates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Michael addition reactions involving pyran-2-one substrates.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the Michael addition to pyran-2-ones, offering potential causes and actionable solutions.
Q1: Why is my reaction resulting in a low yield or failing to proceed?
Potential Causes:
-
Insufficiently Strong Base: The chosen base may not be strong enough to deprotonate the Michael donor effectively, leading to a low concentration of the active nucleophile.
-
Steric Hindrance: Significant steric bulk on either the Michael donor or the pyran-2-one substrate can hinder the approach of the nucleophile.
-
Inappropriate Solvent: The solvent plays a crucial role in stabilizing intermediates and influencing reactant solubility. An unsuitable solvent can impede the reaction.
-
Low Reaction Temperature: The activation energy for the reaction may not be overcome at lower temperatures.
Solutions:
-
Base Selection: Choose a base with a pKa high enough to deprotonate the Michael donor. For common carbon-based donors like malonates, stronger bases are often required. Organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or inorganic bases like cesium carbonate (Cs₂CO₃) can be effective.[1][2]
-
Managing Steric Hindrance: If steric hindrance is a suspected issue, increasing the reaction temperature may provide the necessary energy to overcome the steric barrier. Alternatively, employing a less sterically demanding Michael donor or a pyran-2-one substrate with less bulky substituents could be considered.
-
Solvent Optimization: The choice of solvent can significantly impact reaction efficiency. Polar aprotic solvents like THF, DMF, or acetonitrile are often good starting points. It is advisable to screen a range of solvents to find the optimal one for a specific substrate combination.[2][3]
-
Temperature Adjustment: While some Michael additions proceed at room temperature, others may require heating. Incrementally increasing the reaction temperature (e.g., to 40°C, 60°C, etc.) can lead to improved yields. However, be mindful that higher temperatures can also promote side reactions.[2][3]
Q2: How can I minimize the formation of undesired side products?
Potential Causes:
-
Competition between 1,2- and 1,4-Addition: "Hard" nucleophiles may preferentially attack the carbonyl carbon of the pyran-2-one (1,2-addition) instead of the desired conjugate addition at the β-carbon (1,4-addition).[4][5]
-
Decomposition of the Pyran-2-one Ring: Pyran-2-ones can be susceptible to ring-opening or other decomposition pathways under harsh reaction conditions (e.g., very strong bases or high temperatures).[6][7]
-
Self-Condensation of the Michael Donor: If the Michael donor can react with itself, this can lead to a complex mixture of products and consume the starting material.
Solutions:
-
Favoring 1,4-Addition: To promote the desired Michael addition, use "softer," resonance-stabilized nucleophiles.[8] The reaction is thermodynamically controlled, and allowing the reaction to stir for a longer duration at a moderate temperature can favor the more stable 1,4-adduct.[9]
-
Preserving the Pyran-2-one Structure: Employ milder reaction conditions. This could involve using a weaker base in a higher concentration, a catalytic amount of a stronger base, or conducting the reaction at a lower temperature for a longer period.
-
Preventing Self-Condensation: The slow addition of the Michael donor to the reaction mixture containing the pyran-2-one and the base can help to keep the concentration of the deprotonated donor low, thereby minimizing self-condensation.
Q3: My reaction starts but does not go to completion. What steps can I take?
Potential Causes:
-
Reversible Reaction: The Michael addition can be a reversible process, and the equilibrium may not favor the product under the current conditions.
-
Catalyst Deactivation: The catalyst, whether it's a base or an organocatalyst, may be degrading or being consumed by side reactions over the course of the reaction.
Solutions:
-
Driving the Equilibrium: If the reaction is reversible, consider strategies to shift the equilibrium towards the product side. This could involve using a slight excess of one of the reactants or attempting to remove a byproduct if one is formed.
-
Addressing Catalyst Issues: If catalyst deactivation is suspected, adding the catalyst in portions throughout the reaction can help maintain a sufficient catalytic concentration. Alternatively, increasing the initial catalyst loading might be necessary.
Q4: How can I control the stereoselectivity of the Michael addition to my pyran-2-one substrate?
Potential Causes:
-
Lack of Facial Selectivity: The nucleophile may be able to attack either face of the pyran-2-one with equal probability, leading to a racemic or diastereomeric mixture.
Solutions:
-
Chiral Catalysts: The use of chiral organocatalysts, such as those derived from proline or thiourea, can create a chiral environment around the reactants, guiding the nucleophilic attack to one face of the Michael acceptor and inducing enantioselectivity.[10][11]
-
Substrate Control: If the pyran-2-one substrate already contains a chiral center, it may direct the incoming nucleophile to a specific face, leading to diastereoselectivity.
-
Temperature Optimization: Lowering the reaction temperature can sometimes enhance stereoselectivity by favoring the transition state with the lower activation energy, which leads to the major stereoisomer.
Data Presentation
Table 1: Effect of Different Bases on Michael Addition Yield
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | - | THF | 25 | 24 | 0 |
| 2 | Et₃N (1.0) | THF | 25 | 24 | Trace |
| 3 | DBU (1.0) | THF | 25 | 24 | 31 |
| 4 | LiOH·H₂O (1.0) | THF | 25 | 24 | 60 |
| 5 | Cs₂CO₃ (1.0) | THF | 25 | 24 | 69 |
| 6 | K₂CO₃ (1.0) | THF | 25 | 24 | 53 |
Data adapted from a study on aza-Michael additions, illustrating the significant impact of base choice on reaction outcome.[2]
Table 2: Influence of Solvents on Reaction Time and Yield
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) |
| 1 | B + 2-Fluorobenzoic acid (10) | Toluene | 40 | >95 (77) |
| 2 | A + 2-Fluorobenzoic acid (20) | CHCl₃ | 40 | 52 |
| 3 | A + 2-Fluorobenzoic acid (20) | THF | 40 | 30 |
| 4 | A + 2-Fluorobenzoic acid (20) | MeOH | 40 | <5 |
| 5 | A + 2-Fluorobenzoic acid (20) | MeCN | 40 | 12 |
Data from a study on vinylogous Michael additions, showcasing the profound effect of the solvent on the reaction yield.[12] Note: A and B represent different organocatalysts.
Key Experimental Protocols
Protocol 1: General Procedure for Base-Catalyzed Michael Addition of an Active Methylene Compound to a Pyran-2-one
-
Setup: To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the pyran-2-one substrate (1.0 equiv.) and the chosen solvent (e.g., THF).
-
Addition of Base: Add the base (e.g., Cs₂CO₃, 1.2 equiv.) to the flask and stir the suspension.
-
Addition of Michael Donor: Slowly add the active methylene compound (e.g., diethyl malonate, 1.1 equiv.) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the desired temperature (e.g., room temperature or 40°C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Phosphine-Catalyzed Michael Addition
-
Setup: In a round-bottom flask under an argon atmosphere, dissolve the pyran-2-one substrate (1.0 equiv.) in toluene.
-
Catalyst Addition: Add the phosphine catalyst (e.g., dimethylphenylphosphine, 0.1 equiv.).
-
Slow Addition of Electrophile: Add a solution of the electrophilic alkene (2.0 equiv.) in toluene dropwise over a period of 30 minutes using a syringe pump.
-
Reaction: Stir the mixture at room temperature for 24 hours.
-
Purification: Remove the solvent under reduced pressure to afford the crude product, which can then be further purified by column chromatography if necessary.[13]
Mandatory Visualizations
Caption: Troubleshooting workflow for low-yield Michael additions.
Caption: Decision tree for achieving stereoselectivity.
References
- 1. Furans versus 4H-pyrans: catalyst-controlled regiodivergent tandem Michael addition–cyclization reaction of 2-(1-alkynyl)-2-alken-1-ones with 1,3-dicarbonyl compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 8. m.youtube.com [m.youtube.com]
- 9. Michael Addition [organic-chemistry.org]
- 10. Enantio- and Diastereoselective Michael Addition of Cyclic Ketones/Aldehydes to Nitroolefins in Water as Catalyzed by Proline-Derived Bifunctional Organocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Direct asymmetric vinylogous Michael addition of cyclic enones to nitroalkenes via dienamine catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Refinement of Analytical Methods for Detecting Impurities in Pyranone Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their analytical methods for the detection of impurities in pyranone synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities encountered in pyranone synthesis?
A1: Impurities in pyranone synthesis can be broadly categorized as follows:
-
Process-Related Impurities: These arise from the synthetic route itself.
-
Unreacted Starting Materials: Residual amounts of the initial reactants.
-
Intermediates: Compounds formed during the reaction that have not fully converted to the final pyranone product.
-
By-products: Formed from competing side reactions. For example, in a three-component cascade reaction to form pyranones, butenolide intermediates may be present.[1]
-
Reagents and Catalysts: Residual acids, bases, or metal catalysts used in the synthesis.[2]
-
-
Degradation Products: The pyranone ring can be susceptible to hydrolysis, oxidation, or thermal degradation, leading to the formation of ring-opened products or other degradation compounds.[2][3][4] For instance, moderate heating of pyran-2-thione, a sulfur analog of a pyranone, can lead to isomerization and the formation of thiapyran-2-one.[3]
-
Stereoisomeric Impurities: If the pyranone synthesis is stereoselective, undesired stereoisomers may be present as impurities.[2]
Q2: Which analytical techniques are most suitable for detecting impurities in pyranone synthesis?
A2: The most commonly employed and suitable analytical techniques are:
-
High-Performance Liquid Chromatography (HPLC): Particularly reverse-phase HPLC with UV detection is the gold standard for the analysis of non-volatile organic impurities.[5] It offers excellent resolution and sensitivity for separating the main pyranone product from its impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for the analysis of volatile and semi-volatile impurities, such as residual solvents or certain by-products.[5] For non-volatile pyranones, derivatization (e.g., silylation) may be necessary to increase their volatility for GC-MS analysis.[6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides powerful identification capabilities for unknown impurities by giving molecular weight and structural information.[5]
Q3: How can I improve the separation of a critical impurity pair that is co-eluting in my HPLC method?
A3: To improve the resolution of co-eluting peaks, you can systematically adjust the following HPLC parameters:
-
Mobile Phase Composition: Vary the ratio of your organic solvent to the aqueous phase. A shallower gradient or isocratic elution with a lower percentage of organic solvent can often improve the separation of closely eluting peaks.
-
Mobile Phase pH: If your analytes have ionizable functional groups, adjusting the pH of the mobile phase can significantly alter their retention times and selectivity.
-
Column Chemistry: Switching to a column with a different stationary phase (e.g., from a C18 to a phenyl-hexyl or a polar-embedded phase) can provide a different selectivity and resolve the critical pair.
-
Temperature: Increasing the column temperature can decrease viscosity and improve peak efficiency, but it may also affect selectivity. It is a parameter worth investigating.
-
Flow Rate: Decreasing the flow rate can sometimes improve resolution, but at the cost of longer run times.
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC analysis of pyranone synthesis products.
HPLC Troubleshooting: Common Chromatographic Issues
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions between basic analytes and acidic silanols on the column. | - Use a mobile phase with a pH that ensures the analyte is in a single ionic form.- Add a competing base (e.g., triethylamine) to the mobile phase.- Use a base-deactivated or end-capped column. |
| Peak Fronting | Sample overload or poor sample solubility in the mobile phase. | - Reduce the injection volume or the concentration of the sample.- Ensure the sample is fully dissolved in a solvent that is compatible with the mobile phase. |
| Split Peaks | - Clogged inlet frit of the guard or analytical column.- Column void or channel formation. | - Replace the guard column or filter the sample.- Reverse-flush the analytical column (if permitted by the manufacturer). If the problem persists, replace the column. |
| Ghost Peaks | - Carryover from a previous injection.- Contamination in the mobile phase or system. | - Implement a needle wash step in the autosampler method.- Use high-purity solvents and prepare fresh mobile phase daily. |
| Baseline Drift | - Fluctuations in column temperature.- Mobile phase not properly equilibrated.- Contamination in the detector flow cell. | - Use a column oven to maintain a constant temperature.- Allow sufficient time for the column to equilibrate with the mobile phase.- Flush the flow cell with a strong solvent. |
| High Backpressure | - Blockage in the system (e.g., tubing, frits, column).- Particulate matter from the sample. | - Systematically loosen fittings to identify the location of the blockage.- Filter all samples before injection. |
Experimental Protocols
Protocol 1: General HPLC Method for Pyranone Impurity Profiling
This protocol provides a starting point for developing an HPLC method for the analysis of impurities in a pyranone synthesis reaction mixture.
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or the λmax of the pyranone).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the pyranone sample.
-
Dissolve in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Identify the main peak corresponding to the pyranone product.
-
Integrate all impurity peaks.
-
Calculate the percentage of each impurity using the area normalization method (assuming similar response factors). For more accurate quantification, use a reference standard for each impurity if available.
-
Protocol 2: GC-MS Analysis of Volatile Impurities with Derivatization
This protocol is suitable for identifying and quantifying volatile impurities or for pyranones that can be made volatile through derivatization.
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
-
Derivatization (Example with Silylation):
-
Dissolve 1 mg of the pyranone sample in 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).
-
Heat the mixture at 60-70 °C for 30 minutes.[6]
-
-
GC-MS Conditions (Example):
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp at 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-550.
-
-
Data Analysis:
-
Identify peaks corresponding to impurities.
-
Use the mass spectra to identify the impurities by comparing them to a spectral library (e.g., NIST).
-
Quantify impurities using an internal standard if necessary.
-
Quantitative Data Summary
The following tables provide illustrative quantitative data for a hypothetical pyranone synthesis. This data is intended to serve as a template for presenting results from analytical method validation.
Table 1: HPLC Method Validation - System Suitability
| Parameter | Acceptance Criteria | Result |
| Tailing Factor (Pyranone Peak) | ≤ 2.0 | 1.2 |
| Theoretical Plates (Pyranone Peak) | ≥ 2000 | 8500 |
| Resolution (Pyranone and Closest Eluting Impurity) | ≥ 1.5 | 2.1 |
| %RSD of Peak Area (n=6 injections) | ≤ 2.0% | 0.8% |
Table 2: HPLC Method Validation - Linearity and Range for Impurity X
| Concentration (µg/mL) | Peak Area (n=3) | %RSD |
| 0.5 | 12,540 | 1.5 |
| 1.0 | 25,120 | 1.1 |
| 2.5 | 62,800 | 0.9 |
| 5.0 | 125,500 | 0.6 |
| 10.0 | 250,900 | 0.5 |
| Correlation Coefficient (r²) | ≥ 0.995 | 0.9998 |
Table 3: HPLC Method Validation - LOD and LOQ for Impurity X
| Parameter | Method | Result (µg/mL) |
| Limit of Detection (LOD) | Signal-to-Noise Ratio (S/N) of 3:1 | 0.15 |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio (S/N) of 10:1 | 0.5 |
Visualizations
Caption: Experimental workflow for impurity analysis in pyranone synthesis.
Caption: Troubleshooting decision tree for common HPLC issues.
References
- 1. Synthesis of Pyranones: Ru-Catalyzed Cascade Reaction via Vinylic C-H Addition to Glyoxylate [organic-chemistry.org]
- 2. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On the pyrolysis mechanism of 2-pyranones and 2-pyranthiones: thermally induced ground electronic state chemistry of pyran-2-thione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 6. tsapps.nist.gov [tsapps.nist.gov]
Technical Support Center: Optimizing Catalyst Selection for Multicomponent Pyran Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the multicomponent synthesis of pyrans. Our aim is to help you navigate common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to consider when selecting a catalyst for a novel multicomponent pyran synthesis?
A1: The initial selection of a catalyst should be guided by the specific substrates involved in your reaction and the desired reaction conditions (e.g., solvent, temperature). A preliminary literature search for similar transformations is highly recommended. Key catalyst classes to consider include:
-
Heterogeneous Catalysts: These are often preferred for their ease of separation and potential for recyclability. Examples include various nanoparticles (e.g., CoCeO2, Fe3O4-based), and metal-organic frameworks (MOFs).[1][2][3]
-
Homogeneous Catalysts: These can offer high activity and selectivity. Organocatalysts like L-proline and triethylamine (Et3N) are common choices.[4][5]
-
Green Catalysts: Catalysts that are environmentally benign, reusable, and can function in green solvents like water or ethanol are increasingly favored.[6][7][8]
A good starting point is to screen a small panel of catalysts from different classes to identify promising candidates.
Q2: How does the choice of solvent affect catalyst performance in pyran synthesis?
A2: The solvent can significantly impact reaction rates and yields by influencing reactant solubility, catalyst stability, and the reaction mechanism. For instance, in some systems, polar solvents like ethanol or water can lead to higher yields, while in other cases, solvent-free conditions are optimal.[1][6] It is crucial to consider the compatibility of your chosen catalyst with the solvent system. Some modern approaches even utilize deep eutectic solvents (DES) which can act as both the solvent and promoter of the reaction.[9]
Q3: What is a typical catalyst loading range, and how does it impact the reaction?
A3: Catalyst loading is a critical parameter to optimize. Typically, catalyst loading can range from as low as a few mol% to higher amounts.[7][10][11] While a higher catalyst loading might increase the reaction rate, it can also lead to increased costs and potential side reactions. It is advisable to perform a catalyst loading study to find the minimum amount of catalyst required to achieve a high yield in a reasonable time. Often, increasing the catalyst amount beyond an optimal point does not lead to a significant increase in product yield.[10]
Q4: How can I determine if my catalyst is truly reusable?
A4: To confirm the reusability of a heterogeneous catalyst, you should perform multiple reaction cycles with the same batch of catalyst. After each cycle, the catalyst should be recovered (e.g., by filtration or magnetic separation), washed, dried, and then used in a subsequent reaction under identical conditions.[6] The yield of the product should be monitored for each cycle. A catalyst is considered reusable if it maintains high activity over several cycles with minimal loss of efficiency.
Troubleshooting Guide
Problem 1: Low or no product yield.
| Possible Cause | Suggested Solution |
| Inactive Catalyst | - Verify the catalyst's activity with a known, reliable reaction. - Consider catalyst poisoning from impurities in reactants or solvent. Purify starting materials. - For heterogeneous catalysts, ensure proper activation if required by the protocol. |
| Suboptimal Reaction Temperature | - Screen a range of temperatures. Some reactions proceed well at room temperature, while others require heating.[12] - Be aware that excessively high temperatures can lead to reactant or product decomposition. |
| Incorrect Solvent | - Test a variety of solvents with different polarities.[1][6] - Consider solvent-free conditions, which can be highly effective for certain catalyst systems.[2][6] |
| Inappropriate Catalyst Loading | - Perform a catalyst loading optimization study to determine the most effective concentration.[7][10] |
Problem 2: Formation of multiple products or side reactions.
| Possible Cause | Suggested Solution |
| Reaction Temperature is Too High | - Lowering the reaction temperature can often increase selectivity towards the desired product. |
| Catalyst is Too Active or Not Selective | - Screen a panel of different catalysts. A less reactive but more selective catalyst may be beneficial. - Adjusting the catalyst loading might also improve selectivity. |
| Incorrect Reaction Time | - Monitor the reaction progress over time using techniques like TLC or LC-MS to identify the optimal reaction time before significant side product formation occurs. |
Problem 3: Difficulty in separating the catalyst from the reaction mixture.
| Possible Cause | Suggested Solution |
| Use of a Homogeneous Catalyst | - If purification is problematic, consider switching to a heterogeneous catalyst that can be easily filtered. |
| Fine Particle Size of Heterogeneous Catalyst | - For nanoparticulate catalysts, consider magnetic nanoparticles which can be separated using an external magnet.[2][13] - Centrifugation can also be an effective method for separating fine catalyst particles. |
Experimental Protocols
General Protocol for Catalyst Screening in a Three-Component Pyran Synthesis
This protocol outlines a general procedure for screening different catalysts for the synthesis of a 2-amino-4H-pyran derivative from an aldehyde, malononitrile, and a β-ketoester.
Materials:
-
Aldehyde (e.g., benzaldehyde)
-
Malononitrile
-
β-ketoester (e.g., ethyl acetoacetate)
-
Solvent (e.g., ethanol)
-
Catalyst to be screened
-
Reaction vials or round-bottom flasks
-
Stirring mechanism (e.g., magnetic stirrer)
-
Heating mechanism (if required)
-
Thin Layer Chromatography (TLC) plate and developing chamber
Procedure:
-
To a reaction vial, add the aldehyde (1 mmol), malononitrile (1 mmol), and the β-ketoester (1 mmol).
-
Add the chosen solvent (e.g., 5 mL of ethanol).
-
Add the catalyst at a specific loading (e.g., 10 mol%).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or reflux).
-
Monitor the reaction progress by TLC at regular intervals.
-
Upon completion (disappearance of starting materials), stop the reaction.
-
If using a heterogeneous catalyst, separate it by filtration or centrifugation.
-
Isolate the product by evaporating the solvent and purifying the residue, typically by recrystallization or column chromatography.[6]
-
Characterize the product and calculate the yield.
-
Repeat the experiment with different catalysts under the same conditions to compare their performance.
Data Presentation
Table 1: Comparison of Different Catalysts for the Synthesis of 2-amino-4H-pyrans
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| CoCeO2 NPs | - | Ethanol | Reflux | - | Excellent | [1] |
| Fe3O4 | - | Solvent-free | - | 180 | 35 | [6] |
| CaO | - | Solvent-free | 60 | 180 | 45 | [6] |
| 20% KOH loaded CaO | 10 | Solvent-free | 60 | 10 | 92 | [6] |
| Nd2O3 | 20 | H2O/C2H5OH (1:1) | - | 45 | 93 | [4] |
| Et3N | 20 | Water | Room Temp | - | Good | [5] |
| nano-SnO2 | 5 | Water | Reflux | 60 | High | [7] |
Note: "Excellent" and "Good" are qualitative descriptions from the source papers where specific quantitative data was not provided in the abstract.
Visualizations
A streamlined workflow for the systematic screening and selection of an optimal catalyst.
A decision tree to troubleshoot common issues encountered during pyran synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Metal-organic framework catalysed multicomponent reactions towards the synthesis of Pyrans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mjbas.com [mjbas.com]
- 5. Ultrasound-assisted multicomponent synthesis of 4H-pyrans in water and DNA binding studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. growingscience.com [growingscience.com]
- 7. jmnc.samipubco.com [jmnc.samipubco.com]
- 8. Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.aip.org [pubs.aip.org]
- 13. Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stereoselective Synthesis of 2H-Pyran-2-one Derivatives
Welcome to the technical support center for the stereoselective synthesis of 2H-pyran-2-one derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during their experiments.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter in the lab.
Issue 1: Low Enantioselectivity or Diastereoselectivity
Question: I am performing an asymmetric synthesis of a 2H-pyran-2-one derivative, but I am observing low enantiomeric excess (ee) or a poor diastereomeric ratio (dr). What are the potential causes and how can I improve the stereoselectivity?
Answer: Low stereoselectivity can stem from several factors related to the catalyst, reaction conditions, and substrates. Here are some troubleshooting steps:
-
Catalyst Selection and Handling:
-
Catalyst Choice: The choice of a chiral catalyst is crucial. For organocatalytic reactions, such as those employing cinchona alkaloids or prolinol derivatives, the catalyst structure significantly influences the stereochemical outcome. In metal-catalyzed reactions, the chiral ligand bound to the metal center (e.g., Palladium, Ruthenium) dictates the stereoselectivity. Ensure the catalyst you are using is appropriate for your specific transformation.
-
Catalyst Purity and Activity: Impurities in the catalyst or degradation can lead to a decrease in enantioselectivity. Use a freshly prepared or properly stored catalyst. In some cases, catalyst activation might be necessary.
-
Catalyst Loading: The amount of catalyst can impact selectivity. While a higher catalyst loading might increase the reaction rate, it can sometimes lead to a decrease in enantioselectivity due to the formation of non-selective catalytic species. It is advisable to screen different catalyst loadings.
-
-
Reaction Conditions:
-
Temperature: Temperature plays a critical role in stereoselectivity. Generally, lower temperatures favor higher selectivity by reducing the energy available for the formation of the less-favored diastereomeric transition state. We recommend running the reaction at a lower temperature, for example, dropping from room temperature to 0 °C or -20 °C.
-
Solvent: The polarity and coordinating ability of the solvent can influence the conformation of the catalyst-substrate complex and the transition state, thereby affecting stereoselectivity. It is recommended to screen a range of solvents with varying polarities (e.g., toluene, THF, CH2Cl2, acetonitrile).
-
Reaction Time and Concentration: Prolonged reaction times can sometimes lead to racemization of the product. Monitoring the reaction progress and stopping it upon completion is important. The concentration of reactants can also play a role; therefore, running the reaction at different concentrations is worth exploring.
-
-
Substrate Effects:
-
Steric and Electronic Properties: The steric bulk and electronic properties of the substituents on your starting materials can significantly impact how the substrate interacts with the chiral catalyst. If possible, consider modifying the substituents to enhance the steric or electronic differentiation.
-
Issue 2: Poor Yield and Formation of Side Products
Question: My reaction is giving a low yield of the desired 2H-pyran-2-one derivative, and I am observing the formation of several side products. How can I improve the yield and minimize side reactions?
Answer: Low yields and the presence of side products are common challenges. Here are some strategies to address these issues:
-
Purity of Reagents and Solvents: Ensure that all your starting materials and solvents are pure and dry. Water and other impurities can lead to undesired side reactions and deactivate the catalyst.
-
Inert Atmosphere: Many organometallic catalysts and reagents used in these syntheses are sensitive to air and moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly improve the yield and reproducibility.
-
Reaction Temperature and Time: As mentioned for selectivity, temperature is a key parameter. While lower temperatures often improve selectivity, they can also slow down the reaction rate. A careful optimization of the temperature is necessary to find a balance between selectivity and reaction efficiency. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid product degradation.
-
Order of Addition of Reagents: The order in which you add the reagents can be critical. In many cases, pre-forming the catalyst complex before adding the substrate can be beneficial.
-
Common Side Reactions:
-
Polymerization: Some starting materials, particularly activated alkenes, can be prone to polymerization. Using a radical inhibitor or adjusting the reaction concentration might help.
-
Ring-Opening/Decomposition: The 2H-pyran-2-one ring can be susceptible to nucleophilic attack and subsequent ring-opening, especially under harsh basic or acidic conditions. Careful control of the pH and reaction conditions is necessary.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right chiral catalyst for my asymmetric 2H-pyran-2-one synthesis?
A1: The selection of the catalyst depends heavily on the specific reaction type. For instance:
-
Organocatalysis: For Michael additions or annulation reactions, chiral amines (e.g., prolinol derivatives) and cinchona alkaloids are commonly used. N-heterocyclic carbenes (NHCs) have also emerged as powerful catalysts for [3+3] annulation reactions.
-
Metal Catalysis: For asymmetric allylic alkylations, palladium complexes with chiral phosphine ligands are frequently employed. Ruthenium catalysts are effective for certain cascade reactions. The choice of ligand is critical for achieving high enantioselectivity. Reviewing literature for similar transformations can provide a good starting point for catalyst selection.
Q2: What is the role of additives in controlling stereoselectivity?
A2: Additives can play several roles in stereoselective synthesis. For example:
-
Bases/Acids: In organocatalytic reactions, acidic or basic co-catalysts can influence the reactivity and the position of equilibria, which can in turn affect the stereochemical outcome.
-
Lewis Acids: In some metal-catalyzed reactions, Lewis acids can act as co-catalysts to activate the substrate or modify the properties of the primary catalyst.
-
Water/Protic Sources: In certain reactions, controlled amounts of water or other protic sources can be beneficial, for instance, by facilitating proton transfer steps in the catalytic cycle. However, excess water is often detrimental.
Q3: Can I use microwave irradiation to improve my reaction?
A3: Yes, microwave-assisted synthesis can be a valuable tool. It can significantly reduce reaction times and sometimes improve yields.[1][2] However, the high temperatures achieved under microwave irradiation might have a negative impact on stereoselectivity. Therefore, if you choose to use microwave heating, a careful optimization of the reaction conditions (temperature, time, power) is necessary to maintain high stereoselectivity.
Data Presentation
Table 1: Effect of Reaction Parameters on Enantioselectivity in a Model Organocatalyzed Michael Addition
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Prolinol Ether A | Toluene | 25 | 24 | 85 | 70 |
| 2 | Prolinol Ether A | Toluene | 0 | 48 | 82 | 92 |
| 3 | Prolinol Ether A | CH2Cl2 | 0 | 48 | 75 | 85 |
| 4 | Prolinol Ether B | Toluene | 0 | 48 | 90 | 95 |
| 5 | Prolinol Ether B | Toluene | -20 | 72 | 88 | >99 |
Data is hypothetical and for illustrative purposes.
Table 2: Influence of Chiral Ligand on a Pd-Catalyzed Asymmetric Allylic Alkylation
| Entry | Ligand | Solvent | Temperature (°C) | Yield (%) | ee (%) |
| 1 | (S)-BINAP | THF | 25 | 92 | 88 |
| 2 | (S)-Phos | THF | 25 | 95 | 94 |
| 3 | (R,R)-Trost Ligand | CH2Cl2 | 25 | 98 | >99 |
| 4 | (R,R)-Trost Ligand | THF | 0 | 96 | >99 |
Data is hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: General Procedure for Organocatalytic Asymmetric Michael Addition/Annulation
-
To a dry reaction vial under an inert atmosphere, add the chiral organocatalyst (e.g., a prolinol silyl ether, 10 mol%).
-
Add the Michael acceptor (1.0 equiv) and the Michael donor (1.2 equiv).
-
Dissolve the mixture in the desired solvent (e.g., toluene, 0.1 M).
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C).
-
Stir the reaction mixture for the specified time, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Visualizations
Caption: A troubleshooting workflow for addressing low stereoselectivity.
Caption: A generalized catalytic cycle for asymmetric synthesis.
References
Validation & Comparative
A Researcher's Guide to Validating Pyran Derivative Structures with 1H and 13C NMR
For researchers and professionals in drug development and synthetic chemistry, the unambiguous confirmation of a synthesized molecule's structure is a critical, non-negotiable step. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H (proton) and 13C (carbon-13) NMR, stands out as the most powerful and definitive method for the structural elucidation of organic compounds like pyran derivatives. This guide provides a comparative overview of NMR's capabilities, presents key experimental data, and outlines the protocols for its application.
Pyran derivatives are a class of oxygen-containing heterocyclic compounds that form the core of numerous natural products and pharmacologically active molecules.[1] Their synthesis is a focal point of medicinal chemistry, making robust validation methods essential.[2] 1H and 13C NMR provide a detailed "map" of the carbon and hydrogen framework of a molecule, allowing scientists to piece together its precise structure.[3]
Comparative Analysis: NMR vs. Other Techniques
While techniques like Fourier-Transform Infrared Spectroscopy (FTIR), Mass Spectrometry (MS), and X-ray Crystallography are valuable, NMR provides unparalleled detail about the specific arrangement and connectivity of atoms in a solution state.
| Technique | Information Provided | Advantages | Limitations |
| 1H & 13C NMR | Precise H and C environment, atom connectivity (via 2D NMR), stereochemistry, number of unique atoms.[4] | Provides a complete structural picture in solution; non-destructive. | Requires soluble sample; can be complex for very large molecules; lower sensitivity for 13C.[5] |
| FTIR | Presence of specific functional groups (e.g., C=O, O-H, C-O).[6] | Fast, simple, and inexpensive. | Provides limited information on the overall molecular skeleton; not definitive for isomers. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns.[6] | Extremely sensitive (small sample amount); provides exact molecular formula (HRMS). | Does not directly reveal atomic connectivity or stereochemistry; isomers can have identical masses. |
| X-ray Crystallography | Absolute 3D structure in the solid state.[1] | Provides the most definitive structural proof. | Requires a suitable single crystal, which can be difficult or impossible to grow. The solid-state structure may differ from the solution-state structure. |
Interpreting NMR Spectra of Pyran Derivatives
The structural validation of a pyran derivative relies on interpreting the key features of its NMR spectra: chemical shift (δ), signal integration (for 1H), and spin-spin coupling (for 1H).
-
¹H NMR: The chemical shift (in ppm) indicates the electronic environment of each proton. Protons attached to carbons adjacent to the ring oxygen (C-O-H) are deshielded and appear downfield (higher ppm values).[7] Vinylic protons on a dihydropyran ring appear in a characteristic region, and the coupling constants (J-values) between adjacent protons reveal their spatial relationship (e.g., cis/trans or axial/equatorial).[8]
-
¹³C NMR: Each unique carbon atom in the molecule produces a distinct signal.[9] The chemical shift of a carbon is highly sensitive to its local environment. Carbons bonded to the electronegative oxygen atom (C-O) are shifted significantly downfield.[10] Carbonyl carbons (C=O) in pyranone derivatives appear at the far downfield end of the spectrum (170-220 ppm).[11] Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups.[12]
The following table summarizes typical chemical shift ranges for pyran derivatives.
| Atom Type | Typical ¹H Chemical Shift (δ, ppm) | Typical ¹³C Chemical Shift (δ, ppm) |
| Alkyl Protons/Carbons (R-CH₃, R-CH₂-R) | 0.8 - 1.9[13] | 10 - 35[10] |
| Protons/Carbons adjacent to Oxygen (C H-O, C -O) | 3.5 - 5.5[13] | 50 - 90[14] |
| Alkene Protons/Carbons (=C H, =C -C) | 4.5 - 7.0[13] | 100 - 150[14] |
| Aromatic Protons/Carbons (Ar-H , Ar-C ) | 7.0 - 9.0[13] | 125 - 150[10] |
| Carbonyl Carbon (C=O) | N/A | 170 - 210[5] |
Note: These are approximate values and can vary based on the solvent and the specific molecular structure.[15]
Visualizing the Validation Process
The following diagrams illustrate the workflow for synthesizing and validating pyran derivatives and the logical process of using NMR data for structural confirmation.
Caption: Workflow for the synthesis and structural validation of pyran derivatives.
References
- 1. Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Pyran Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 3. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums | Gunawan | Indonesian Journal of Science and Technology [ejournal.upi.edu]
- 4. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy [mdpi.com]
- 5. bhu.ac.in [bhu.ac.in]
- 6. growingscience.com [growingscience.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Methods for Pyranoannulation: An Approach to a New Class of Polyethers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. compoundchem.com [compoundchem.com]
- 12. forskning.ruc.dk [forskning.ruc.dk]
- 13. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 14. web.pdx.edu [web.pdx.edu]
- 15. compoundchem.com [compoundchem.com]
Pyran Derivatives Emerge as Potent Anticancer Agents, Rivaling Standard Drug CHS 828 in Preclinical Studies
For Immediate Release
[City, State] – [Date] – A growing body of research highlights the significant anticancer potential of pyran derivatives, with several studies demonstrating cytotoxic activity comparable to or exceeding that of the established anticancer agent, CHS 828. These findings, supported by extensive preclinical data, position pyran-based compounds as promising candidates for the development of novel cancer therapeutics. This guide provides a comparative analysis of the anticancer activity of pyran derivatives and CHS 828, presenting key experimental data, methodologies, and an exploration of their underlying mechanisms of action.
Pyran derivatives, a class of heterocyclic organic compounds, have shown remarkable efficacy against a range of cancer cell lines, including those of the breast, lung, colon, and gastric cancers.[1][2] Their mechanism of action often involves the induction of apoptosis (programmed cell death) and cell cycle arrest, key processes in preventing the proliferation of cancer cells.[3] In contrast, the standard drug CHS 828, a pyridyl cyanoguanidine, exerts its potent antitumor activity by inhibiting nicotinamide phosphoribosyltransferase (NAMPT), leading to the depletion of cellular NAD+ and subsequent cell death.[4]
Comparative Anticancer Activity: A Data-Driven Overview
The in vitro cytotoxic activity of various pyran derivatives has been extensively evaluated against multiple human cancer cell lines, with IC50 values (the concentration of a drug that inhibits cell growth by 50%) often in the micromolar and even nanomolar range. Notably, direct comparative studies have demonstrated that certain pyran derivatives exhibit potency on par with CHS 828.
For instance, a study on coumarin analogues bearing a 4H-pyran ring revealed that one derivative (compound 3d) exhibited an equivalent cytotoxic effect to CHS 828 against a breast cancer cell line, with both compounds showing an IC50 value of 18 nM.[5] This highlights the potential of pyran-based structures to achieve high levels of anticancer activity.
The following tables summarize the reported IC50 values for various pyran derivatives and CHS 828 across different cancer cell lines, providing a clear comparison of their cytotoxic potential.
Table 1: Anticancer Activity (IC50) of Representative Pyran Derivatives
| Pyran Derivative | Cancer Cell Line | IC50 Value | Reference |
| Fused Pyran Derivative (6e) | MCF7 (Breast) | 12.46 ± 2.72 μM | [3] |
| Fused Pyran Derivative (14b) | A549 (Lung) | 0.23 ± 0.12 μM | [3] |
| Fused Pyran Derivative (8c) | HCT116 (Colon) | 7.58 ± 1.01 μM | [3] |
| 4H-Pyran Derivative (4d) | HCT-116 (Colon) | 75.1 µM | [6] |
| 4H-Pyran Derivative (4k) | HCT-116 (Colon) | 85.88 µM | [6] |
| Tetrahydrobenzo[b]pyran (3b) | A-549 (Lung) | Not specified | [7] |
| Tetrahydrobenzo[b]pyran (6b) | HC-29 (Colorectal) | Not specified | [7] |
| Tetrahydrobenzo[b]pyran (8) | MKN-45 (Gastric) | Not specified | [7] |
Table 2: Anticancer Activity (IC50) of CHS 828
| Cancer Cell Line | IC50 Value | Reference |
| Human Myeloma Cell Lines (Panel of 10) | 0.01 - 0.3 μM | [8] |
| Breast Cancer Cell Line | 18 nM | [5] |
Unraveling the Mechanisms: Signaling Pathways in Focus
The anticancer effects of both pyran derivatives and CHS 828 are rooted in their ability to disrupt critical cellular processes necessary for cancer cell survival and proliferation.
CHS 828: Targeting Cellular Energy Supply
CHS 828's primary mechanism of action is the inhibition of the NAMPT enzyme. This enzyme is crucial for the salvage pathway of NAD+ synthesis, a coenzyme essential for numerous cellular processes, including energy metabolism and DNA repair. By depleting NAD+ levels, CHS 828 effectively triggers an energy crisis within cancer cells, leading to cell death.
References
- 1. Current Developments in the Pyran-Based Analogues as Anticancer Agents | Bentham Science [benthamscience.com]
- 2. Current Developments in the Pyran-Based Analogues as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell lines - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ00824C [pubs.rsc.org]
- 4. CHS 828, a novel pyridyl cyanoguanidine with potent antitumor activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Cytotoxic Evaluation of Pyran, Dihydropyridine and Thiophene Derivatives of 3-Acetylcoumarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxic effect in vivo and in vitro of CHS 828 on human myeloma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 2H-Pyran-3(6H)-one Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimicrobial performance of various 2H-pyran-3(6H)-one derivatives. The structure-activity relationship (SAR) is explored through quantitative data from experimental studies, offering insights for the rational design of more potent antimicrobial agents. Detailed experimental protocols for the cited antimicrobial assays are also provided.
I. Core Structure and Rationale
The 2H-pyran-3(6H)-one scaffold is a key pharmacophore in a range of biologically active compounds. Its antimicrobial potential is primarily attributed to the presence of an α,β-unsaturated ketone (enone) system. This reactive moiety is believed to interact with biological nucleophiles, such as cysteine residues in essential microbial enzymes, leading to the inhibition of vital cellular processes and ultimately, microbial cell death. The focus of SAR studies on this scaffold is to understand how substitutions at various positions on the pyranone ring influence this reactivity and the overall antimicrobial potency.
II. Structure-Activity Relationship (SAR) Analysis
The antimicrobial activity of 2H-pyran-3(6H)-one derivatives is significantly influenced by the nature and position of substituents on the heterocyclic ring. The key positions for modification are C-2 and C-6.
-
The α,β-Unsaturated Enone System: The enone moiety within the 2H-pyran-3(6H)-one ring is crucial for antimicrobial activity.[1] Modifications that disrupt this system generally lead to a loss of potency.
-
Substituents at the C-2 Position: The nature of the substituent at the C-2 position plays a pivotal role in determining the antimicrobial spectrum and potency.
-
Bulky Aromatic Groups: The introduction of bulky aromatic substituents at C-2, particularly those containing phenylthio, benzenesulfonyl, p-acetylaminobenzenesulfonyl, and p-bromophenyl groups, has been shown to be advantageous for activity against Gram-positive bacteria.[1] It is hypothesized that these bulky groups enhance the binding affinity of the molecule to its biological target.
-
Increased Activity with Bulkier Substituents: A general trend observed is that bulkier substituents at the C-2 position lead to greater antibacterial activity.[1]
-
-
Substituents at the C-6 Position: Modifications at the C-6 position also modulate the antimicrobial activity.
-
Hydroxy and Methoxy Groups: The presence of a hydroxyl or methoxy group at C-6 is common in active derivatives.[1] These groups can influence the solubility and electronic properties of the molecule.
-
Esterification of the C-6 Hydroxyl Group: Esterification of a C-6 hydroxyl group can further enhance antimicrobial potency. For instance, a p-nitrobenzoyl ester at this position has been shown to result in a highly active compound.[1]
-
III. Quantitative Antimicrobial Performance
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative 2H-pyran-3(6H)-one derivatives against Gram-positive bacteria, as reported in the literature. Lower MIC values indicate higher antimicrobial potency.
| Compound ID | R2 Substituent | R6 Substituent | Test Organism | MIC (µg/mL) | Reference |
| 1 | 2-[4-(Phenylthio)phenyl]-2-methyl | Methoxy | Staphylococcus aureus ATCC 25923 | 1.56 | [1] |
| 2 | 2-[4-(Phenylthio)phenyl]-2-methyl | (p-Nitrobenzoyl)oxy | Streptococcus sp. C203M | 0.75 | [1] |
IV. Experimental Protocols
The antimicrobial activity of the 2H-pyran-3(6H)-one derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Broth Microdilution Method for MIC Determination
-
Preparation of Microbial Inoculum:
-
Bacterial strains are cultured on an appropriate agar medium (e.g., Mueller-Hinton agar) for 18-24 hours at 37°C.
-
A few colonies are then used to inoculate a sterile broth (e.g., Mueller-Hinton broth), which is incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
The bacterial suspension is then diluted to the final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Test Compounds:
-
The synthesized 2H-pyran-3(6H)-one derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.
-
Serial two-fold dilutions of the stock solution are prepared in the broth medium in a 96-well microtiter plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate containing the serially diluted compounds is inoculated with the standardized bacterial suspension.
-
Control wells are included: a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
The plates are incubated at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
Following incubation, the MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
V. Visualizing SAR and Experimental Workflow
Caption: Workflow for SAR studies of 2H-pyran-3(6H)-one antimicrobial agents.
Caption: Postulated mechanism of action for 2H-pyran-3(6H)-one antimicrobials.
References
Validation of a Novel HPLC-UV Method for the Quantification of 2H-Pyran-2-One: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of a new, efficient High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the accurate quantification of 2H-pyran-2-one. The performance of this novel method is objectively compared with established analytical techniques, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.
Introduction to 2H-Pyran-2-One Analysis
2H-pyran-2-one and its derivatives are important scaffolds in medicinal chemistry and are found in various natural products.[1] Accurate and reliable quantification of these compounds is crucial for research, development, and quality control. While several methods exist for the analysis of pyran compounds, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)[2][3], there is a continuous need for more efficient and robust analytical procedures. This guide details the validation of a new HPLC-UV method and compares its performance against a traditional HPLC method and a GC-MS method.
Comparative Overview of Analytical Methods
The following table summarizes the key performance characteristics of the newly validated HPLC-UV method compared to established analytical techniques for 2H-pyran-2-one quantification.
| Parameter | New HPLC-UV Method | Traditional HPLC-UV Method | GC-MS Method (with Derivatization) |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.997 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.5 - 102.5% | 95.0 - 105.0% |
| Precision (% RSD) | < 2.0% | < 2.5% | < 3.0% |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.1 µg/mL | 0.01 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | 0.3 µg/mL | 0.03 µg/mL |
| Run Time | 8 minutes | 15 minutes | 25 minutes |
| Sample Preparation | Simple Dilution | Simple Dilution | Derivatization Required |
Experimental Protocols
Detailed methodologies for the new HPLC-UV method and the comparative methods are provided below.
New High-Performance Liquid Chromatography (HPLC-UV) Method
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 239 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Sample Preparation: Samples are accurately weighed, dissolved in the mobile phase, and diluted to the desired concentration.
Traditional High-Performance Liquid Chromatography (HPLC-UV) Method
-
Instrumentation: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution with a mobile phase containing acetonitrile, water, and phosphoric acid.[2][4]
-
Flow Rate: 1.2 mL/min.
-
Detection Wavelength: 239 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 35°C.
-
Sample Preparation: Samples are dissolved in the initial mobile phase composition and filtered before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method involves a derivatization step to improve the volatility and thermal stability of 2H-pyran-2-one.
-
Instrumentation: A standard GC-MS system.
-
Derivatization: The sample is derivatized with a suitable agent, such as 3,4-dihydro-2H-pyran (DHP), under acidic conditions to form a stable derivative.[3]
-
GC Column: A suitable capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: An optimized temperature gradient to ensure separation of the derivatized analyte from other components.
-
MS Detection: Electron Ionization (EI) mode with scanning of a relevant mass range.
-
Sample Preparation: A multi-step process involving derivatization, extraction, and solvent exchange.
Method Validation Workflow
The validation of the new analytical method followed the principles outlined in the International Council for Harmonisation (ICH) guidelines Q2(R2).[5][6][7] The workflow ensures that the analytical procedure is suitable for its intended purpose.
Caption: Workflow for the validation of a new analytical method.
Logical Relationship of Method Performance Parameters
The performance parameters of an analytical method are interconnected. For instance, the limit of detection and quantitation are determined based on the method's linearity and precision at low concentrations.
Caption: Interrelationship of analytical method performance parameters.
Conclusion
The new HPLC-UV method for the quantification of 2H-pyran-2-one demonstrates excellent performance with respect to linearity, accuracy, and precision. It offers a significant advantage in terms of reduced run time and simplified sample preparation compared to traditional HPLC and GC-MS methods. While the GC-MS method provides a lower limit of detection, the new HPLC-UV method is highly suitable for routine analysis in research and quality control settings where high throughput and efficiency are desired. The validation of this method in accordance with ICH guidelines ensures its reliability and robustness for its intended analytical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Tetrahydro-2H-pyran-2-one | SIELC Technologies [sielc.com]
- 3. mdpi.com [mdpi.com]
- 4. 2H-Pyran-2-one, 4-hydroxy-6-methyl- | SIELC Technologies [sielc.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
Comparative Efficacy of Pyran-Based Acetylcholinesterase Inhibitors in Alzheimer's Disease Research
A comprehensive analysis of pyran-derived compounds targeting acetylcholinesterase, a key enzyme in Alzheimer's disease pathology, reveals a diverse landscape of inhibitory potentials. This guide offers a comparative overview of various pyran-based scaffolds, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biochemical processes to aid researchers in the field of neurodegenerative drug discovery.
The inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, remains a cornerstone of symptomatic treatment for Alzheimer's disease (AD). The pyran scaffold, a heterocyclic organic compound, has emerged as a versatile framework for the design of novel AChE inhibitors. This guide provides a comparative study of different classes of pyran-based AChE inhibitors, including pyrano[2,3-d]pyrimidines, xanthone derivatives, and coumarin-based compounds, to inform and guide further research and development.
Data Presentation: A Comparative Look at Inhibitory Potency
The inhibitory efficacy of various pyran-based compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a critical measure of their therapeutic potential. The following tables summarize the half-maximal inhibitory concentrations (IC50) for representative compounds from different pyran-based scaffolds, providing a quantitative basis for comparison.
Table 1: Pyrano[2,3-d]pyrimidine Derivatives as AChE Inhibitors
| Compound | Ar Group | AChE IC50 (µg/mL) | Reference |
| 8h | 3-NO2-C6H4 | 8.00 ± 0.84 | [1] |
| - | 3-OCH3-C6H4 | 2.20 ± 0.17 | [2] |
| - | 4-Cl-C6H4 | 13.79 ± 1.24 | [1] |
Table 2: Xanthone Derivatives as AChE Inhibitors
| Compound | Structure/Substituent | AChE IC50 (µM) | BChE IC50 (µM) | Reference |
| 5 | 3-isobutoxy-9H-xanthen-9-one | 1.28 ± 0.11 | > 50 | [3] |
| 8 | 3-(2-ethylbutoxy)-9H-xanthen-9-one | 1.25 ± 0.08 | > 50 | [3] |
| 11 | 3-(hexyloxy)-9H-xanthen-9-one | 1.18 ± 0.07 | > 50 | [3] |
| 17 | 3-(3-phenylpropoxy)-9H-xanthen-9-one | 1.05 ± 0.05 | > 50 | [3] |
| 19 | 3-(benzyloxy)-9H-xanthen-9-one | 1.25 ± 0.10 | > 50 | [3] |
| 21 | 3-(4-methylbenzyloxy)-9H-xanthen-9-one | 1.08 ± 0.09 | > 50 | [3] |
| 22 | 3-(4-chlorobenzyloxy)-9H-xanthen-9-one | 1.15 ± 0.06 | > 50 | [3] |
| 23 | 3-(4-phenylbutoxy)-9H-xanthen-9-one | 0.88 ± 0.04 | > 50 | [3] |
| 26 | 3-((4-chlorobenzyl)oxy)-9H-xanthen-9-one | 1.15 ± 0.06 | > 50 | [3] |
| 27 | 2-((9-oxo-9H-xanthen-3-yl)oxy)acetonitrile | 1.25 ± 0.09 | > 50 | [3] |
| 28 | ethyl 2-((9-oxo-9H-xanthen-3-yl)oxy)acetate | 0.88 ± 0.15 | > 50 | [3] |
Table 3: Coumarin-Based Derivatives as AChE Inhibitors
| Compound | Structure/Substituent | AChE IC50 (µM) | BChE IC50 (nM) | Reference |
| 4c | Indene analogue of 2-oxo-chromene-7-oxymethylene acetohydrazide | 0.802 | - | [4][5] |
| 2 | N1-(coumarin-7-yl) with secondary amine | 42.5 ± 2.68 | - | [6] |
| 3h | N1-(coumarin-7-yl) derivative | - | 2.0 ± 1.4 | [6] |
Experimental Protocols: Methodologies for Evaluation
The following sections detail the experimental procedures for the synthesis of a representative class of pyran-based inhibitors and the enzymatic assay used to determine their inhibitory activity.
Synthesis of Pyrano[2,3-d]pyrimidine Derivatives
A common and efficient method for the synthesis of pyrano[2,3-d]pyrimidine diones involves a one-pot, three-component condensation reaction.[7][8]
Materials:
-
Barbituric acid or thiobarbituric acid
-
Aromatic aldehyde (e.g., 4-nitrobenzaldehyde)
-
Malononitrile
-
Catalyst (e.g., sulfonic acid nanoporous silica (SBA-Pr-SO3H) or Fe3O4 nanoparticles)
-
Solvent (e.g., ethanol, or solvent-free conditions)
Procedure:
-
In a reaction vessel, combine barbituric acid (2 mmol), the desired aromatic aldehyde (2.4 mmol), and malononitrile (2 mmol).
-
Add the catalyst (e.g., 0.02 g of SBA-Pr-SO3H).
-
The reaction mixture is then heated, for example, at 140°C for 15 minutes under solvent-free conditions, or refluxed in a solvent like ethanol.[7]
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the resulting solid product is isolated and purified by recrystallization from a suitable solvent system, such as DMF and ethanol, to yield the pure pyrano[2,3-d]pyrimidine derivative.[7]
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
The AChE inhibitory activity of the synthesized compounds is typically determined using a modified Ellman's spectrophotometric method.[3][9]
Materials:
-
Acetylcholinesterase (AChE) enzyme solution (e.g., 1 U/mL)
-
0.1 M Phosphate buffer (pH 8.0)
-
Test compound stock solution (dissolved in a suitable solvent like ethanol)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (e.g., 10 mM)
-
Acetylthiocholine iodide (ATCI) substrate solution (e.g., 14 mM)
-
5% Sodium dodecyl sulfate (SDS) solution (to stop the reaction)
-
96-well microplate
-
Microplate reader
Procedure:
-
In each well of a 96-well plate, add 140 µL of 0.1 M phosphate buffer (pH 8.0).
-
Add 10 µL of the test compound stock solution to the respective wells. For the control wells, add 10 µL of the solvent (e.g., 70% ethanol).
-
Add 10 µL of the AChE enzyme solution (1 U/mL) to each well.
-
Incubate the plate at 25°C for 10 minutes.
-
Following incubation, add 10 µL of 10 mM DTNB solution to each well.
-
Initiate the enzymatic reaction by adding 10 µL of 14 mM acetylthiocholine iodide to each well.
-
Shake the plate for 1 minute.
-
Stop the reaction by adding 20 µL of 5% SDS solution.
-
Measure the absorbance of the yellow-colored product at 412 nm using a microplate reader after a 10-minute incubation.
-
The percentage of AChE inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
Mandatory Visualizations: Pathways and Workflows
To facilitate a deeper understanding of the concepts discussed, the following diagrams, generated using the DOT language, illustrate the AChE inhibition signaling pathway and the experimental workflow for the AChE inhibition assay.
Caption: AChE Inhibition Signaling Pathway.
Caption: Experimental Workflow for AChE Inhibition Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. New 3-O-substituted xanthone derivatives as promising acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Alzheimer activity of new coumarin-based derivatives targeting acetylcholinesterase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Coumarin derivatives as acetyl- and butyrylcholinestrase inhibitors: An in vitro, molecular docking, and molecular dynamics simulations study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ecofriendly synthesis of pyrano[2,3-d]pyrimidine derivatives and related heterocycles with anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
A Comparative Guide to Catalysts in Coumarin Synthesis: Evaluating Efficacy and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
The synthesis of coumarins, a class of compounds renowned for their significant pharmacological properties, is a cornerstone of medicinal chemistry and drug development.[1] The efficiency of coumarin synthesis is critically dependent on the choice of catalyst, which influences reaction rates, yields, and overall sustainability. This guide provides a comprehensive comparison of various catalysts employed in coumarin synthesis, supported by experimental data and detailed protocols to aid researchers in selecting the most effective catalytic system for their specific needs.
Catalytic Approaches to Coumarin Synthesis: An Overview
The synthesis of the coumarin scaffold can be achieved through several established methods, including the Pechmann, Knoevenagel, Perkin, and Wittig reactions.[2][3] The efficacy of these reactions is significantly enhanced by a diverse range of catalysts, which can be broadly categorized as acid catalysts (both homogeneous and heterogeneous), base catalysts, and transition-metal catalysts.[2][4] Modern synthetic strategies increasingly focus on greener alternatives, employing microwave irradiation, ultrasound, and reusable solid-supported catalysts to improve efficiency and reduce environmental impact.[1][5]
Comparative Efficacy of Catalysts
The choice of catalyst has a profound impact on the yield and reaction conditions of coumarin synthesis. Below is a comparative analysis of different catalysts based on reported experimental data.
Acid Catalysis in Pechmann Condensation
The Pechmann condensation, a widely used method for coumarin synthesis from a phenol and a β-ketoester, is traditionally catalyzed by strong protic acids like sulfuric acid.[2] However, the use of corrosive and difficult-to-recycle homogeneous catalysts has led to the exploration of solid acid catalysts and Lewis acids, which offer advantages in terms of handling, recyclability, and milder reaction conditions.[2][6]
| Catalyst | Substrates | Reaction Conditions | Yield (%) | Reference |
| Sulfuric Acid | Resorcinol, Ethyl Acetoacetate | Room Temperature | 86 | [7] |
| Ytterbium Triflate (Yb(OTf)₃) | Substituted Salicylaldehydes, Meldrum's Acid | Microwave, Solvent-free | 93-98 | [8] |
| Scandium Triflate (Sc(OTf)₃) | Pyrogallol, β-ketoesters | 80 °C, 0.5–2 h | - | [9] |
| Bismuth Triflate (Bi(OTf)₃) | Salicylaldehyde, α-ketoester, Aromatic Aldehyde | DCM, 50 °C | 96 | [8] |
| Tungstate Sulfuric Acid (TSA) | 5,7-dihydroxy-4-methylcoumarin, Benzaldehyde, Benzamide | 120 °C, Solvent-free, 1 mol% catalyst | High | [6] |
| Fe₃O₄@sulfosalicylic acid | Benzaldehyde, 4-hydroxycoumarin | Water, Microwave, 10 min | 96 | [6] |
| Amberlyst-15 | Phenols, β-ketoesters | Microwave, Solvent-free | 43-97 | [10] |
Base Catalysis in Knoevenagel Condensation
The Knoevenagel condensation, involving the reaction of an aldehyde or ketone with an active methylene compound, is another cornerstone of coumarin synthesis, often facilitated by base catalysts.
| Catalyst | Substrates | Reaction Conditions | Yield (%) | Reference |
| Sodium Azide (NaN₃) | Salicylaldehyde, Meldrum's Acid | Room Temperature, Water | 99 | [8] |
| Potassium Carbonate (K₂CO₃) | Salicylaldehyde, Meldrum's Acid | Room Temperature, Water | 92 | [8] |
| Piperidine | 8-acetyl-7-hydroxy-4-methyl coumarin, Aromatic Aldehydes | Microwave Irradiation | Excellent | [1] |
Transition-Metal Catalysis
Transition-metal catalysts have emerged as powerful tools for coumarin synthesis, enabling novel reaction pathways and C-H activation strategies under mild conditions.[4]
| Catalyst | Reaction Type | Reaction Conditions | Yield (%) | Reference |
| Palladium(II) Acetate (Pd(OAc)₂) | Intramolecular Cyclization of Aryl Alkynoates | Trifluoroacetic Acid (TFA), Room Temperature | Good | [11] |
| Rhodium(II) Acetate ([Rh₂(OAc)₄]) | Annulation of Phenolic Acetates with Acrylates | Formic Acid, NaOAc | High | [11] |
| Gold(I) Catalyst | Intramolecular Hydroarylation of Phenol-derived Propiolates | - | Good | [11] |
| Copper(I) Oxide (CuO) | Reaction of Polyhydroxy Benzenes with Dialkyl But-2-ynedioate | Toluene, 110 °C, 2-4 h, 5 mol% catalyst | 62-79 | [12] |
| Iron(III) Chloride (FeCl₃) | Reaction of Salicylaldehydes with Malononitrile or Ethyl 2-cyanoacetate | Ethanol, 70 °C | up to 93 | [8] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful synthesis. Below are representative procedures for key catalytic methods.
Protocol 1: Synthesis of 7-Hydroxy-4-methylcoumarin via Pechmann Condensation using Sulfuric Acid
Materials:
-
Resorcinol
-
Ethyl acetoacetate
-
Concentrated Sulfuric Acid
-
Ethanol
Procedure:
-
In a flask, dissolve resorcinol (1 equivalent) in a minimal amount of ethanol.
-
Cool the flask in an ice bath and slowly add concentrated sulfuric acid (2 equivalents) with constant stirring.
-
To this mixture, add ethyl acetoacetate (1.1 equivalents) dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-18 hours.
-
Pour the reaction mixture into crushed ice with vigorous stirring.
-
The precipitated solid is collected by filtration, washed with cold water until neutral, and dried.
-
Recrystallize the crude product from ethanol to obtain pure 7-hydroxy-4-methylcoumarin.
Protocol 2: Synthesis of Coumarin-3-carboxylic Acids via Knoevenagel Condensation using Potassium Carbonate
Materials:
-
Substituted Salicylaldehyde
-
Meldrum's Acid
-
Potassium Carbonate (K₂CO₃)
-
Water
Procedure:
-
In a round-bottom flask, dissolve the substituted salicylaldehyde (1 equivalent) and Meldrum's acid (1.2 equivalents) in water.
-
Add potassium carbonate (20 mol%) to the solution.[13]
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, acidify the reaction mixture with dilute HCl until the product precipitates.
-
Filter the solid product, wash with cold water, and dry under vacuum.
-
Further purification can be achieved by recrystallization from an appropriate solvent system.
Protocol 3: Palladium-Catalyzed Synthesis of 4-Arylcoumarins
Materials:
-
Coumarin
-
Arylboronic Acid
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Oxidant (e.g., Benzoquinone)
-
Solvent (e.g., Dioxane)
Procedure:
-
To a reaction vessel, add the coumarin (1 equivalent), arylboronic acid (1.5 equivalents), Pd(OAc)₂ (5 mol%), and the oxidant (2 equivalents).
-
Add the solvent and degas the mixture.
-
Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) under an inert atmosphere (e.g., Nitrogen or Argon) and monitor by TLC.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-arylcoumarin.
Visualizing a Catalytic Workflow
The following diagram illustrates a generalized experimental workflow for a catalyzed coumarin synthesis.
Caption: Generalized workflow for catalyzed coumarin synthesis.
The following diagram illustrates a simplified decision-making process for selecting a suitable catalyst for coumarin synthesis.
Caption: Decision tree for catalyst selection in coumarin synthesis.
References
- 1. scispace.com [scispace.com]
- 2. sysrevpharm.org [sysrevpharm.org]
- 3. Classical Approaches and Their Creative Advances in the Synthesis of Coumarins: A Brief Review [jmchemsci.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04887B [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. rjpn.org [rjpn.org]
- 11. Coumarin synthesis [organic-chemistry.org]
- 12. Copper-Catalyzed Synthesis of Coumarins. A Mini-Review [mdpi.com]
- 13. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Navigating Structural Novelty: A Guide to Cross-Validation of Spectroscopic Data for Heterocyclic Compounds
For researchers, scientists, and drug development professionals, the structural elucidation and quantification of novel heterocyclic compounds are pivotal. Spectroscopic techniques provide a powerful lens for this exploration, but the robustness of the resulting analytical models hinges on rigorous validation. This guide offers a comparative overview of cross-validation techniques for spectroscopic data of new heterocyclic entities, supported by experimental insights and data presentation to aid in methodological selection.
The journey from a newly synthesized heterocyclic compound to a potential therapeutic agent is paved with meticulous analytical characterization. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Near-Infrared (NIR) spectroscopy are indispensable tools in this process. However, the complex data generated by these techniques necessitate the use of chemometric models for accurate interpretation and quantification. The reliability of these models, in turn, is critically dependent on robust validation strategies, with cross-validation being a cornerstone of this process.
The Crucial Role of Cross-Validation
Cross-validation is a statistical method used to estimate the performance of a predictive model on unseen data. In the context of spectroscopic analysis of novel compounds, it helps to prevent overfitting, where a model learns the noise in the training data rather than the underlying relationship between the spectra and the property of interest (e.g., concentration). This ensures that the developed analytical method is robust, reliable, and generalizable.
Comparative Analysis of Cross-Validation Techniques
Two of the most common cross-validation techniques employed in chemometrics are k-fold cross-validation and leave-one-out cross-validation (LOOCV). The choice between them often involves a trade-off between computational cost and the variance of the performance estimate.
| Cross-Validation Technique | Description | Advantages | Disadvantages | Typical Application in Heterocyclic Compound Analysis |
| k-Fold Cross-Validation | The dataset is randomly partitioned into 'k' equal-sized subsets (folds). Of the k subsets, a single subset is retained as the validation data for testing the model, and the remaining k-1 subsets are used as training data. This process is then repeated k times, with each of the k subsets used exactly once as the validation data. | - Computationally less expensive than LOOCV for large datasets.- Provides a good balance between bias and variance. | - The performance estimate can be sensitive to the way the data is partitioned.- May not be ideal for very small datasets. | - Quantitative analysis of newly synthesized heterocyclic compounds using NIR spectroscopy coupled with Partial Least Squares (PLS) regression.- Classification of different heterocyclic scaffolds based on their Raman spectra. |
| Leave-One-Out Cross-Validation (LOOCV) | A special case of k-fold cross-validation where k is equal to the number of samples in the dataset. In each iteration, one sample is held out for validation, and the model is trained on the remaining n-1 samples. | - Provides an almost unbiased estimate of the model's performance.- Deterministic, meaning the results are not subject to the randomness of data partitioning. | - Computationally very expensive, especially for large datasets.- The performance estimate can have high variance. | - Validation of UV-Vis spectroscopic assays for the quantification of highly potent, novel bioactive heterocycles where sample availability is limited.- High-precision quantitative NMR (qNMR) analysis of complex mixtures containing novel heterocyclic compounds. |
Table 1: Comparison of k-Fold and Leave-One-Out Cross-Validation Techniques.
Performance Metrics for Model Validation
The performance of the chemometric models is assessed using various statistical metrics. The choice of metric depends on whether the model is for quantification (regression) or classification.
| Performance Metric | Description | Interpretation |
| Root Mean Square Error of Prediction (RMSEP) | The square root of the average of the squared differences between the predicted and actual values in the validation set. | A lower RMSEP value indicates a better fit of the model to the data. |
| Coefficient of Determination (R²) | Represents the proportion of the variance in the dependent variable that is predictable from the independent variable(s). | An R² value closer to 1 indicates a better model fit. |
| Accuracy | The proportion of correctly classified samples. | A higher accuracy indicates a better classification model. |
| Precision | The proportion of true positive predictions among all positive predictions. | High precision indicates a low false positive rate. |
| Recall (Sensitivity) | The proportion of actual positives that were correctly identified. | High recall indicates a low false negative rate. |
Table 2: Key Performance Metrics for Cross-Validation.
Experimental Protocols
The following sections outline generalized experimental protocols for acquiring and cross-validating spectroscopic data for novel heterocyclic compounds.
Protocol 1: Quantitative Analysis of a Novel Heterocyclic Compound using UV-Vis Spectroscopy and k-Fold Cross-Validation
-
Sample Preparation: A series of calibration standards of the novel heterocyclic compound are prepared in a suitable solvent (e.g., ethanol, acetonitrile) at concentrations spanning the expected analytical range. A separate set of validation samples is also prepared.
-
Spectroscopic Measurement: The UV-Vis absorption spectra of all calibration and validation samples are recorded over a relevant wavelength range.
-
Data Preprocessing: The raw spectral data may be preprocessed to reduce noise and baseline drift. Common preprocessing methods include smoothing (e.g., Savitzky-Golay) and baseline correction.
-
Model Development: A Partial Least Squares (PLS) regression model is built using the preprocessed spectra of the calibration standards and their corresponding concentrations.
-
k-Fold Cross-Validation:
-
The calibration dataset is randomly divided into k folds (e.g., 5 or 10).
-
The PLS model is trained on k-1 folds and validated on the held-out fold.
-
This process is repeated k times, with each fold serving as the validation set once.
-
The RMSEP and R² values are calculated for each fold and then averaged to obtain the overall cross-validation performance.
-
-
External Validation: The performance of the final model is further assessed using the independent validation set.
Protocol 2: Structural Confirmation and Purity Assessment of a Novel Heterocyclic Compound using ¹H NMR Spectroscopy and LOOCV
-
Sample Preparation: A high-quality sample of the synthesized heterocyclic compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). An internal standard with a known concentration may be added for purity assessment.
-
Spectroscopic Measurement: A high-resolution ¹H NMR spectrum is acquired.
-
Data Preprocessing: The Free Induction Decay (FID) is processed with appropriate apodization and Fourier transformation. Phase and baseline corrections are applied to the resulting spectrum.
-
Model Development (for Purity): A simple linear regression model can be established by correlating the integral of a characteristic peak of the analyte with the integral of the internal standard.
-
Leave-One-Out Cross-Validation (for complex mixtures):
-
For a dataset of multiple samples with varying concentrations, each sample is iteratively left out as the validation sample.
-
A predictive model (e.g., PLS) is built on the remaining samples.
-
The concentration of the left-out sample is predicted, and the prediction error is calculated.
-
The process is repeated for all samples, and the overall RMSEP is determined.
-
-
Structural Verification: The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum are analyzed to confirm the expected molecular structure of the novel heterocyclic compound.
Visualizing the Workflow
To better understand the logical flow of cross-validating spectroscopic data, the following diagrams illustrate the key steps involved.
Caption: Experimental workflow for spectroscopic data cross-validation.
Caption: Logical flow of k-fold vs. LOOCV.
Conclusion
The selection of an appropriate cross-validation strategy is a critical step in the development of robust and reliable analytical methods for novel heterocyclic compounds. While LOOCV can be advantageous for small datasets where maximizing the training data is crucial, k-fold cross-validation often provides a more computationally efficient and stable estimate of model performance for larger datasets. By carefully considering the trade-offs between these methods and rigorously assessing model performance using appropriate metrics, researchers can ensure the validity of their spectroscopic analyses, thereby accelerating the drug discovery and development pipeline.
In Vitro vs. In Vivo Efficacy of Pyran-Based Therapeutic Agents: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of pyran-based therapeutic agents in laboratory settings versus living organisms. The following sections detail experimental data, methodologies, and the underlying biological pathways to bridge the gap between preclinical in vitro analysis and in vivo outcomes.
The translation of in vitro findings to in vivo efficacy is a critical challenge in drug discovery. Pyran-based compounds, a class of heterocyclic molecules, have demonstrated significant potential as therapeutic agents, particularly in oncology.[1][2][3] This guide synthesizes data from various studies to provide a clear comparison of their performance in cell-based assays versus animal models.
Quantitative Efficacy: A Tale of Two Environments
The following tables summarize the quantitative data on the efficacy of selected pyran-based compounds, showcasing the divergence and correlation between in vitro cytotoxicity and in vivo tumor growth inhibition.
Table 1: In Vitro Cytotoxicity of Fused Pyran Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Imidazole-fused pyran (8a) | MCF-7 (Breast) | 8.24 ± 0.19 | [4] |
| Imidazole-fused pyran (8b) | MCF-7 (Breast) | 4.22 ± 0.81 | [4] |
| Imidazole-containing pyran (6e) | MCF-7 (Breast) | 12.46 ± 2.72 | [5] |
| Benzotriazole-fused pyran (14b) | A549 (Lung) | 0.23 ± 0.12 | [5] |
| Imidazole-fused pyran (8c) | HCT116 (Colon) | 7.58 ± 1.01 | [5] |
Table 2: In Vitro vs. In Vivo Efficacy of a 6-Sulfonylamide-pyrano[2,3-c]-pyrazole Derivative (Compound 4p)
| Assay Type | Metric | Value | Reference |
| In Vitro (Biochemical) | RalA Inhibition IC50 | 0.22 µM | [6] |
| In Vitro (Cell-based) | HepG2 Cell Proliferation IC50 | 2.28 µM | [6] |
| In Vivo (Xenograft Model) | Tumor Growth Inhibition | Significant suppression | [6] |
Deciphering the Mechanisms: Signaling Pathways and Experimental Workflows
The anticancer effects of pyran-based compounds are often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis.
One of the targeted pathways by some pyrano[2,3-c]-pyrazole derivatives is the Ras-related protein (Ral) signaling pathway. The following diagram illustrates a simplified workflow for assessing the in vitro and in vivo efficacy of such compounds.
Caption: Workflow for evaluating pyran-based compounds from in vitro to in vivo.
The PI3K/Akt/mTOR and Ras/MAPK pathways are also critical targets in many cancers and have been implicated in the mechanism of action of various heterocyclic anticancer agents.[7][8] Coumarin derivatives, which contain a benzopyran structure, are known to modulate the PI3K/Akt/mTOR signaling pathway.[9]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by a pyran-based compound.
Detailed Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.
In Vitro Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549, HCT116) are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the pyran-based compounds and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
In Vivo Efficacy Assessment: Xenograft Mouse Model
Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard for preclinical evaluation of anticancer agents.[10][11][12]
Procedure:
-
Cell Implantation: Human cancer cells (e.g., HepG2) are harvested and suspended in a suitable medium. The cell suspension is then subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomly assigned to control and treatment groups.
-
Drug Administration: The pyran-based compound is administered to the treatment group according to a predetermined schedule and dosage, delivered via an appropriate route (e.g., oral gavage, intraperitoneal injection). The control group receives a vehicle control.
-
Tumor Measurement: Tumor dimensions (length and width) are measured at regular intervals using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Efficacy Evaluation: The antitumor efficacy is determined by comparing the tumor growth in the treated group to the control group. The percentage of tumor growth inhibition (TGI) is a common metric.
-
Toxicity Monitoring: The body weight and general health of the mice are monitored throughout the study to assess treatment-related toxicity.
References
- 1. Nanoformulation of a Novel Pyrano[2,3-c] Pyrazole Heterocyclic Compound AMDPC Exhibits Anti-Cancer Activity via Blocking the Cell Cycle through a P53-Independent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current Developments in the Pyran-Based Analogues as Anticancer Agents | Bentham Science [benthamscience.com]
- 3. Current Developments in the Pyran-Based Analogues as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improved anti-breast cancer activity through structural modification of fused pyran derivatives and mechanistic investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Biological Evaluation of Pyrano[2,3-c]-pyrazole–Based RalA Inhibitors Against Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpbs.com [ijpbs.com]
- 12. In Vivo Pharmacology Models for Cancer Target Research - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of 3-Acetyl-2H-pyran-2-one and its Thioamide Derivatives: A Literature Review
Derivatives of pyran and the closely related coumarin (a benzopyran-2-one) have demonstrated a spectrum of biological effects, including cytotoxic and antimicrobial properties. Similarly, various thioamide-containing compounds have been investigated for their potential as therapeutic agents. However, the direct conversion of the carbonyl group in the pyran-2-one ring of 3-acetyl-2H-pyran-2-one to a thiocarbonyl, and the subsequent comparative biological testing against the original compound, has not been a focus of the studies identified.
This guide, therefore, serves to highlight the current state of research on related compounds, which may offer predictive insights into the potential biological activities of 3-acetyl-2H-pyran-2-one and its thioamide derivatives. The following sections provide a summary of the synthesis and biological activities of broader classes of pyran and thioamide derivatives, while underscoring the absence of direct comparative data.
General Synthesis Approaches
The synthesis of various pyran and thiophene derivatives often starts from precursors like 3-acetylcoumarin. These syntheses can involve reactions to build upon the acetyl group or modify the pyran ring itself. The introduction of a thioamide functionality would typically involve a thionation reaction, often using reagents like Lawesson's reagent, to convert a carbonyl group into a thiocarbonyl group.
Below is a generalized workflow illustrating the potential synthetic relationship between 3-acetyl-2H-pyran-2-one and its thioamide derivative.
Caption: General synthetic pathway from 3-acetyl-2H-pyran-2-one to its thioamide derivative.
Biological Activity of Related Pyran and Thiophene Derivatives
Research into compounds containing pyran and thiophene rings has unveiled a range of biological activities, which are summarized in the table below. It is important to reiterate that these data are not a direct comparison between 3-acetyl-2H-pyran-2-one and its thioamide derivatives but represent the activities of a wider class of related molecules.
| Compound Class | Biological Activity | Key Findings |
| Pyran Derivatives | Cytotoxic | Derivatives of 3-acetylcoumarin have shown cytotoxic effects against various cancer cell lines. |
| Antimicrobial | Certain pyran-containing compounds have exhibited activity against bacterial and fungal strains. | |
| Thiophene Derivatives | Cytotoxic | Thiophene analogues have been synthesized and evaluated for their anticancer potential. |
| Antimicrobial | Various thiophene derivatives have demonstrated inhibitory activity against a range of microorganisms. |
Experimental Protocols for Biological Evaluation
While specific experimental data for the direct comparison is unavailable, the following are general methodologies typically employed in the evaluation of the biological activities of such compounds.
1. Cytotoxicity Assays (e.g., MTT Assay):
-
Cell Culture: Cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (concentration inhibiting 50% of cell growth) is then calculated.
Caption: General workflow for an MTT cytotoxicity assay.
2. Antimicrobial Susceptibility Testing (e.g., Broth Microdilution):
-
Inoculum Preparation: A standardized suspension of the target microorganism is prepared.
-
Compound Dilution: Serial dilutions of the test compounds are made in a 96-well plate containing broth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Conclusion
A Head-to-Head Battle of Pyran Synthesis: New Protocols Challenge Established Methods
For researchers and professionals in drug development and organic synthesis, the efficient construction of pyran rings, a common scaffold in bioactive molecules, is a critical endeavor. This guide provides a direct comparison of a novel, ultrasound-assisted pyran synthesis protocol against a traditional, literature-established thermal method, supported by experimental data to highlight the advancements in efficiency and sustainability.
The synthesis of functionalized 4H-pyrans, a cornerstone in medicinal chemistry, has traditionally relied on multicomponent reactions under conventional heating. While effective, these established methods often necessitate prolonged reaction times and the use of catalysts. In a push towards greener and more efficient chemistry, recent protocols have emerged that leverage alternative energy sources, such as ultrasound irradiation, to accelerate these transformations, often without the need for a catalyst. This guide presents a clear benchmark of one such innovative protocol against its conventional counterpart.
Performance Benchmark: Ultrasound vs. Conventional Heating
A direct comparison for the synthesis of a series of 2-amino-4H-pyran derivatives from aromatic aldehydes, malononitrile, and dimedone showcases the significant advantages of the ultrasound-assisted protocol. The data, summarized below, highlights the dramatic reduction in reaction time and consistently high yields achieved with the newer method.
| Entry | Aldehyde (Ar) | Ultrasound-Assisted Protocol[1][2] | Conventional Heating Protocol[2] |
| Time (min) | Yield (%) | ||
| 1 | C₆H₅ | 5 | 96 |
| 2 | 4-Cl-C₆H₄ | 5 | 98 |
| 3 | 4-Br-C₆H₄ | 5 | 99 |
| 4 | 4-F-C₆H₄ | 5 | 97 |
| 5 | 4-NO₂-C₆H₄ | 5 | 95 |
| 6 | 4-CH₃-C₆H₄ | 5 | 94 |
| 7 | 4-OCH₃-C₆H₄ | 5 | 92 |
| 8 | 2-Cl-C₆H₄ | 5 | 93 |
Experimental Protocols
The following are the detailed experimental procedures for the synthesis of the 2-amino-4H-pyran derivatives benchmarked above.
New Protocol: Ultrasound-Assisted, Catalyst-Free Synthesis[2]
A mixture of an aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and dimedone (1.0 mmol) was prepared in a 1:1 (v/v) mixture of ethanol and water (10 mL) in a 100 mL reaction vessel. The reaction mixture was then subjected to ultrasound irradiation at a frequency of 50 kHz and a power of 150 W, while maintaining a temperature of 30 °C. The progress of the reaction was monitored by Thin Layer Chromatography (TLC). Upon completion, the solid product was collected by filtration, washed with ethanol, and dried under a vacuum.
Established Literature Method: Conventional Heating[2]
In a round-bottom flask, a mixture of an aromatic aldehyde (1.0 mmol) and malononitrile (1.0 mmol) was stirred in ethanol (10 mL) at 60 °C under reflux for 30 minutes. Following this, dimedone (1.0 mmol) was added to the mixture, and the reaction was continued under reflux for an additional 3 hours. The reaction's completion was monitored using TLC. The resulting solid product was then filtered and washed with ethanol.
Visualizing the Process
To further clarify the procedural differences and the underlying chemical pathway, the following diagrams illustrate the experimental workflow and the logical relationship between the components of the synthesis.
Caption: Generalized workflow for the one-pot, three-component synthesis of 4H-pyrans.
Caption: Logical comparison of new vs. established pyran synthesis protocols.
References
Safety Operating Guide
Proper Disposal of 3-Acetyl-2H-Pyran-2-one: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of 2H-Pyran-2-one, 3-acetyl- (also known as Dehydroacetic acid, CAS 520-45-6), ensuring compliance and laboratory safety.
I. Hazard Profile and Immediate Safety Precautions
3-Acetyl-2H-Pyran-2-one is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4)[1][2][3][4][5][6]. It is crucial to avoid creating dust when handling the solid material and to prevent it from entering drains or waterways[1][2][7]. In case of accidental release, personnel should wear appropriate personal protective equipment (PPE), including gloves, and ensure the area is well-ventilated[1][2].
Key Safety Data Summary
| Parameter | Description | Citations |
| GHS Hazard Class | Acute toxicity, Oral (Category 4) | [1][2][3][4][5][6] |
| Hazard Statement | H302: Harmful if swallowed | [1][4][5] |
| Primary Exposure Route | Ingestion | [1][3][6] |
| Environmental Precautions | Keep away from drains, surface water, and ground water. Discharge into the environment must be avoided. | [1][2] |
| Spill Containment | Sweep or take up mechanically and place in suitable containers for disposal. Avoid dust formation. | [2][3] |
II. Step-by-Step Disposal Protocol
The primary method for disposing of 3-Acetyl-2H-Pyran-2-one and its contaminated materials is to treat it as hazardous chemical waste. Disposal must be conducted through a licensed professional waste disposal company and in accordance with all local, regional, and national regulations[3][8].
1. Collection of Waste:
-
Solid Waste: Collect surplus or non-recyclable solid 3-Acetyl-2H-Pyran-2-one, along with any contaminated items (e.g., paper towels, gloves), in a designated and clearly labeled hazardous waste container[4].
-
Container Type: Use a sturdy, leak-proof container with a secure, tight-fitting lid. The container must be compatible with the chemical.
-
Labeling: The container must be labeled "Hazardous Waste" and clearly identify the contents, including the full chemical name: "3-Acetyl-2H-Pyran-2-one" or "Dehydroacetic acid"[9].
2. Handling Spills:
-
Personal Protection: Before cleaning a spill, personnel must wear appropriate PPE, including chemical-impermeable gloves, safety goggles, and respiratory protection if dust is generated[1][8].
-
Containment: Prevent further spillage or leakage if it is safe to do so[1]. Cover drains to avoid environmental contamination[2].
-
Clean-up: Mechanically collect the spilled material (e.g., sweep or shovel) without creating dust[3][8]. Place the collected material into the designated hazardous waste container[1][2].
-
Decontamination: Ventilate the affected area and clean the surface thoroughly[2].
3. Storage of Waste Container:
-
Store the sealed waste container in a designated, well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents[6].
-
Do not allow the container to be stored for extended periods. Adhere to institutional guidelines for waste pickup schedules.
4. Final Disposal:
-
Arrange for the collection of the hazardous waste container by a licensed and approved waste disposal service[3][8].
-
Do not attempt to dispose of the chemical by pouring it down the drain or mixing it with general trash[1][2][8].
-
Dispose of the empty, uncleaned container as unused product[8]. Contaminated packaging should be handled in the same way as the substance itself[5].
III. Disposal Workflow
The following diagram outlines the decision-making process for the safe management and disposal of 3-Acetyl-2H-Pyran-2-one waste.
Caption: Decision-making flowchart for handling and disposal of 3-Acetyl-2H-Pyran-2-one.
Disclaimer: This information is intended as a guide and is based on publicly available safety data sheets. Always consult your institution's specific safety protocols and the most current Safety Data Sheet (SDS) for the material before handling and disposal. All waste disposal must comply with local, state, and federal regulations.
References
- 1. echemi.com [echemi.com]
- 2. carlroth.com [carlroth.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. Dehydroacetic acid CAS 520-45-6 | 822011 [merckmillipore.com]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. angenechemical.com [angenechemical.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling 2H-Pyran-2-one, 3-acetyl- (9CI)
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-Acetyl-2H-pyran-2-one, also known as Dehydroacetic acid (CAS No. 520-45-6). The following information is critical for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Personal Protective Equipment (PPE)
When handling 3-Acetyl-2H-pyran-2-one, the use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety.[1][2]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety goggles or a face shield.[1][3] | Protects against dust particles and potential splashes. |
| Skin Protection | Chemical-resistant gloves and a lab coat or other protective clothing.[1][4][5] | Prevents direct skin contact with the chemical. |
| Respiratory Protection | A dust mask or a NIOSH-approved respirator.[1][4] | Necessary in areas with poor ventilation or when dust may be generated.[1][2] |
Experimental Protocol: Safe Handling Procedure
Adherence to a strict handling protocol is crucial to prevent accidents and ensure a safe laboratory environment.
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area.[1][2]
-
Use a local exhaust ventilation system, such as a fume hood, to keep airborne concentrations below exposure limits.[1][4]
2. Personal Preparation:
-
Before beginning work, ensure all required PPE is in good condition and worn correctly.
-
Wash hands thoroughly after handling the chemical, even if gloves were worn.[2]
-
Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[1][2]
3. Handling the Chemical:
-
Avoid all personal contact, including inhalation of dust.[6]
-
When transferring the solid, do so carefully to minimize the generation of dust.[2]
-
Keep containers tightly closed when not in use to prevent contamination and moisture absorption.[1][2]
4. Storage:
-
Keep the container tightly sealed.[1]
-
Store away from incompatible materials such as strong oxidizing agents and bases.[1][5]
Emergency and Disposal Procedures
Proper planning for emergencies and waste disposal is a critical component of laboratory safety.
Spill and Leak Procedures:
-
Minor Spills:
-
Major Spills:
-
Alert others in the area and evacuate.
-
Follow your institution's emergency response plan.
-
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[2] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2] |
| Ingestion | Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2] |
Waste Disposal:
-
All chemical waste must be handled and disposed of in accordance with local, state, and federal regulations.[1][6]
-
Place waste in appropriately labeled containers for disposal.[1]
Workflow for Safe Handling of 3-Acetyl-2H-pyran-2-one
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
